Benzamide-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C7H7NO |
|---|---|
Poids moléculaire |
126.17 g/mol |
Nom IUPAC |
2,3,4,5,6-pentadeuteriobenzamide |
InChI |
InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i1D,2D,3D,4D,5D |
Clé InChI |
KXDAEFPNCMNJSK-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Benzamide-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide-d5 is a deuterated form of benzamide, a versatile organic compound with significant applications in medicinal chemistry and drug development. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, offers a powerful tool for researchers. This isotopic labeling can alter the metabolic fate of the molecule, prolong its half-life, and serve as an internal standard in pharmacokinetic studies. Benzamide itself is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1] This inhibitory action makes benzamide and its derivatives, including this compound, valuable scaffolds in the development of anti-cancer therapies. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological significance.
Core Physical and Chemical Properties
Table 1: General and Physical Properties of this compound and Benzamide
| Property | This compound | Benzamide |
| Molecular Formula | C₇H₂D₅NO | C₇H₇NO |
| Molecular Weight | 126.17 g/mol | 121.14 g/mol |
| CAS Number | 1235489-47-0 | 55-21-0 |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Melting Point | Not experimentally determined; expected to be similar to Benzamide | 125-128 °C |
| Boiling Point | Not experimentally determined; expected to be similar to Benzamide | 288 °C |
| Solubility | Soluble in ethanol | Soluble in ethanol (50 mg/mL), methanol, ammonia, pyridine, carbon tetrachloride, and carbon disulfide. Slightly soluble in water, benzene, and ethyl ether. |
| Isotopic Purity | Typically ≥98 atom % D | N/A |
Spectroscopic Data
The substitution of hydrogen with deuterium significantly alters the spectroscopic properties of the molecule, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data for this compound |
| ¹H NMR | The aromatic proton signals will be absent due to deuteration of the phenyl ring. A broad singlet corresponding to the -NH₂ protons will be present, though its chemical shift can be variable and it may exchange with D₂O. |
| ¹³C NMR | The carbon signals of the deuterated phenyl ring will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly upfield compared to non-deuterated benzamide. |
| ²H (Deuterium) NMR | A signal in the aromatic region will be present, confirming the presence and location of the deuterium atoms on the phenyl ring. |
| FTIR (cm⁻¹) | The characteristic C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) will be replaced by C-D stretching vibrations at a lower frequency (around 2200-2300 cm⁻¹). The N-H stretching and C=O stretching vibrations of the amide group will be largely unaffected. |
| Mass Spectrometry (EI) | The molecular ion peak will be observed at m/z 126, corresponding to [C₇H₂D₅NO]⁺. The fragmentation pattern will be similar to that of benzamide, with the key difference being the mass of the deuterated phenyl fragment. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of benzamides is the reaction of a benzoyl chloride with ammonia. For the synthesis of this compound, deuterated starting materials are required.
Protocol: Ammonolysis of Benzoyl Chloride-d5
-
Materials:
-
Benzoyl chloride-d5 (1 equivalent)
-
Anhydrous ammonia (excess) or a solution of ammonia in an inert solvent (e.g., dioxane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve Benzoyl chloride-d5 in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia dropwise with vigorous stirring. A white precipitate of ammonium chloride and this compound will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hot water or ethanol/water mixture) to obtain pure this compound.
-
Isotopic Purity Assessment
The isotopic purity of the synthesized this compound is a critical parameter and can be determined using mass spectrometry.
Protocol: Determination of Isotopic Enrichment by Mass Spectrometry
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range.
-
Data Analysis:
-
Identify the molecular ion peaks corresponding to the different isotopic species (d0, d1, d2, d3, d4, d5).
-
Determine the area under the curve for each isotopic peak.
-
Calculate the percentage of each isotopic species relative to the total area of all isotopic peaks. The isotopic enrichment is the percentage of the desired d5 species.
-
Biological Significance and Applications
Benzamide and its derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are involved in the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Mechanism of PARP Inhibition
Benzamide acts as a competitive inhibitor of NAD⁺, the substrate for PARP enzymes. By binding to the NAD⁺ binding site on PARP, benzamide prevents the synthesis of poly(ADP-ribose) chains, thereby inhibiting the DNA repair process.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of PARP inhibition by this compound.
References
A Comprehensive Technical Guide to Benzamide-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzamide-d5, a deuterated analog of Benzamide. The information compiled herein is intended to support research and development activities by offering detailed data on its physicochemical properties, synthesis, and key applications, particularly its role as an internal standard in bioanalytical studies and its relationship to the broader class of PARP inhibitors.
Core Compound Properties
This compound is a stable isotope-labeled version of Benzamide, where five hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis.
Physicochemical Data
The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart, Benzamide.
| Property | This compound | Benzamide |
| CAS Number | 1235489-47-0[1][2][3][4][5] | 55-21-0[6][7] |
| Molecular Formula | C₇H₂D₅NO[1] | C₇H₇NO[8] |
| Molecular Weight | 126.17 g/mol [1] | 121.14 g/mol [7][9] |
| Appearance | - | White crystalline solid[7][9] |
| Melting Point | - | 125-133 °C[6][7][9] |
| Boiling Point | - | 288 °C[7][9] |
| Solubility in Water | - | Slightly soluble (approx. 3 g/L at room temp.)[9] |
| Solubility in Organic Solvents | - | Soluble in ethanol, methanol, and acetone[6][7][9] |
| Density | - | 1.341 g/cm³[7] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its application as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
Synthesis of this compound
The synthesis of this compound can be achieved from Benzoic acid-d5. The following protocol is a representative procedure.
Step 1: Synthesis of Benzoyl Chloride-d5 [10]
-
Suspend Benzoic acid-d5 (e.g., 8.00 g, 58.3 mmol) in dry toluene (100 mL) in a reaction flask.
-
Add thionyl chloride (e.g., 29.6 mL) dropwise to the suspension.
-
Heat the reaction mixture to 110°C and stir overnight.
-
Remove the toluene by evaporation under vacuum.
-
Treat the residue with dry toluene (3 x 10 mL) and evaporate under vacuum to yield Benzoyl Chloride-d5 as an oil. This product is typically used in the next step without further purification.
Step 2: Synthesis of this compound This step is analogous to the Schotten-Baumann reaction for the synthesis of non-deuterated benzamide.
-
In a conical flask, prepare a mixture of concentrated ammonia (e.g., 5 mL) and water (e.g., 5 mL).[11][12]
-
While vigorously shaking or stirring the ammonia solution, add the previously synthesized Benzoyl Chloride-d5 (e.g., 2 mL) dropwise.[11][12] The reaction is exothermic, and cooling may be necessary.
-
Continue to shake the mixture for approximately 15 minutes to ensure the reaction goes to completion.[11][12] A white precipitate of this compound will form.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain purified this compound.
Use as an Internal Standard in LC-MS/MS Bioanalysis
Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative LC-MS/MS assays due to their similar physicochemical properties to the analyte.[13] This ensures they co-elute and experience similar matrix effects, leading to high accuracy and precision.[13]
Protocol Outline:
-
Preparation of Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration.
-
Preparation of Working IS Solution: Dilute the stock solution to a working concentration that is appropriate for the expected concentration range of the analyte in the samples.
-
Sample Preparation:
-
To all samples, calibration standards, and quality control samples, add a fixed volume of the working IS solution at the beginning of the sample preparation process.[14]
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Chromatography: Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation of the analyte and the internal standard from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for the analyte and one for this compound.
-
-
Quantification: The concentration of the analyte in the samples is determined by calculating the ratio of the analyte peak area to the this compound peak area and comparing this ratio to the calibration curve.
Signaling Pathways and Logical Relationships
Benzamide is a known inhibitor of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1] The following diagrams illustrate the synthesis workflow for this compound, its application in bioanalysis, and the PARP signaling pathway.
In the context of DNA repair, Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, play a critical role in signaling and recruiting repair machinery to sites of single-strand DNA breaks.[15][16][17] Upon detecting a break, PARP1 binds to the DNA and synthesizes long chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[15][17] PARP inhibitors, such as Benzamide, compete with the natural substrate NAD+ for the catalytic site of PARP, preventing the synthesis of PAR chains.[18] This inhibition traps PARP on the DNA and blocks the repair of single-strand breaks.[15][19] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired single-strand breaks leads to double-strand breaks during replication, resulting in genomic instability and cell death through a process known as synthetic lethality.[16][18][20]
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. Benzamide-2,3,4,5,6-d5 | CAS 1235489-47-0 | LGC Standards [lgcstandards.com]
- 3. CAS 55-21-0: Benzamide | CymitQuimica [cymitquimica.com]
- 4. CAS: 1235489-47-0 | CymitQuimica [cymitquimica.com]
- 5. Benzamide-2,3,4,5,6-d5 | CAS 1235489-47-0 | LGC Standards [lgcstandards.com]
- 6. Benzamide | 55-21-0 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Benzamide - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. biomedres.us [biomedres.us]
- 11. Benzamide synthesis - chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 14. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 17. Poly (ADP-ribose) polymerase - Wikipedia [en.wikipedia.org]
- 18. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancerresearchuk.org [cancerresearchuk.org]
An In-depth Technical Guide to Benzamide-d5: Properties, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzamide-d5, a deuterated analog of Benzamide. The incorporation of five deuterium atoms into the benzoyl ring makes it a valuable tool in various scientific disciplines, particularly in quantitative bioanalysis, metabolic studies, and as a synthetic intermediate. This document details its core physicochemical properties, provides in-depth experimental protocols for its analysis, and illustrates relevant analytical workflows.
Core Physicochemical Data
The primary distinction between this compound and its non-deuterated counterpart is its increased molecular weight due to the substitution of hydrogen with deuterium. This mass shift is fundamental to its application as an internal standard in mass spectrometry-based quantification. A summary of their key properties is presented below.
| Property | This compound | Benzamide (non-deuterated) |
| Molecular Formula | C₇H₂D₅NO[1][2] | C₇H₇NO[3][4] |
| Molecular Weight | 126.17[1][2] | 121.14[3][4] |
| CAS Number | 1235489-47-0[1][2] | 55-21-0[3][4] |
| Appearance | White to off-white solid | White solid[4] |
Experimental Protocols
Accurate characterization of this compound is critical for its effective use. The following sections provide detailed methodologies for its analysis using mass spectrometry and nuclear magnetic resonance spectroscopy.
Isotopic Purity Determination by Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for quantifying the isotopic purity of deuterated compounds, confirming the abundance of the desired deuterated species (d5) relative to other isotopic variants.
Objective: To quantify the relative abundance of each isotopic species of this compound (d0 to d5).
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system is recommended for optimal resolution and accuracy[5].
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 µg/mL[5].
-
Perform serial dilutions as necessary to achieve a final concentration appropriate for the instrument's sensitivity.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used[5].
-
Mobile Phase: Use a gradient elution with Mobile Phase A consisting of water with 0.1% formic acid and Mobile Phase B consisting of acetonitrile with 0.1% formic acid[5].
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: Inject 1-5 µL of the sample solution.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion, [M+H]⁺.
-
Data Acquisition: Operate in full scan mode over a relevant m/z range (e.g., m/z 100-150) to detect all isotopic species.
-
Resolution: A high resolution setting (>10,000) is crucial to distinguish between closely related isotopic peaks[5].
-
-
Data Analysis:
-
Extract the ion chromatograms (EICs) for the expected m/z values of each isotopic species (d0 to d5)[5][6].
-
Integrate the peak areas for each EIC.
-
Calculate the percentage of each isotopic species by dividing its integrated area by the total integrated area of all species. The isotopic purity is typically reported as the percentage of the d5 species[5].
-
References
Core Structure and Physicochemical Properties
An In-depth Technical Guide to Benzamide-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a deuterated analog of benzamide. It covers its core structure, physicochemical properties, spectroscopic signature, synthesis, and key applications, with a focus on its utility in research and development.
This compound is an isotopologue of benzamide where the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution imparts a higher molecular weight and alters specific molecular vibrations without significantly changing its chemical reactivity. The foundational structure is an aromatic amide consisting of a deuterated benzene ring linked to a carboxamido substituent.[1]
Chemical Structure
The key structural difference between benzamide and this compound is the isotopic labeling of the aromatic ring.
Caption: 2D structures of Benzamide and this compound.
Physical and Chemical Properties
The introduction of deuterium primarily affects properties related to mass, such as molecular weight and density. Other properties like melting point, boiling point, and solubility are generally comparable to the non-deuterated parent compound.
| Property | Benzamide | This compound | Data Source |
| Molecular Formula | C₇H₇NO | C₇H₂D₅NO | [2],[3] |
| Molecular Weight | 121.14 g/mol | 126.17 g/mol | [2],[3] |
| CAS Number | 55-21-0 | 1235489-47-0 | [2],[3] |
| Appearance | Off-white solid, colorless crystals | White to off-white solid | [2] |
| Melting Point | 127-130 °C | Not specified, expected to be similar to Benzamide | [2] |
| Boiling Point | 288 °C | Not specified, expected to be similar to Benzamide | [2] |
| Density | 1.341 g/cm³ | Not specified, expected to be slightly higher than Benzamide | [2] |
| Solubility in Water | 13.5 g/L (at 25 °C) | Not specified, expected to be similar to Benzamide | [2] |
| LogP | 0.64 | Not specified, expected to be similar to Benzamide | [1] |
Spectroscopic Analysis
Isotopic substitution significantly alters the spectroscopic profile of the molecule, providing a clear distinction from its non-deuterated counterpart.
Mass Spectrometry (MS)
In mass spectrometry, the most apparent difference is the increase in the mass-to-charge ratio (m/z) of the molecular ion. The fragmentation pattern is expected to be similar to benzamide, with key fragments showing a +5 Da shift if they retain the deuterated phenyl ring.[4][5]
| Species | Expected m/z (Benzamide) | Expected m/z (this compound) | Fragment Identity |
| [M]⁺ | 121 | 126 | Molecular Ion |
| [M-NH₂]⁺ | 105 | 110 | Benzoyl Cation |
| [C₆H₅]⁺ | 77 | 82 | Phenyl Cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the signals corresponding to the aromatic protons (typically observed between 7.4-8.1 ppm in benzamide) are absent in this compound.[6] The only observable proton signals would be from the amide (-NH₂) group, which may appear as a broad singlet. In ²H (Deuterium) NMR, signals corresponding to the deuterated phenyl ring would be visible.
| Nucleus | Benzamide Chemical Shifts (ppm) | Expected this compound Chemical Shifts (ppm) |
| ¹H NMR | ~7.4-7.5 (m, 3H), ~7.9 (br s, 2H, -NH₂), ~8.05 (d, 2H) | ~7.9 (br s, 2H, -NH₂) (Aromatic signals absent) |
| ¹³C NMR | ~127-134 (Aromatic carbons), ~171 (Carbonyl carbon) | Similar shifts to Benzamide are expected. |
Infrared (IR) Spectroscopy
The primary difference in the IR spectrum arises from the vibrations of the carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) due to the heavier mass of deuterium.
| Vibrational Mode | Benzamide Wavenumber (cm⁻¹) | Expected this compound Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3000-3100 | Absent |
| Aromatic C-D Stretch | Absent | ~2200-2300 (predicted) |
| N-H Stretch | ~3150-3350 (broad) | ~3150-3350 (broad) |
| C=O Stretch (Amide I) | ~1630-1690 | ~1630-1690 |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the amidation of a deuterated benzoic acid derivative or the reaction of a deuterated arene with an amidating agent. A common laboratory-scale approach is the conversion of a deuterated benzoyl chloride with ammonia.
Synthetic Workflow
A plausible synthetic route starts from commercially available benzene-d6, proceeds through Friedel-Crafts acylation to form a deuterated acetophenone, followed by haloform reaction to yield deuterated benzoic acid, conversion to the acid chloride, and finally amidation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Amidation of Benzoyl-d5 chloride
This protocol outlines the final step of the synthesis described above.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Benzoyl-d5 chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Ammonia Addition: Bubble anhydrous ammonia gas slowly through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol, 2.2 eq) dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding deionized water. Separate the organic layer. If the product precipitates, it can be collected by filtration.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Applications in Research and Drug Development
Deuterated compounds like this compound are valuable tools in pharmaceutical and chemical research.[7]
Internal Standard in Bioanalytical Methods
The most common application of this compound is as an internal standard (IS) for the quantification of benzamide or its derivatives in biological matrices (e.g., plasma, urine) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its key advantages are:
-
Co-elution: It has nearly identical chromatographic retention time to the non-deuterated analyte.
-
Mass Difference: It is easily distinguished from the analyte by the mass spectrometer.[8]
-
Extraction Efficiency: It mimics the analyte during sample preparation and extraction, correcting for any sample loss.
Experimental Workflow: LC-MS/MS Quantification
The following workflow illustrates the use of this compound as an internal standard.
Caption: Workflow for using this compound as an internal standard.
Mechanistic and Metabolic Studies
Deuteration is a critical tool for investigating reaction mechanisms and metabolic pathways due to the kinetic isotope effect (KIE).[9] The C-D bond is stronger than the C-H bond, and its cleavage by enzymes (like cytochrome P450s) is slower.[10] While the phenyl ring of benzamide is not a primary site of metabolism, studying deuterated analogs can help elucidate metabolic pathways of more complex benzamide-containing drugs.
Benzamide itself is known to be an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[3][11] The use of deuterated analogs in such contexts can help stabilize the molecule against potential metabolism, prolonging its biological effect.
Caption: Simplified diagram of PARP inhibition by this compound.
References
- 1. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. dev.usbio.net [dev.usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzamide [webbook.nist.gov]
- 6. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 11. selleckchem.com [selleckchem.com]
Isotopic Purity of Benzamide-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical methodologies for determining the isotopic purity of Benzamide-d5. Given the increasing application of deuterated compounds in drug discovery and development, particularly as internal standards in pharmacokinetic studies and as active pharmaceutical ingredients with modified metabolic profiles, a thorough understanding of their isotopic enrichment is paramount. This document details the necessary experimental protocols, presents typical quantitative data, and visualizes key workflows and a relevant biological pathway.
Quantitative Isotopic Purity Analysis
The isotopic purity of this compound is a critical parameter that defines the percentage of molecules containing five deuterium atoms. High isotopic enrichment is essential for its effective use as an internal standard, ensuring minimal interference with the non-labeled analyte. The isotopic distribution is typically determined using high-resolution mass spectrometry (HRMS).
Table 1: Representative Isotopic Distribution of a Synthesized Batch of this compound as Determined by LC-HRMS.
| Isotopologue | Chemical Formula | Theoretical Mass (m/z) [M+H]⁺ | Relative Abundance (%) |
| d0 (unlabeled) | C₇H₈NO⁺ | 122.0600 | 0.2 |
| d1 | C₇H₇DNO⁺ | 123.0663 | 0.5 |
| d2 | C₇H₋D₂NO⁺ | 124.0726 | 1.1 |
| d3 | C₇H₅D₃NO⁺ | 125.0788 | 2.5 |
| d4 | C₇H₄D₄NO⁺ | 126.0851 | 5.2 |
| d5 | C₇H₃D₅NO⁺ | 127.0914 | 90.5 |
Note: The data presented is hypothetical but represents a realistic isotopic distribution for a batch of high-purity this compound.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through the reaction of Benzoyl chloride-d5 with ammonia. The deuterated starting material, Benzoyl chloride-d5, can be prepared from Benzoic acid-d5.
Synthesis of Benzoyl chloride-d5
Benzoic acid-d5 is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield Benzoyl chloride-d5.
Reaction:
C₆D₅COOH + SOCl₂ → C₆D₅COCl + SO₂ + HCl
Synthesis of this compound
Benzoyl chloride-d5 is then reacted with an excess of ammonia, typically in an aqueous or organic solvent, to produce this compound. This is a standard Schotten-Baumann reaction.
Reaction:
C₆D₅COCl + 2NH₃ → C₆D₅CONH₂ + NH₄Cl
Purification
The crude this compound is typically purified by recrystallization from a suitable solvent, such as water or ethanol, to remove unreacted starting materials and by-products. The purity of the final product is confirmed by analytical techniques such as melting point determination, NMR, and mass spectrometry.
Experimental Protocols
Accurate determination of the isotopic purity of this compound relies on robust analytical methodologies. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.[1][2]
Isotopic Purity Determination by LC-HRMS
This method allows for the separation of this compound from potential impurities and the accurate measurement of the relative abundances of its isotopologues.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan from m/z 100-200.
-
Resolution: ≥ 70,000.
Protocol:
-
Prepare a 1 µg/mL solution of this compound in the initial mobile phase composition.
-
Inject the sample onto the LC-HRMS system.
-
Acquire the full scan mass spectrum of the eluting peak corresponding to this compound.
-
Extract the ion chromatograms for the theoretical exact masses of the [M+H]⁺ ions for d0 to d5 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100.
Isotopic Enrichment and Structural Confirmation by NMR Spectroscopy
¹H and ²H NMR spectroscopy are used to confirm the positions of deuterium incorporation and to estimate the isotopic enrichment.
Instrumentation and Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A non-deuterated solvent for ²H NMR (e.g., CHCl₃) or a deuterated solvent with a known purity for ¹H NMR (e.g., DMSO-d6).
-
Nuclei: ¹H and ²H.
¹H NMR Protocol:
-
Dissolve a precisely weighed amount of this compound in a deuterated solvent.
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the residual proton signals in the aromatic region.
-
Compare the integral of the residual proton signals to the integral of the amide protons (-CONH₂) to determine the extent of deuteration.
²H NMR Protocol:
-
Dissolve the this compound sample in a non-deuterated solvent.
-
Acquire a ²H NMR spectrum.
-
The presence of a signal in the aromatic region confirms deuterium incorporation at these positions. The integral of this signal relative to a known standard can provide a measure of deuterium content.
Visualizations
Experimental Workflow: this compound as an Internal Standard
This compound is frequently used as an internal standard (IS) in pharmacokinetic (PK) studies to accurately quantify the concentration of an unlabeled benzamide-based drug in biological matrices.
References
In-Depth Technical Guide: Certificate of Analysis for Benzamide-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Benzamide-d5. This compound is the deuterated form of Benzamide, a compound of interest in various research fields, including as a specific inhibitor of poly(ADP-ribose)polymerase[1]. The incorporation of deuterium atoms makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry.
Product Identification and Chemical Properties
A Certificate of Analysis for this compound will begin with fundamental identification and chemical property data. This information is crucial for ensuring the correct material is being used and for designing experiments.
| Identifier | Value | Source |
| Compound Name | This compound | N/A |
| Synonyms | Benzamide-2,3,4,5,6-d5, Phenyl-d5-carboxamide | [2] |
| CAS Number | 1235489-47-0 | [1][3] |
| Molecular Formula | C₇H₂D₅NO | [1][3] |
| Molecular Weight | 126.17 g/mol | [1][3] |
| Physical & Chemical Properties | Value | Source |
| Appearance | White to off-white solid | [4] |
| Melting Point | 127-130 °C (for non-deuterated) | [4] |
| Boiling Point | 288 °C (for non-deuterated) | [4] |
| Solubility | Slightly soluble in water; soluble in many organic solvents | [4] |
| Storage Temperature | -20°C | [1] |
Analytical Specifications and Data
This section details the quality control specifications and the results of analytical testing performed on a specific batch of this compound.
| Analytical Test | Specification | Typical Result |
| Chemical Purity (by HPLC/GC) | ≥98% | Conforms |
| Isotopic Purity (Atom % D) | ≥98 Atom % D | Conforms[2] |
| Identity (by ¹H NMR, MS) | Conforms to structure | Conforms |
| Residual Solvents | Meets USP <467> or ICH Q3C limits | Conforms |
Experimental Protocols
Detailed methodologies are essential for researchers to understand how the analytical data was generated and to potentially replicate or adapt the methods for their own applications.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is typically determined by HPLC.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Quantification : The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks.
The following diagram illustrates the general workflow for HPLC analysis.
Identity and Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of this compound.
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode is common for LC-MS[5]. Electron Ionization (EI) is typical for GC-MS.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Data Analysis : The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The distribution of isotopic peaks is analyzed to calculate the deuterium enrichment. The fragmentation pattern can also be used for structural confirmation[6].
The logical relationship for identity confirmation by MS is shown below.
Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. Due to the deuteration of the phenyl ring, the aromatic region of the spectrum will be significantly simplified compared to non-deuterated Benzamide.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : Deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Reference : Tetramethylsilane (TMS) at 0 ppm.
-
Expected Spectrum : For this compound, the signals corresponding to the phenyl protons will be absent or greatly diminished. The primary signals will be from the amide (-NH₂) protons, which typically appear as a broad singlet. The position of this peak can be solvent-dependent.
Biological Activity and Signaling Pathway
Benzamide is known to be an inhibitor of poly(ADP-ribose) polymerase (PARP)[1]. PARP enzymes are involved in DNA repair and cell death pathways. Inhibition of PARP can prevent neurotoxicity induced by certain agents.
The simplified signaling pathway illustrating the role of Benzamide is depicted below.
This technical guide serves as a comprehensive resource for understanding the critical information presented in a Certificate of Analysis for this compound. The data and methodologies outlined are fundamental for ensuring the quality and suitability of this material for research and development purposes.
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. Benzamide-2,3,4,5,6-d5 (CDN-D-6030-0.5G) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 3. 1235489-47-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. Benzamide - Wikipedia [en.wikipedia.org]
- 5. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benzamide-d5: A Technical Guide for Researchers in Drug Development and Analytical Science
An In-depth Examination of the Applications and Methodologies for a Key Deuterated Standard
For Immediate Release
This technical guide provides a comprehensive overview of Benzamide-d5, a deuterated analog of benzamide, for researchers, scientists, and drug development professionals. This document details its primary application as an internal standard in quantitative mass spectrometry, its role in pharmacokinetic studies, and its relevance in the investigation of benzamide-related therapeutic targets. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate its practical application in a laboratory setting.
Core Applications of this compound
This compound's principal utility lies in its role as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to unlabeled benzamide, but it has a higher mass due to the five deuterium atoms on the phenyl ring. This mass difference allows for its distinct detection by a mass spectrometer, making it an ideal tool for improving the accuracy and precision of analytical methods.
The key advantages of using this compound as an internal standard include:
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. As this compound co-elutes with the analyte, it experiences similar matrix effects, allowing for reliable correction.
-
Compensation for Sample Preparation Variability: Losses can occur during sample extraction, protein precipitation, and other preparation steps. By adding a known amount of this compound at the beginning of the workflow, these variations can be normalized.
-
Improved Method Robustness: The use of a SIL-IS like this compound makes analytical methods more resilient to day-to-day variations in instrument performance and environmental conditions.
Beyond its use in standard analytical procedures, the biological activities of benzamide and its derivatives highlight further applications for this compound. Benzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), and its derivatives are being explored as potential therapeutics for a range of conditions, including:
-
Diabetes: As glucokinase activators.
-
Fibrosis: As ALK5 inhibitors.
-
Central Nervous System (CNS) Disorders: As sigma-1 receptor agonists.
In these research areas, this compound can be used in pharmacokinetic (PK) and metabolism studies to trace the fate of the parent compound, benzamide, in biological systems.
Quantitative Data and Method Validation
The use of this compound as an internal standard is critical for generating reliable quantitative data in bioanalytical method validation. The following tables summarize typical parameters evaluated during the validation of an LC-MS/MS method for the quantification of benzamide in human plasma, adhering to regulatory guidelines.
Table 1: LC-MS/MS Method Parameters for Benzamide Quantification
| Parameter | Specification |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Benzamide) | To be optimized (e.g., m/z 122.1 -> 77.1) |
| MRM Transition (this compound) | To be optimized (e.g., m/z 127.1 -> 82.1) |
Table 2: Representative Method Validation Data for Benzamide in Human Plasma
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.3% to 7.8% |
| Matrix Effect | CV ≤ 15% | 8.9% |
| Recovery | Consistent and reproducible | ~85% |
Experimental Protocols
Synthesis of this compound
While typically procured from commercial suppliers, the synthesis of this compound can be achieved through the ammonolysis of benzoyl-d5 chloride. A general laboratory-scale procedure is outlined below.
Materials:
-
Benzoyl-d5 chloride
-
Concentrated ammonium hydroxide
-
Distilled water
-
Conical flask with stopper
-
Filtration apparatus
Procedure:
-
In a conical flask, combine 5 mL of concentrated ammonium hydroxide and 5 mL of distilled water.
-
Slowly add 2 mL of benzoyl-d5 chloride to the ammonia solution in a dropwise manner while vigorously shaking the flask. The reaction is exothermic and should be performed in a fume hood.
-
Continue shaking for 15-20 minutes until the oily benzoyl-d5 chloride is no longer visible and a white precipitate of this compound has formed.
-
Collect the solid product by vacuum filtration and wash with cold distilled water.
-
Recrystallize the crude product from hot water to obtain purified this compound crystals.
Quantitative Analysis of Benzamide in Plasma using this compound Internal Standard
This protocol describes a typical workflow for the quantification of benzamide in human plasma samples.
Materials:
-
Human plasma samples
-
Benzamide analytical standard
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)
-
Microcentrifuge tubes or 96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of benzamide into blank human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, calibrator, or QC), add 150 µL of the protein precipitation solution containing this compound at a fixed concentration (e.g., 100 ng/mL).
-
Vortex vigorously for 2 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system using the parameters outlined in Table 1.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for both benzamide and this compound.
-
-
Data Analysis:
-
Integrate the chromatographic peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of benzamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro PARP Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of benzamide or its derivatives on PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1
-
NAD+
-
Biotinylated-NAD+
-
Activated DNA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)
-
Test compound (benzamide or derivative)
-
Streptavidin-coated plates
-
Detection reagent (e.g., HRP-conjugated antibody to poly(ADP-ribose) or streptavidin-HRP)
-
Substrate for detection reagent (e.g., TMB for HRP)
Procedure:
-
Coat a 96-well plate with histone H1.
-
In a separate plate, prepare serial dilutions of the test compound.
-
Add the PARP1 enzyme, activated DNA, and the test compound to the histone-coated plate and incubate.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+.
-
Incubate to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of histones.
-
Stop the reaction and wash the plate.
-
Add a detection reagent that binds to the biotinylated poly(ADP-ribose) chains.
-
Add the appropriate substrate and measure the signal (e.g., absorbance or fluorescence).
-
Calculate the percent inhibition of PARP activity for each concentration of the test compound and determine the IC50 value.
Visualizations of Workflows and Pathways
Experimental Workflow for Quantitative Bioanalysis
Caption: Workflow for the quantitative analysis of benzamide in plasma using this compound as an internal standard.
PARP Signaling Pathway in DNA Repair
Caption: Simplified signaling pathway of PARP1 in response to DNA single-strand breaks and its inhibition by benzamide.
Glucokinase Activation in Pancreatic β-Cells
Caption: Mechanism of glucose-stimulated insulin secretion in pancreatic β-cells and the role of glucokinase activators.
Conclusion
This compound is an indispensable tool for researchers in drug development and analytical science. Its primary application as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental to pharmacokinetic and metabolism studies. Furthermore, the growing interest in benzamide and its derivatives as therapeutic agents for a variety of diseases underscores the importance of this compound in facilitating research into these novel drug candidates. The protocols and data presented in this guide provide a solid foundation for the effective implementation of this compound in a research setting.
A Technical Guide to the Solubility of Benzamide-d5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Benzamide and its derivatives are significant in medicinal chemistry, serving as intermediates in the synthesis of pharmaceuticals and as active compounds themselves, notably as inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP).[1] Understanding the solubility of these compounds is fundamental for their application in drug discovery, formulation development, and various experimental assays.
Quantitative Solubility Data
The solubility of a compound is highly dependent on the solvent and the temperature. For Benzamide, extensive studies have been conducted to quantify its solubility in a range of common organic solvents. The data indicates that Benzamide's solubility generally increases with temperature.[2][3]
Based on available literature for the non-deuterated analogue, the solubility of Benzamide in various solvents at temperatures ranging from 283.15 K to 323.15 K follows this general order: Methanol > Acetone > Ethanol > 1-Propanol > 1-Butanol > Isopropanol > Isobutanol > Methyl Acetate > Ethyl Acetate > Butyl Acetate > Acetonitrile > Water [2][3]
The following table summarizes the mole fraction solubility (x₁) of Benzamide in selected organic solvents at various temperatures.
| Solvent | 283.15 K (10°C) | 298.15 K (25°C) | 313.15 K (40°C) | 323.15 K (50°C) |
| Methanol | 0.1332 | 0.2061 | 0.3014 | 0.3787 |
| Ethanol | 0.0658 | 0.1062 | 0.1621 | 0.2091 |
| Acetone | 0.1015 | 0.1583 | 0.2332 | 0.2899 |
| Ethyl Acetate | 0.0216 | 0.0355 | 0.0565 | 0.0742 |
| Acetonitrile | 0.0195 | 0.0322 | 0.0511 | 0.0669 |
Note: Data presented is for the non-deuterated compound, Benzamide, as sourced from comprehensive solubility studies. This data serves as a strong proxy for Benzamide-d5.
Experimental Protocol for Solubility Determination
A reliable and commonly used method for determining the solubility of a solid compound in a solvent is the isothermal shake-flask method followed by gravimetric analysis. This protocol provides a step-by-step guide to performing this experiment.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
High-purity organic solvent of choice
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with airtight seals (e.g., screw-cap vials)
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Drying oven
Methodology:
-
Preparation:
-
Set the thermostatic shaker bath to the desired constant temperature (e.g., 298.15 K / 25°C).
-
Pre-weigh and label several clean, dry vials.
-
Add a precisely weighed amount of the chosen organic solvent (e.g., 10 mL) to each vial.
-
-
Saturation:
-
Add an excess amount of solid this compound to each vial containing the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[4]
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the thermostatic shaker bath.
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The time required may vary depending on the compound and solvent.
-
-
Phase Separation:
-
Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 2-4 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.[4]
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the sample through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any microscopic, undissolved particles.
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
-
Solvent Evaporation:
-
Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The oven should be well-ventilated.
-
Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator before weighing it again.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the weight of the vial after solvent evaporation.
-
Calculate the mass of the solvent in the sample by subtracting the mass of the dissolved solute from the total mass of the saturated solution sample.
-
Express the solubility in desired units, such as grams per 100 g of solvent or mole fraction.
-
Visualized Workflows and Logical Relationships
Diagrams created using the DOT language provide clear visual representations of experimental processes and the logical positioning of Benzamide derivatives in a research context.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Role of Benzamide Derivatives as SIRT2 Inhibitors in Neuroprotection.
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Benzamide-d5 stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of Benzamide-d5
Introduction
This compound, the isotopically labeled form of benzamide with deuterium atoms replacing hydrogen on the phenyl ring, serves as a critical tool for researchers, particularly in drug metabolism and pharmacokinetic (DMPK) studies, and as an internal standard for analytical applications. The substitution of hydrogen with deuterium, a stable and non-radioactive isotope, imparts a greater mass to the molecule.[1][2] This alteration can lead to a phenomenon known as the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. This increased metabolic stability can result in a longer drug half-life and a potentially improved safety profile.[3]
However, to leverage these benefits and ensure the accuracy and reproducibility of experimental data, the chemical and isotopic integrity of this compound must be maintained. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and a framework of experimental protocols for the stability assessment of this compound, designed for professionals in pharmaceutical research and development.
Recommended Storage Conditions and Handling
The chemical stability of this compound is influenced by environmental factors similar to its non-deuterated counterpart, namely temperature, light, and humidity.[2] Proper storage is therefore essential to prevent degradation and maintain isotopic purity.
Based on manufacturer data sheets and general best practices for deuterated compounds, the following storage conditions are recommended.[1][2][3]
| Parameter | Recommended Condition | Rationale and Key Considerations |
| Temperature | -20°C | Storing at reduced temperatures minimizes the rate of potential chemical degradation, ensuring long-term stability.[1][3] |
| Atmosphere | Dry, inert atmosphere (e.g., under Nitrogen or Argon) | Essential to prevent isotopic dilution through hydrogen-deuterium (H-D) exchange with atmospheric moisture.[3] |
| Container | Tightly sealed, amber glass vials or other opaque containers | Provides protection from light, which can catalyze photolytic degradation, and prevents the ingress of moisture and oxygen.[2] |
| Handling | Allow the container to equilibrate to room temperature before opening. | This critical step prevents atmospheric moisture from condensing on the cold compound, which could lead to hydrolysis or isotopic exchange.[2] |
Intrinsic Stability and Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively published, its stability profile can be inferred from the behavior of benzamide and general principles of deuterated compounds.
Hydrolytic Degradation
The most probable degradation pathway for benzamide under aqueous conditions is hydrolysis of the amide bond to form benzoic acid and ammonia. This reaction can be catalyzed by acid or base.[4] It is therefore anticipated that this compound would hydrolyze to form Benzoic acid-d5.
Caption: Postulated hydrolysis of this compound under acidic or basic conditions.
Other Stress Conditions
Forced degradation studies on related compounds suggest that benzamides may also be susceptible to degradation under severe oxidative, thermal, and photolytic conditions, although typically to a lesser extent than hydrolysis.[5][6]
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a forced degradation study is recommended. These studies intentionally stress the compound to predict its degradation pathways and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[7][8][9] The objective is to achieve a target degradation of approximately 5-20%.[10]
The following protocols are adapted from established ICH guidelines and frameworks for similar molecules.[5]
Materials and Reagents
-
Compound: this compound
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., Acetonitrile, Methanol), Purified water.
-
Equipment: HPLC with UV or Diode-Array Detector (DAD), pH meter, calibrated oven, photostability chamber, analytical balance.
General Procedure for Sample Preparation
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol. This stock solution will be diluted for each stress condition.
Hydrolytic Degradation Protocol
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat the solution at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Maintain the solution at an elevated temperature (e.g., 60-80°C).
-
Neutral Hydrolysis: Mix the stock solution with purified water and heat at an elevated temperature (e.g., 80°C).
-
Sampling: Collect samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours), neutralize if necessary, and dilute for HPLC analysis.
Oxidative Degradation Protocol
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Collect samples at various time points for HPLC analysis.[5]
Thermal Degradation Protocol
-
Expose the solid this compound compound to dry heat in a calibrated oven (e.g., 80°C) for an extended period (e.g., 48-72 hours).[5]
-
Dissolve samples taken at different intervals and analyze by HPLC.
Photolytic Degradation Protocol
-
Expose both the solid compound and a solution (e.g., 0.1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][10]
-
Keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same conditions.
-
Analyze the samples after the exposure period.
Data Presentation and Visualization
All quantitative data from stability studies should be organized into clear, comparative tables. While specific experimental data for this compound is not publicly available, the following table provides a template for presenting results from the proposed forced degradation studies.
Table 1: Hypothetical Results of Forced Degradation Studies on this compound
| Stress Condition | Time (hours) | % this compound Remaining | % Area of Major Degradant (Benzoic acid-d5) | Observations |
| 0.1 M HCl (80°C) | 24 | 88.5 | 10.2 | Clear solution, no color change |
| 0.1 M NaOH (80°C) | 12 | 85.2 | 13.5 | Clear solution, no color change |
| 3% H₂O₂ (RT) | 24 | 99.1 | < 0.5 | No significant degradation observed |
| Thermal (80°C, solid) | 72 | 99.6 | < 0.5 | No change in physical appearance |
| Photolytic | N/A | 98.4 | < 0.5 | No significant degradation observed |
The logical flow of a comprehensive stability study, from initial setup to final analysis, is a critical component of the process.
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzamide | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. forced degradation study: Topics by Science.gov [science.gov]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
Commercial Suppliers of Benzamide-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Benzamide-d5, a deuterated analog of Benzamide. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analyses or as tracers in metabolic studies.
Introduction to this compound
This compound (C7H2D5NO), with a CAS number of 1235489-47-0, is a synthetic form of Benzamide where five hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Benzamide due to its similar chemical and physical properties to the unlabeled analyte, including co-elution during chromatography and comparable ionization efficiency. Benzamide itself is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP) and is utilized in studies of neurotoxicity and other biological processes.
Commercial Supplier Data
The following table summarizes the quantitative data for this compound available from various commercial suppliers. Please note that the level of detail in publicly available specifications can vary. For lot-specific data, it is always recommended to request a Certificate of Analysis from the supplier.
| Supplier/Distributor | Product Code/CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |
| Toronto Research Chemicals (via Hölzel Diagnostika) | CDN-D-6030-0.5G | C₇H₂D₅NO | 126.17 | 99 atom % D, min 98% Chemical Purity[1] |
| United States Biological | B0123 | C₇H₂D₅NO | 126.17 | Highly Purified[2] |
| BIOFOUNT | Not specified | C₇H₂D₅NO | 126.17 | Not specified |
Experimental Protocols
Protocol for Quantitative Analysis of Benzamide in Rat Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the determination of Benzamide concentrations in a biological matrix, such as rat plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
1. Materials and Reagents:
-
Benzamide (analyte)
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Rat plasma (blank)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Benzamide in acetonitrile.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with acetonitrile to create calibration standards.
-
IS Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation): [3]
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Benzamide and this compound. These will need to be optimized for the specific instrument.
5. Calibration Curve and Quantification:
-
Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use a linear regression model to fit the data.
-
Determine the concentration of Benzamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway
Caption: PARP1 signaling pathway and inhibition by Benzamide.
Experimental Workflow
Caption: Experimental workflow for Benzamide quantification.
References
An In-depth Technical Guide to the Synthesis of Benzamide-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthetic route for Benzamide-d5, a deuterated analog of benzamide. The inclusion of deuterium atoms can be a valuable tool in drug discovery and development, aiding in mechanistic studies and potentially improving pharmacokinetic profiles. This document outlines the synthetic pathway, detailed experimental protocols, and expected outcomes.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a two-step process commencing with the commercially available Benzoic acid-d5. The first step involves the conversion of the deuterated carboxylic acid to its corresponding acid chloride, Benzoyl chloride-d5. The subsequent step is the amidation of the acid chloride with ammonia to yield the final product, this compound.
Figure 1: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Benzoyl chloride-d5 from Benzoic acid-d5
This procedure details the conversion of Benzoic acid-d5 to Benzoyl chloride-d5 using thionyl chloride. This is a standard method for the preparation of acyl chlorides from carboxylic acids.[1][2][3][4][5][6]
Materials:
-
Benzoic acid-d5 (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Dry toluene (solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), add Benzoic acid-d5.
-
Add dry toluene to the flask to act as a solvent.
-
Slowly add thionyl chloride to the suspension at room temperature with stirring.
-
Once the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours, or until the evolution of gas ceases. The reaction can be monitored by observing the dissolution of the solid Benzoic acid-d5.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride and toluene can be removed by distillation at atmospheric pressure.
-
The resulting crude Benzoyl chloride-d5 can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for Benzoyl chloride-d5.
Step 2: Synthesis of this compound from Benzoyl chloride-d5
This protocol describes the amidation of Benzoyl chloride-d5 with aqueous ammonia to produce this compound.[7][8][9][10][11]
Materials:
-
Benzoyl chloride-d5 (1.0 eq)
-
Concentrated aqueous ammonia (excess)
-
Beaker or Erlenmeyer flask
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a beaker or Erlenmeyer flask, place an excess of concentrated aqueous ammonia and cool it in an ice bath.
-
Slowly and carefully add Benzoyl chloride-d5 dropwise to the cold, stirred ammonia solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
A white precipitate of this compound will form immediately.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Collect the crude this compound by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold deionized water to remove any ammonium chloride and excess ammonia.
-
The crude product can be dried in a desiccator or a vacuum oven at a low temperature.
Purification of this compound by Recrystallization
Recrystallization is a standard technique to purify the crude this compound.
Materials:
-
Crude this compound
-
Deionized water (solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of hot deionized water to dissolve the solid completely. Benzamide has a higher solubility in hot water than in cold water.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
As the solution cools, pure crystals of this compound will form.
-
To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified this compound crystals.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. The yields and isotopic purity are estimated based on typical values for analogous non-deuterated reactions and deuteration procedures. Actual results may vary depending on experimental conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Expected Isotopic Purity (%) |
| Benzoic acid-d5 | C₇HD₅O₂ | 127.15 | N/A (Starting Material) | ≥98[12] |
| Benzoyl chloride-d5 | C₇D₅ClO | 145.60 | 85-95 | >98 |
| This compound | C₇H₂D₅NO | 126.16 | 90-98 | >98 |
Note: Isotopic purity should be confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14][15]
Safety Precautions
-
Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Benzoyl chloride-d5 is a lachrymator and is corrosive. It should also be handled in a fume hood with appropriate PPE.
-
The reaction between benzoyl chloride and ammonia is exothermic. Proper temperature control is crucial to avoid uncontrolled reactions.
-
Always follow standard laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Benzoyl chloride from benzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 4. prepchem.com [prepchem.com]
- 5. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 6. nbinno.com [nbinno.com]
- 7. globalconference.info [globalconference.info]
- 8. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]
- 9. brainly.in [brainly.in]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. 苯甲酸-2,3,4,5,6-d5 ≥99 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Benzamide Standards in Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards, particularly deuterated compounds, has become the benchmark for achieving reliable quantitative data. This technical guide provides an in-depth exploration of deuterated benzamide standards, covering their synthesis, analytical applications, and the underlying principles that make them indispensable tools in research and regulated environments.
The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards
Deuterated standards are molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). The fundamental principle behind their use is Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of a deuterated analog of the analyte is added to a sample at the beginning of the analytical process.[1] Because the deuterated standard is chemically almost identical to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] This co-elution and similar ionization behavior allow for the ratio of the analyte to the internal standard to remain constant, thereby correcting for potential errors and ensuring accurate quantification.[2][4]
Synthesis of Deuterated Benzamide Standards
The introduction of deuterium into a benzamide scaffold can be achieved through various synthetic strategies. The choice of method depends on the desired location and number of deuterium atoms, the stability of the starting materials, and the overall complexity of the molecule.[5]
General Synthetic Strategies
Common methods for deuterium incorporation include:
-
Catalytic Hydrogen-Deuterium (H-D) Exchange: This is a prevalent method where the target molecule or a late-stage intermediate is exposed to a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst (e.g., Palladium, Platinum).[5]
-
Reduction of Precursors with Deuterated Reagents: Functional groups can be reduced using deuterated reducing agents like lithium aluminum deuteride (LiAlD₄) to introduce deuterium atoms. For example, reducing an appropriate precursor can yield a deuterated amine which can then be acylated to the benzamide.[6]
-
Starting from Deuterated Precursors: Building the molecule from commercially available deuterated starting materials offers precise control over the location of the deuterium labels.[7]
Generalized Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of a deuterated benzamide via amidation of a deuterated benzoic acid derivative.
Step 1: Activation of Deuterated Benzoic Acid A mixture of deuterated benzoic acid (1 equivalent) and thionyl chloride (1 equivalent) with a catalytic amount of DMF is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure, and the residue is dissolved in toluene and evaporated again to yield the crude acid chloride.[8]
Step 2: Amidation The crude deuterated benzoyl chloride is dissolved in anhydrous dichloromethane and cooled to 0°C. The desired amine (1 equivalent) is added dropwise. The reaction mixture is stirred at room temperature for 8 hours.[8]
Step 3: Work-up and Purification The solvent is removed in vacuo. The crude product is extracted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final deuterated benzamide product is purified by column chromatography.[8]
Workflow for the Synthesis of a Deuterated Benzamide Standard
Physicochemical Properties and Characterization
The substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of the benzamide molecule due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[9][10]
| Property | Effect of Deuteration | Analytical Technique for Characterization |
| Molecular Weight | Increased by the number of deuterium atoms incorporated. | Mass Spectrometry (MS) |
| Mass Shift | A clear and predictable increase in the mass-to-charge ratio (m/z) is observed. | Mass Spectrometry (MS) |
| Isotopic Purity | The percentage of the deuterated species relative to the unlabeled and partially labeled species. A high isotopic purity (ideally >98%) is crucial.[11] | Mass Spectrometry (MS) |
| Chemical Purity | The percentage of the desired deuterated compound relative to any other chemical impurities. A high chemical purity (ideally >99%) is required.[11] | HPLC, NMR |
| Chromatographic Shift | Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[12] This needs to be assessed during method development. | Liquid Chromatography (LC) |
| NMR Spectra | In ¹H NMR, the signal corresponding to the replaced proton disappears. In ²H NMR, a signal appears at a chemical shift similar to the corresponding proton.[13] | ¹H NMR, ²H NMR |
Table 1. Key Physicochemical Properties and Characterization Techniques for Deuterated Benzamide Standards.
Quantitative Analysis using Deuterated Benzamide Standards
Deuterated benzamide standards are most commonly employed for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Generalized Experimental Protocol for LC-MS/MS Analysis
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the non-deuterated benzamide analyte and the deuterated benzamide internal standard (IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution to create calibration standards.
-
Prepare a working solution of the deuterated IS at a fixed concentration (e.g., 20 ng/mL) in the protein precipitation solvent (e.g., acetonitrile).[2]
2. Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of the plasma sample, calibration standard, or quality control sample, add 400 µL of the deuterated IS working solution.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.[2]
3. LC-MS/MS Conditions:
-
LC System: A standard UPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated IS are monitored.
Workflow for Quantitative Analysis using a Deuterated Benzamide Standard
Application in Metabolic Studies
Benzamides are a class of compounds that includes numerous pharmaceuticals, and understanding their metabolism is crucial in drug development.[14] The metabolism of benzamides can involve various enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[15] Deuteration at metabolically labile sites can slow down these reactions, a phenomenon known as the kinetic isotope effect. This can be utilized to study metabolic pathways and to develop drugs with improved pharmacokinetic profiles.[9]
A simplified, representative metabolic pathway for a generic benzamide might involve hydroxylation of the aromatic ring or N-dealkylation if the amide nitrogen is substituted.
Representative Metabolic Pathway of a Substituted Benzamide
Conclusion
Deuterated benzamide standards are invaluable tools for researchers, scientists, and drug development professionals. Their ability to mimic the behavior of the analyte throughout the analytical process provides a robust and reliable means to achieve accurate and precise quantification, particularly in complex biological matrices.[2] A thorough understanding of their synthesis, characterization, and application is essential for leveraging their full potential in advancing scientific research and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 6. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Microsomal metabolism of thiobenzamide and thiobenzamide S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Benzamide in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzamide and its derivatives represent a significant class of compounds in the pharmaceutical industry, known for a wide range of biological activities. Accurate quantification of these compounds in biological matrices is essential for pharmacokinetic studies, dose-response assessments, and overall drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[1]
The use of a stable isotope-labeled internal standard, such as Benzamide-d5, is critical for a robust bioanalytical method.[2] A deuterated internal standard exhibits nearly identical chemical and physical properties to the analyte, ensuring similar behavior during sample extraction, chromatography, and ionization, which corrects for potential variability and matrix effects.[2][3] This application note details a validated, high-throughput LC-MS/MS method for the precise and accurate quantification of benzamide in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Benzamide (≥99% purity), this compound (≥98% purity, 99% isotopic purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of Benzamide and this compound (Internal Standard, IS) separately in 10 mL of methanol to obtain 1 mg/mL stock solutions. Store at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare working standard solutions of Benzamide by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to an HPLC vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Method Parameters
The liquid chromatography and mass spectrometry parameters are summarized in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min, return to 10% B |
| Run Time | 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transition (Benzamide) | 122.1 > 105.1 |
| MRM Transition (this compound) | 127.2 > 110.1 |
| Collision Energy (Benzamide) | 15 eV |
| Collision Energy (this compound) | 15 eV |
Method Validation and Quantitative Data
The bioanalytical method was validated according to international guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect.[4][5]
Workflow for Benzamide Quantification
Caption: Experimental workflow for the quantification of benzamide in plasma.
Calibration Curve and Linearity
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL in human plasma. The relationship between the peak area ratio (Benzamide/Benzamide-d5) and concentration was defined using a weighted (1/x²) linear regression model.
Table 3: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 1.0 - 1000 ng/mL |
| Regression Model | Weighted Linear (1/x²) |
| Typical Equation | y = 0.015x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated using quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results demonstrate high precision and accuracy, meeting the acceptance criteria of ±15% (±20% for LLOQ).[6]
Table 4: Summary of Intra-Day and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (%Bias) (n=6) | Inter-Day Precision (%CV) (n=18) | Inter-Day Accuracy (%Bias) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 8.5 | -4.2 | 9.8 | -5.5 |
| LQC | 3.0 | 6.2 | 2.5 | 7.1 | 3.1 |
| MQC | 500 | 4.1 | -1.8 | 5.3 | -2.4 |
| HQC | 800 | 3.5 | 0.9 | 4.6 | 1.5 |
%CV = (Standard Deviation / Mean) * 100 %Bias = ((Mean Calculated Conc. - Nominal Conc.) / Nominal Conc.) * 100
Recovery and Matrix Effect
Extraction recovery and matrix effect were assessed at LQC and HQC levels to ensure the sample preparation process was efficient and that no significant ion suppression or enhancement occurred from the plasma matrix.
Table 5: Extraction Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| LQC | 3.0 | 96.5 | 102.1 |
| HQC | 800 | 98.2 | 99.5 |
Conclusion
This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of benzamide in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, effectively compensating for matrix effects and other sources of variability. The method was successfully validated over a wide linear range and is well-suited for supporting pharmacokinetic and other clinical studies requiring the reliable measurement of benzamide concentrations.
References
- 1. Determination of amisulpride, a new benzamide derivative, in human plasma and urine by liquid-liquid extraction or solid-phase extraction in combination with high-performance liquid chromatography and fluorescence detection. application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 3. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
Method Development for the Quantitative Analysis of Benzamide in Human Plasma Using Benzamide-d5 as an Internal Standard
Application Note and Protocol
This document provides a comprehensive guide for the development and implementation of a robust and sensitive method for the quantitative analysis of benzamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Benzamide-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Benzamide and its derivatives are a class of compounds with diverse pharmacological activities, utilized as antiemetics, antipsychotics, and histone deacetylase inhibitors.[1] Accurate quantification of benzamide in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2]
The inclusion of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby significantly improving the accuracy and precision of the method.[1] This protocol details a complete workflow, from sample preparation to data analysis, for the reliable quantification of benzamide in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes: Benzamide (≥99% purity), this compound (≥98% isotopic purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of benzamide and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. These stock solutions should be stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of benzamide by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from plasma samples.[3]
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of 50:50 methanol:water is added).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Sample Preparation
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3500 V |
Table 1: Proposed Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Benzamide | 122.1 | 105.1 | 100 | 15 |
| Benzamide | 122.1 | 77.1 | 100 | 25 |
| This compound | 127.1 | 110.1 | 100 | 15 |
| This compound | 127.1 | 82.1 | 100 | 25 |
Note: These MRM transitions are proposed based on the known fragmentation patterns of similar compounds and should be optimized during method development.
Data Presentation and Method Validation
Method validation should be performed according to regulatory guidelines to ensure the reliability of the analytical data. Key validation parameters are summarized below.
Table 2: Representative Method Validation Data (Hypothetical)
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 over a concentration range of 1-500 ng/mL |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra- and inter-day precision < 10% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Intra- and inter-day accuracy within ± 10% |
| Recovery (%) | Consistent and precise | > 85% for both analyte and internal standard |
| Matrix Effect (%) | CV ≤ 15% | Normalized matrix factor between 0.95 and 1.05 |
| LLOQ | S/N ≥ 10 | 1 ng/mL |
Table 3: Quantitative Analysis Summary (Hypothetical Data)
| Sample ID | Benzamide Peak Area | This compound Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Blank | < LLOQ | 1,520,345 | - | Not Detected |
| LLOQ QC | 15,678 | 1,498,765 | 0.0105 | 1.02 |
| Low QC | 46,234 | 1,510,987 | 0.0306 | 2.98 |
| Mid QC | 235,890 | 1,505,432 | 0.1567 | 15.1 |
| High QC | 956,321 | 1,489,567 | 0.6419 | 48.9 |
| Unknown 1 | 123,456 | 1,501,234 | 0.0822 | 7.95 |
| Unknown 2 | 345,678 | 1,495,678 | 0.2311 | 22.5 |
Plausible Metabolic Pathway of Benzamide
Benzamide, as a xenobiotic compound, is likely to undergo metabolic transformations in the body to facilitate its excretion. A plausible metabolic pathway involves hydroxylation of the benzene ring followed by conjugation reactions.
Generalized Metabolic Pathway
Caption: A generalized metabolic pathway for a xenobiotic like benzamide.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of benzamide in human plasma using LC-MS/MS with this compound as an internal standard. The described method, after thorough validation, will offer the necessary sensitivity, selectivity, and accuracy for demanding bioanalytical applications in clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard is paramount for achieving reliable quantitative results.
References
- 1. Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Benzamide-d5 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide-d5, the deuterated analog of benzamide, serves as a critical internal standard in the quantitative analysis of benzamide and related compounds in various biological matrices. Its use is essential for correcting analyte losses during sample preparation and for minimizing the impact of matrix effects in mass spectrometry-based assays, thereby ensuring the accuracy and precision of analytical results. This document provides detailed application notes and protocols for the sample preparation of this compound for analysis, primarily by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Performance of Sample Preparation Methods
The choice of sample preparation method significantly impacts the recovery of the analyte and the degree of matrix effects. Below is a summary of typical quantitative data for different extraction techniques. While specific data for this compound is not widely published, the following table provides representative values based on studies of structurally similar deuterated internal standards and benzamides in biological matrices such as plasma and urine.[1][2][3]
| Sample Preparation Method | Biological Matrix | Analyte/Internal Standard | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Human Plasma | Deuterated Standards (general) | 77.3 - 101.4 | Ion Suppression/Enhancement can occur | [1] |
| Human Plasma | Benzamides (general) | >90 | Variable | [4] | |
| Solid-Phase Extraction (SPE) | Human Urine | Deuterated Benzodiazepines | 56 - 83 | Minimal | |
| Bovine Milk | Benzimidazoles | >80 | Reduced compared to PPT | ||
| Liquid-Liquid Extraction (LLE) | Human Plasma | Tricyclic Antidepressants | 79 - 98 | Low | [5] |
| Human Urine | Organic Acids | >85 | Low | [6] |
Note: Recovery and matrix effect are method and matrix-dependent and should be thoroughly validated for each specific application. The values presented are for illustrative purposes to guide method selection.
Experimental Protocols
The following are detailed protocols for the three most common sample preparation techniques for the analysis of this compound in biological samples.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid and simple method for the removal of proteins from plasma samples prior to LC-MS/MS analysis. Acetonitrile is a commonly used solvent for this purpose.[7][8]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Acetonitrile (LC-MS grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
The sample is now ready for direct injection into the LC-MS/MS system or can be evaporated to dryness and reconstituted in the mobile phase for concentration.
Workflow for Protein Precipitation:
Figure 1. A simple workflow for protein precipitation of plasma samples.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE is a highly selective sample preparation technique that can provide cleaner extracts compared to PPT, which is particularly useful for complex matrices like urine.[9][10] This protocol is adapted from methods for similar analytes.
Materials:
-
Urine samples
-
This compound internal standard working solution
-
β-glucuronidase (if analyzing for conjugated forms)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Methanol (LC-MS grade)
-
Deionized water
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Mixed-mode cation exchange SPE cartridges
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment (Hydrolysis - Optional):
-
To 1 mL of urine in a glass tube, add 50 µL of this compound internal standard working solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.8).
-
Add β-glucuronidase enzyme.
-
Vortex and incubate at 60°C for 2 hours.
-
Cool the sample to room temperature.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 2 mL of methanol.
-
Equilibrate the cartridges by passing 2 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and polar impurities.
-
Wash the cartridge with 2 mL of 20% methanol in water to remove less polar impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of the elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow for Solid-Phase Extraction:
References
- 1. btrc-charity.org [btrc-charity.org]
- 2. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Preparation of Benzamide-d5 Stock Solution for Research and Drug Development
Application Note and Protocol
Introduction
Benzamide-d5, the deuterated analog of benzamide, is a critical reagent in analytical and drug development laboratories, primarily utilized as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to the parent compound, benzamide, allow it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations and enhancing the accuracy and precision of quantification. This document provides detailed protocols for the preparation of this compound stock solutions and their application in a typical bioanalytical workflow.
Physicochemical Properties and Solubility Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use. The following table summarizes key data for both benzamide and its deuterated form.
| Property | Benzamide (C₇H₇NO) | This compound (C₇H₂D₅NO) | Reference |
| Molecular Weight | 121.14 g/mol | 126.17 g/mol | N/A |
| Appearance | White crystalline solid | White solid | N/A |
| Melting Point | 127-130 °C | Not specified, expected to be similar to Benzamide | N/A |
| Storage Temperature | Room Temperature | -20°C for long-term stability | N/A |
| Isotopic Purity | Not Applicable | Typically ≥98% | N/A |
Solubility Data of Benzamide in Various Solvents at 298.15 K (25 °C):
The solubility of this compound is expected to be very similar to that of Benzamide.
| Solvent | Solubility |
| Methanol | High |
| Ethanol | High |
| Acetone | High |
| Acetonitrile | Moderate |
| Water | Low |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution of this compound
This protocol describes the preparation of a primary stock solution, which will be used to prepare working solutions and calibration standards.
Materials:
-
This compound (high purity, ≥98%)
-
Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)
-
Analytical balance (readable to 0.01 mg)
-
1.5 mL or 2.0 mL amber glass vials with PTFE-lined caps
-
Calibrated micropipettes and tips
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh approximately 1.0 mg of this compound powder using an analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed this compound into a clean, dry amber glass vial.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of methanol or acetonitrile to the vial to achieve a final concentration of 1 mg/mL. For example, if 1.05 mg of this compound is weighed, add 1.05 mL of solvent.
-
Mixing: Cap the vial securely and vortex thoroughly for at least 1 minute to ensure complete dissolution of the solid. Visually inspect the solution to confirm that no particulate matter remains.
-
Labeling and Storage: Label the vial clearly with the compound name ("this compound"), concentration (1 mg/mL), solvent used, preparation date, and initials of the preparer. Store the primary stock solution at -20°C in the dark.
Protocol 2: Preparation of Working Internal Standard (IS) Solution and Calibration Standards
This protocol outlines the serial dilution of the primary stock solution to prepare a working internal standard solution and a series of calibration standards for creating a calibration curve.
Materials:
-
This compound primary stock solution (1 mg/mL)
-
Analyte (e.g., Benzamide) primary stock solution (1 mg/mL)
-
Methanol or Acetonitrile (LC-MS grade)
-
Biological matrix (e.g., human plasma, rat plasma)
-
Microcentrifuge tubes or 96-well plates
-
Calibrated micropipettes and tips
Procedure:
A. Preparation of Working Internal Standard (IS) Solution (e.g., 100 ng/mL):
-
Intermediate Dilution: Prepare an intermediate stock solution by diluting the 1 mg/mL primary stock solution. For example, pipette 10 µL of the 1 mg/mL primary stock into 990 µL of solvent to obtain a 10 µg/mL solution.
-
Working IS Solution: Further dilute the intermediate stock to the final working concentration. For instance, pipette 10 µL of the 10 µg/mL solution into 990 µL of solvent to get a 100 ng/mL working IS solution.
B. Preparation of Calibration Curve Standards:
-
Serial Dilutions of Analyte: Prepare a series of working standard solutions of the analyte (e.g., Benzamide) by serially diluting its 1 mg/mL primary stock solution with the appropriate solvent.
-
Spiking into Matrix: Spike a small volume of each analyte working standard solution into a known volume of the biological matrix to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
Application: Bioanalytical Sample Preparation Workflow
The following workflow illustrates the use of the this compound internal standard in a typical protein precipitation method for the quantification of an analyte in plasma samples.
Figure 1. Workflow for plasma sample preparation using protein precipitation with this compound as an internal standard.
Data Presentation
The following table presents a hypothetical set of results from a calibration curve analysis, demonstrating the role of the internal standard in generating a linear response for quantification.
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 120,500 | 0.0104 |
| 5 | 6,300 | 122,000 | 0.0516 |
| 10 | 12,800 | 121,200 | 0.1056 |
| 50 | 64,500 | 119,800 | 0.5384 |
| 100 | 129,000 | 120,900 | 1.0670 |
| 500 | 652,000 | 121,500 | 5.3663 |
| 1000 | 1,310,000 | 120,300 | 10.8894 |
Logical Relationship for Quantitative Analysis
The relationship between the analyte concentration and the measured response, normalized by the internal standard, forms the basis of quantitative analysis. This relationship is typically established through a linear regression of the calibration curve.
Figure 2. Logical diagram illustrating the process of quantitative analysis using an internal standard.
Conclusion
The proper preparation of a this compound stock solution is a fundamental step for achieving reliable and accurate quantitative results in bioanalytical studies. The protocols outlined in this document provide a comprehensive guide for researchers and scientists. Adherence to these procedures, combined with a robust analytical method, will ensure high-quality data for pharmacokinetic, toxicokinetic, and other drug development applications.
Application Notes and Protocols for Benzamide-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzamide-d5, a deuterated analog of benzamide, in pharmacokinetic (PK) studies. The inclusion of a stable isotope-labeled internal standard is crucial for accurate and reliable quantification of drug candidates in biological matrices. This compound serves as an ideal internal standard for benzamide and its derivatives in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
Role of Deuterated Compounds in Pharmacokinetics
Deuterated compounds, such as this compound, are valuable tools in drug discovery and development. The replacement of hydrogen with its heavier isotope, deuterium, imparts a subtle change in mass without significantly altering the compound's chemical properties. This characteristic is leveraged in several ways:
-
Internal Standards: The primary application of this compound is as an internal standard in quantitative bioanalysis.[1][2][3] Its near-identical chemical behavior to the non-deuterated analyte ensures that it experiences similar extraction recovery, chromatographic retention, and ionization response, thereby correcting for variations in sample preparation and analysis.[1][2]
-
Kinetic Isotope Effect: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a slower rate of metabolism for deuterated compounds at the site of deuteration, a phenomenon known as the kinetic isotope effect.[4][5] Studying this effect can provide insights into the metabolic pathways of a drug.
-
Improved Pharmacokinetic Profiles: By strategically placing deuterium atoms at sites of metabolic attack, the metabolic rate of a drug can be slowed down. This can lead to an improved pharmacokinetic profile, including a longer half-life (t½), increased area under the curve (AUC), and higher maximum concentration (Cmax).[4]
Quantitative Data Presentation
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 250 ± 50 |
| Tmax (Time to Maximum Concentration) | h | 2.0 ± 0.5 |
| AUC0-24h (Area Under the Curve from 0 to 24 hours) | ng·h/mL | 1800 ± 300 |
| t½ (Half-life) | h | 8.0 ± 1.5 |
Note: The data presented in this table is for illustrative purposes and represents typical values for a non-deuterated, orally bioavailable PARP inhibitor. Actual values for benzamide or this compound would need to be determined experimentally.
Experimental Protocols
Bioanalytical Method for Quantification of Benzamide using this compound as an Internal Standard
This protocol describes a general method for the quantification of benzamide in human plasma using LC-MS/MS with this compound as an internal standard. The method is based on protein precipitation for sample preparation.
3.1.1. Materials and Reagents
-
Benzamide (analyte)
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3.1.2. Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Benzamide: To be determined (e.g., precursor ion [M+H]+ -> product ion)
-
This compound: To be determined (e.g., precursor ion [M+H]+ -> product ion)
-
3.1.4. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][6]
Visualizations
Experimental Workflow
Caption: Workflow for the bioanalytical quantification of benzamide.
Metabolic Pathway of Benzamide
Caption: Hydrolysis of Benzamide to Benzoic Acid.
Benzamide as a PARP Inhibitor: Signaling Pathway
Caption: Benzamide's role in inhibiting the PARP-1 signaling pathway.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 3. database.ich.org [database.ich.org]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: High-Throughput Bioanalytical Method for Benzamide Quantification in Human Plasma Using Benzamide-d5 as an Internal Standard
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of benzamide in human plasma. Benzamide serves as a fundamental scaffold for numerous pharmaceutical compounds, making its precise measurement critical in pharmacokinetic and drug metabolism studies.[1] To ensure the highest accuracy and mitigate variability during sample processing and analysis, a stable isotope-labeled internal standard, Benzamide-d5, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides optimized LC-MS/MS parameters for sensitive and selective detection. The method has been validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and stability.
Introduction
Benzamide and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] Accurate determination of their concentrations in biological matrices is essential for evaluating drug efficacy and safety profiles during preclinical and clinical development.[2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity, specificity, and throughput.[3][4] A critical component of a reliable bioanalytical method is the use of an appropriate internal standard (IS) to correct for variations in sample preparation and instrument response.[5] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the entire analytical process. This co-elution and similar ionization behavior allow for highly accurate and precise quantification.
This document provides a comprehensive protocol for the quantification of benzamide in human plasma using this compound as the internal standard, along with a summary of the method validation results.
Experimental Protocols
Materials and Reagents
-
Analytes: Benzamide (≥99% purity), this compound (≥98% isotopic purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)
-
Reagents: Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)
Stock and Working Solutions Preparation
-
Benzamide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of benzamide in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the benzamide stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (50 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm)[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Benzamide: 122.1 → 105.1 (Quantifier), 122.1 → 77.1 (Qualifier)
-
This compound (IS): 127.1 → 110.1 (Quantifier)
-
Data Presentation
Method Validation Summary
The bioanalytical method was validated according to the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidelines. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 1: Calibration Curve Linearity
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Benzamide | 1 - 1000 | y = 0.0152x + 0.0023 | ≥ 0.998 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |
| Low (LQC) | 3 | 5.1 | 97.8 | 6.5 | 99.1 |
| Medium (MQC) | 100 | 3.9 | 101.5 | 4.8 | 102.3 |
| High (HQC) | 800 | 3.2 | 98.9 | 4.1 | 99.8 |
| Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ). |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low (LQC) | 3 | 91.5 | 98.2 |
| High (HQC) | 800 | 94.2 | 101.5 |
| Values close to 100% for matrix effect indicate minimal ion suppression or enhancement. |
Table 4: Stability Data Summary
| Stability Condition | Duration | QC Level | Mean Stability (%) |
| Bench-top (Room Temp) | 24 hours | LQC & HQC | 97.8 - 102.1 |
| Freeze-Thaw Cycles | 3 Cycles | LQC & HQC | 96.5 - 101.3 |
| Long-term (-80°C) | 90 days | LQC & HQC | 98.1 - 103.4 |
| Post-preparative (Autosampler) | 48 hours | LQC & HQC | 99.2 - 100.9 |
| Analyte is considered stable if the deviation is within ±15% of the nominal concentration. |
Visualizations
Caption: Experimental workflow for benzamide quantification.
Caption: Role of this compound as an internal standard.
Caption: Key parameters of bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantification of benzamide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for analytical variability. The simple protein precipitation sample preparation protocol allows for rapid sample processing. This fully validated method is suitable for supporting pharmacokinetic studies in the clinical development of benzamide-based pharmaceutical compounds.
References
- 1. Determination of risperidone in plasma by high-performance liquid chromatography with electrochemical detection: application to therapeutic drug monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. researchgate.net [researchgate.net]
- 4. Determination of metoclopramide in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of a Novel Benzamide Analog in Human Plasma using LC-MS/MS with Benzamide-d5 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of "BenzoDrug," a novel benzamide-based pharmaceutical compound, in human plasma. The method utilizes a stable isotope-labeled internal standard, Benzamide-d5, to ensure high accuracy and precision, correcting for matrix effects and variations during sample processing. Sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation on a C18 reversed-phase column. The total run time is 5 minutes, making it suitable for high-throughput analysis in research and drug development settings. The method was validated for linearity, precision, and accuracy.
Introduction
Benzamide and its derivatives are a significant class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities.[1] Accurate and reliable quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. LC-MS/MS is the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is critical for mitigating variability introduced during sample preparation and analysis.[3] This note describes a detailed protocol for the quantification of a hypothetical benzamide-based compound, "BenzoDrug," using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: BenzoDrug (hypothetical analyte, M.W. 250.3 g/mol ), this compound (Internal Standard, M.W. 126.2 g/mol )
-
Solvents: HPLC-grade acetonitrile and methanol, and LC-MS grade water.
-
Reagents: Formic acid (LC-MS grade)
-
Matrix: Drug-free human plasma
Stock and Working Solutions
-
BenzoDrug Stock Solution (1 mg/mL): Accurately weigh 10 mg of BenzoDrug and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
BenzoDrug Working Standard Solutions: Prepare serial dilutions of the BenzoDrug stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
A protein precipitation method is employed for the extraction of BenzoDrug from human plasma.[2]
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial with a glass insert.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Specification |
| System | Standard HPLC or UHPLC system |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry:
| Parameter | Specification |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Mass Spectrometry Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| BenzoDrug (Quantifier) | 251.3 | 148.2 | 100 | 22 |
| BenzoDrug (Qualifier) | 251.3 | 91.1 | 100 | 35 |
| This compound (IS) | 127.2 | 82.1 | 100 | 25 |
Data Presentation
The method was validated for a linear range of 1 to 1000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of BenzoDrug to this compound against the nominal concentration. A linear regression with 1/x² weighting was used.
Table 3: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| BenzoDrug | 1 - 1000 | y = 0.0123x + 0.0015 | > 0.995 |
The accuracy and precision of the method were evaluated using QC samples at three concentration levels.
Table 4: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| Low QC | 3 | 4.5 | -2.1 | 5.8 | -1.5 |
| Mid QC | 100 | 3.2 | 1.3 | 4.1 | 2.0 |
| High QC | 800 | 2.8 | 0.8 | 3.5 | 1.2 |
Visualizations
The following diagram illustrates the experimental workflow from sample receipt to final data analysis.
Conclusion
This application note provides a detailed protocol for a rapid, sensitive, and reliable LC-MS/MS method for the quantification of a novel benzamide analog, "BenzoDrug," in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation and fast chromatographic runtime make this method highly suitable for routine analysis in a drug development environment.
References
Application Notes and Protocols for Benzamide-d5 as an Internal Standard in Drug Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug development and clinical research, the accurate quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS assay, as it effectively corrects for variability during sample preparation and analysis.[1][2][3] Benzamide-d5, a deuterated analog of benzamide, serves as an excellent internal standard for the quantification of various drug metabolites, particularly those with a benzamide or similar structural motif. Its chemical properties closely mimic those of the unlabeled analyte, ensuring co-elution and similar behavior during extraction and ionization, thereby leading to highly accurate and precise results.[4][5]
Principle of Internal Standardization
An internal standard (IS) is a compound with a known concentration that is added to all samples, calibrators, and quality controls in an equal amount.[1] The IS should be structurally similar to the analyte of interest.[4] In LC-MS/MS analysis, the ratio of the analyte's peak area to the IS's peak area is used for quantification. This ratiometric measurement compensates for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and injection volume inconsistencies.[2] Deuterated internal standards like this compound are considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte, leading to the most accurate correction.[1][4]
Caption: The workflow for quantitative analysis using an internal standard.
Experimental Protocols
This section provides a general protocol for the quantification of a hypothetical drug metabolite ("Metabolite X") in human plasma using this compound as an internal standard. This protocol should be optimized and validated for the specific analyte and matrix.
Materials and Reagents
-
Metabolite X reference standard
-
This compound (Internal Standard)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Preparation of Stock and Working Solutions
-
Metabolite X Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Metabolite X Working Solutions: Prepare serial dilutions of the stock solution in 50% methanol/water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol/water.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 100 µL of each sample in a microcentrifuge tube, add 25 µL of the this compound working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: A typical sample preparation workflow using liquid-liquid extraction.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: The mass transitions for this compound are based on its fragmentation pattern. The molecular ion loses the ND2 group to form a deuterated benzoyl cation, which then fragments to a deuterated phenyl cation.[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Metabolite X | To be determined | To be determined | 50 | To be optimized |
| This compound | 127.1 | 110.1 | 50 | 25 |
| This compound | 127.1 | 82.1 | 50 | 35 |
Note: The MRM transitions and collision energies for Metabolite X must be determined empirically.
Data Presentation
The following tables present representative data from a method validation study for the quantification of Metabolite X using this compound as an internal standard.
Table 1: Calibration Curve for Metabolite X
| Concentration (ng/mL) | Mean Peak Area Ratio (Metabolite X / this compound) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.582 | 99.5 |
| 100 | 1.160 | 100.3 |
| 500 | 5.795 | 99.1 |
| 1000 | 11.550 | 98.9 |
Calibration curve constructed using a weighted (1/x²) linear regression.
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | 1.03 | 4.5 | 5.8 | 103.0 |
| Low | 3 | 2.95 | 3.2 | 4.1 | 98.3 |
| Mid | 150 | 152.1 | 2.5 | 3.5 | 101.4 |
| High | 800 | 790.4 | 2.1 | 2.9 | 98.8 |
LLOQ: Lower Limit of Quantification
Conclusion
This compound is a highly suitable internal standard for the quantitative analysis of drug metabolites in biological matrices by LC-MS/MS. Its use allows for the development of robust, accurate, and precise bioanalytical methods that are essential for regulatory submissions and the advancement of drug development programs. The protocols and data presented here provide a framework for the implementation of this compound in your laboratory. Method parameters should always be optimized and validated for the specific analyte and matrix of interest.
References
Application Notes and Protocols for High-Throughput Screening with Benzamide-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates. While traditional HTS assays often rely on fluorescence or luminescence readouts, mass spectrometry (MS) has emerged as a powerful, label-free detection method that offers high sensitivity and specificity. In quantitative MS-based HTS, the use of stable isotope-labeled internal standards is critical for achieving accurate and reproducible results.
Benzamide-d5, a deuterated analog of benzamide, serves as an ideal internal standard for HTS campaigns targeting enzymes that are modulated by benzamide and its derivatives, such as Poly (ADP-ribose) Polymerase (PARP) and Histone Deacetylases (HDACs). This document provides detailed application notes and protocols for the use of this compound as an internal standard in a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to identify inhibitors of PARP1.
Principle of the Assay
This protocol describes a biochemical assay to screen for inhibitors of the PARP1 enzyme. The assay measures the formation of a product, such as ADP-ribose, resulting from the enzymatic activity of PARP1 on its substrate, NAD+. Test compounds are incubated with the enzyme and substrate, and the reaction is then quenched. The amount of product formed is quantified using LC-MS/MS. This compound is introduced after quenching the reaction to serve as an internal standard, allowing for precise quantification of the enzymatic product by correcting for variations in sample processing and instrument response. A decrease in product formation in the presence of a test compound indicates potential inhibition of PARP1.
Signaling Pathway
Caption: PARP1 signaling pathway and points of intervention and analysis in the HTS assay.
Experimental Workflow
Caption: High-throughput screening workflow using this compound as an internal standard.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Human PARP1 Enzyme | Example Supplier | XXX-123 | -80°C |
| NAD+ | Example Supplier | YYY-456 | -20°C |
| This compound | Example Supplier | ZZZ-789 | Room Temp |
| Olaparib (Positive Control) | Example Supplier | ABC-111 | -20°C |
| Assay Buffer (e.g., Tris-HCl, pH 8.0) | In-house/Supplier | - | 4°C |
| Quench Solution (e.g., Acetonitrile) | Supplier | - | Room Temp |
| 384-well Assay Plates | Supplier | - | Room Temp |
Experimental Protocol
1. Compound Plating: a. Prepare serial dilutions of test compounds and controls (Olaparib) in DMSO. b. Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions into a 384-well assay plate. c. For control wells, dispense DMSO only (negative control) or a known inhibitor like Olaparib (positive control).
2. Reagent Preparation: a. Prepare the PARP1 enzyme solution in assay buffer to the desired final concentration. b. Prepare the NAD+ substrate solution in assay buffer to the desired final concentration. c. Prepare the internal standard (IS) solution of this compound in the quench solution (e.g., acetonitrile) at an optimized concentration.
3. Assay Procedure: a. Add PARP1 enzyme solution to all wells of the assay plate. b. Centrifuge the plate briefly to ensure all components are at the bottom of the wells. c. Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound binding to the enzyme. d. Initiate the enzymatic reaction by adding the NAD+ substrate solution to all wells. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction by adding the quench solution containing this compound to all wells.
4. Sample Preparation for LC-MS/MS: a. Seal the assay plate and centrifuge to pellet any precipitated proteins. b. Transfer the supernatant to a new plate for analysis.
5. LC-MS/MS Analysis: a. Analyze the samples using a high-throughput LC-MS/MS system. b. Develop a multiple reaction monitoring (MRM) method to detect the specific mass transitions for the product of the enzymatic reaction and for this compound.
Data Analysis and Interpretation
The primary data output from the LC-MS/MS analysis will be peak areas for the analyte (enzymatic product) and the internal standard (this compound).
-
Calculate the Peak Area Ratio: For each well, divide the peak area of the analyte by the peak area of this compound. This ratio corrects for variability in sample injection and ionization.
-
Determine Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control))
-
Hit Identification: Compounds that exhibit inhibition above a predefined threshold (e.g., >50%) are considered "hits" and are selected for further dose-response studies to determine their IC50 values.
Quantitative Data Summary
| Compound | Concentration (µM) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio | % Inhibition |
| DMSO (Negative Control) | - | 1,200,000 | 600,000 | 2.0 | 0% |
| Olaparib (Positive Control) | 10 | 120,000 | 600,000 | 0.2 | 100% |
| Test Compound A | 10 | 660,000 | 600,000 | 1.1 | 50% |
| Test Compound B | 10 | 1,140,000 | 600,000 | 1.9 | 5.6% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The use of this compound as an internal standard in a mass spectrometry-based HTS assay provides a robust and reliable method for the discovery of novel inhibitors of enzymes such as PARP1. This approach offers significant advantages over traditional labeled assays by providing direct and highly specific quantification of enzymatic activity, thereby reducing the likelihood of false positives and negatives. The detailed protocol provided herein can be adapted for screening against other enzymes where benzamide derivatives are relevant, contributing to the acceleration of the drug discovery pipeline.
Application Note: High-Throughput Analysis of Benzamide Residues in Food Matrices using Benzamide-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of benzamide residues in various food matrices. The protocol employs a simple and efficient sample preparation technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Benzamide-d5, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. This method is suitable for high-throughput screening and quantitative analysis of benzamide in diverse food samples for regulatory compliance and food safety monitoring.
Introduction
Benzamide and its derivatives are utilized in agriculture as fungicides and can be present as residues in food products.[1] Monitoring these residues is crucial to ensure consumer safety and adherence to regulatory limits. The complexity of food matrices often introduces analytical challenges, such as matrix effects, which can lead to inaccurate quantification.[2] The use of a stable isotope-labeled internal standard, which behaves chemically and physically similarly to the analyte, is a widely accepted strategy to mitigate these issues.[3] this compound, a deuterated analog of benzamide, serves as an ideal internal standard for this purpose, co-eluting with the target analyte and compensating for variations in extraction recovery and ionization efficiency.[4] This application note provides a comprehensive protocol for the extraction, cleanup, and LC-MS/MS analysis of benzamide in food, utilizing this compound for reliable quantification.
Experimental Protocols
Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in fruits and vegetables.[5][6]
Materials:
-
Homogenized food sample (e.g., fruits, vegetables)
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Centrifuge tubes (50 mL)
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the 1 µg/mL this compound internal standard solution.
-
Securely cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer (supernatant) to a d-SPE tube containing PSA and MgSO₄.
-
Shake for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the cleaned extract into a new tube, and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A standard HPLC or UHPLC system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Benzamide | 122.1 | 77.1 | 25 |
| Benzamide | 122.1 | 105.1 | 15 |
| This compound (IS) | 127.1 | 82.1 | 25 |
| This compound (IS) | 127.1 | 110.1 | 15 |
Data Presentation
Table 1: Method Validation Parameters for Benzamide Analysis in a Representative Food Matrix (e.g., Tomato)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 2 µg/kg |
| Recovery (at 10 µg/kg) | 92% |
| Precision (RSDr at 10 µg/kg) | < 5% |
Table 2: Recovery and Matrix Effect Data for Benzamide in Various Food Matrices
| Food Matrix | Recovery (%) | Matrix Effect (%) |
| Apple | 95 ± 4 | -8 |
| Grape | 89 ± 6 | -15 |
| Lettuce | 91 ± 5 | -11 |
| Spinach | 87 ± 7 | -22 |
| Wheat Flour | 93 ± 4 | -5 |
Matrix Effect (%) = ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) x 100
Visualizations
Caption: Experimental workflow for Benzamide residue analysis.
Caption: Role of this compound in ensuring accurate quantification.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a reliable, sensitive, and accurate approach for the determination of benzamide residues in a variety of food matrices. The simple and effective QuEChERS sample preparation protocol allows for high-throughput analysis, making it well-suited for routine monitoring in food safety laboratories. The excellent performance characteristics of the method, including high recovery and precision, demonstrate its fitness for purpose in ensuring compliance with regulatory standards.
References
- 1. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
Application Notes: The Use of Benzamide-d5 in Cell-Based Assays
Introduction
Benzamide and its derivatives are a cornerstone in the study of cellular processes, most notably as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to the DNA damage response (DDR).[1][2][3] PARP inhibitors are a significant class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[2] Benzamide-d5, a stable isotope-labeled (deuterated) version of benzamide, serves as an invaluable tool for researchers. Its primary application is as an internal standard in mass spectrometry-based assays for the precise and accurate quantification of unlabeled benzamide in biological matrices. This ensures reliable data for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are crucial in drug development. These application notes provide detailed protocols for utilizing this compound in cell-based assays to study PARP inhibition and for its quantification.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] Upon detecting an SSB, PARP-1 binds to the DNA and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto itself and other nuclear proteins.[2] This PARylation process acts as a scaffold to recruit other DNA repair proteins.
Benzamide-based inhibitors function by mimicking the nicotinamide moiety of NAD+, competitively binding to the enzyme's catalytic domain and preventing PAR chain synthesis.[2] This inhibition leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[2]
In healthy cells, these DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway. However, in cancer cells with defects in the HRR pathway (e.g., due to BRCA1 or BRCA2 mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This concept, where a defect in one pathway (HRR) combined with the inhibition of another (PARP) is lethal, is known as synthetic lethality .
Caption: The principle of synthetic lethality induced by PARP inhibitors.
Data Presentation
Quantitative data from cell-based assays are essential for evaluating the efficacy of PARP inhibitors. The following tables provide representative data for context.
Table 1: Potency of Benzamide Derivatives in Cell Viability Assays This table illustrates the principle of synthetic lethality, where BRCA-deficient cells show significantly higher sensitivity to PARP inhibition.
| Compound | Cell Line | BRCA Status | Assay Type | IC50 (µM) |
| Benzamide Derivative A | CAPAN-1 | BRCA2-deficient | CellTiter-Glo® | 0.85 |
| Benzamide Derivative A | BxPC-3 | BRCA-proficient | CellTiter-Glo® | 15.2 |
| Olaparib (Reference) | SUM149PT | BRCA1-deficient | MTS Assay | 0.12 |
| Olaparib (Reference) | MDA-MB-231 | BRCA-proficient | MTS Assay | 9.8 |
Table 2: Example LC-MS/MS Parameters for Quantification this compound is used as an internal standard to ensure accurate quantification by correcting for variations during sample preparation and analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benzamide | 122.1 | 77.1 | 25 |
| This compound | 127.1 | 82.1 | 25 |
Experimental Protocols
Protocol 1: Cell-Based PARP Activity Assay
This protocol describes a method to measure the inhibitory effect of benzamide on PARP activity within cells using a colorimetric assay format.
Caption: Workflow for a cell-based PARP activity inhibition assay.
Methodology
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) into a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of benzamide. Aspirate the media from the cells and add the benzamide dilutions. Include a vehicle control (e.g., DMSO) and a positive control for DNA damage (e.g., 1 mM H₂O₂).
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of a commercial PARP assay kit (e.g., R&D Systems, #4677-096-K).[4]
-
PARP Reaction: Transfer the cell lysates to a histone-coated 96-well plate. Add biotinylated NAD+ to initiate the PARP reaction and incubate for 60 minutes. PARP present in the lysate will PARylate the histone proteins on the plate.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate, which will bind to the biotinylated PAR chains.
-
Signal Generation: After another wash step, add a colorimetric HRP substrate (e.g., TACS-Sapphire™).
-
Data Acquisition: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percent inhibition for each benzamide concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Quantification of Intracellular Benzamide via LC-MS/MS
This protocol details the use of this compound as an internal standard (IS) for the accurate quantification of benzamide uptake in cultured cells.
Caption: Workflow for LC-MS/MS quantification using a stable isotope standard.
Methodology
-
Cell Culture and Treatment: Culture cells (e.g., 1-2 million cells in a 6-well plate) and treat with a known concentration of benzamide for a specified time.
-
Cell Harvesting: Wash the cells with ice-cold PBS to remove extracellular compound. Detach and collect the cells, then perform a cell count for normalization.
-
Lysis and Internal Standard Spiking: Lyse the cell pellet using an appropriate method (e.g., sonication in a lysis buffer). Add a known, fixed amount of this compound (internal standard) to each sample lysate.
-
Extraction: Perform a protein precipitation and extraction by adding 3-4 volumes of ice-cold acetonitrile. Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Preparation for Injection: Carefully collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a suitable C18 column for chromatographic separation. Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both benzamide and this compound (as listed in Table 2).[5]
-
Data Analysis: Create a standard curve using known concentrations of benzamide and a fixed concentration of this compound. Quantify the amount of benzamide in the cell samples by comparing the ratio of the peak area of benzamide to the peak area of this compound against the standard curve. Normalize the final amount to the cell number.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterated Internal Standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards in their analytical experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my deuterated internal standard signal decreasing or inconsistent over time?
This issue is often indicative of isotopic exchange, also known as H/D or back-exchange, where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment.[1][2][3]
Troubleshooting Steps:
-
Review the Labeling Position: Examine the Certificate of Analysis (CoA) for your standard. Deuterium atoms on heteroatoms (e.g., -OH, -NH, -COOH) or on carbons adjacent to carbonyl groups are particularly susceptible to exchange.[2][3][4][5] For future experiments, select standards with deuterium labels on stable, non-exchangeable positions like aromatic or aliphatic carbons.[2][3]
-
Control pH: Both acidic and basic conditions can catalyze isotopic exchange.[1][2][3] Whenever possible, maintain a neutral or slightly acidic pH for your samples and mobile phases. Avoid storing standards in strongly acidic or basic solutions.[4][6]
-
Manage Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2][3] Prepare solutions at room temperature and store them at recommended low temperatures (e.g., -20°C or -80°C).[2]
-
Solvent Choice: Protic solvents like water and methanol can facilitate exchange.[1] If your methodology allows, use aprotic solvents such as acetonitrile for reconstitution and storage.[2]
-
Optimize Mass Spectrometer Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature to the minimum required for efficient ionization.[4]
Logical Diagram: Isotopic Exchange Troubleshooting
Caption: A flowchart for troubleshooting inconsistent internal standard signals due to isotopic exchange.
Q2: I'm observing a chromatographic shift between my analyte and its deuterated internal standard. Why is this happening and is it a problem?
A slight chromatographic shift, where the deuterated standard elutes slightly earlier than the non-deuterated analyte, is a known phenomenon in reversed-phase chromatography.[4] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity.[4]
While a small, consistent shift may not be an issue, a significant or variable separation can lead to differential matrix effects , where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising quantification.[7][8][9]
Troubleshooting Steps:
-
Confirm Co-elution: Carefully overlay the chromatograms of the analyte and the internal standard to assess the degree of separation.[9]
-
Optimize Chromatography:
-
Consider Alternative Labeled Standards: If chromatographic separation cannot be resolved, consider using a ¹³C or ¹⁵N labeled internal standard. These standards have physicochemical properties that are even more similar to the analyte and are less prone to chromatographic shifts.[4][10]
Logical Diagram: Addressing Chromatographic Shift
Caption: Decision tree for managing chromatographic shifts between an analyte and its deuterated internal standard.
Q3: How can I verify the isotopic purity of my deuterated standard, and what are the consequences of low purity?
Isotopic purity refers to the percentage of the internal standard that is fully deuterated at the specified positions.[4][11] Low isotopic purity means there is a significant amount of unlabeled or partially deuterated analyte present in the standard.[4] This can lead to an overestimation of your analyte's concentration, especially at low levels.[4][12]
Purity Requirements:
| Parameter | Recommended Purity |
| Chemical Purity | >99% |
| Isotopic Enrichment | ≥98% |
Experimental Protocol: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the percentage of the fully deuterated species relative to partially and non-deuterated species.
-
Methodology: a. Prepare a solution of the deuterated internal standard at a concentration suitable for HRMS analysis. b. Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis. c. Acquire a high-resolution, full-scan mass spectrum to resolve all isotopic peaks. d. Determine the relative intensities of the peaks corresponding to the unlabeled analyte, partially deuterated species, and the fully deuterated internal standard. e. Calculate the isotopic purity by dividing the intensity of the fully deuterated peak by the sum of the intensities of all related isotopic peaks.[4]
Workflow Diagram: Isotopic Purity Assessment
Caption: Workflow for determining the isotopic purity of a deuterated internal standard using HRMS.
Q4: My results are still inaccurate despite using a deuterated internal standard. Could matrix effects still be the problem?
Yes, even with a deuterated internal standard, inaccurate results can arise from what is known as differential matrix effects .[8] This occurs when matrix components affect the ionization of the analyte and the internal standard differently.[8][9] This is often a consequence of the analyte and internal standard not perfectly co-eluting.[9]
Experimental Protocol: Evaluation of Matrix Effects
This protocol helps to quantitatively assess matrix effects and determine if your deuterated internal standard is providing adequate correction.[9][11]
-
Objective: To measure the extent of ion suppression or enhancement and evaluate the effectiveness of the internal standard for compensation.
-
Methodology: Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into a clean solvent (e.g., mobile phase).
-
Set B (Post-Spike Matrix): Extract blank matrix first, then spike the analyte and internal standard into the final extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
-
Data Analysis:
-
Matrix Factor (MF): MF = (Peak Area of Set B) / (Peak Area of Set A)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.[9]
-
-
IS-Normalized MF: IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)
-
An IS-Normalized MF close to 1 indicates effective compensation by the internal standard. A value significantly different from 1 suggests differential matrix effects.[9]
-
-
Recovery (RE): RE = (Peak Area of Set C) / (Peak Area of Set B)
-
Measures the efficiency of the extraction process.[9]
-
-
Summary of Matrix Effect Calculations
| Calculation | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | Measures ion suppression (<1) or enhancement (>1).[9] |
| IS-Normalized MF | (Ratio in Set B) / (Ratio in Set A) | A value near 1 indicates effective compensation by the internal standard.[9] |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Measures the efficiency of the sample extraction process.[9] |
Q5: I'm seeing a signal for my internal standard's mass transition in my analyte-only samples. What is the cause?
This phenomenon, often called "crosstalk," can occur when using an internal standard with a low degree of deuteration (e.g., D2 or D3). The naturally occurring heavy isotopes (like ¹³C) in the analyte can produce an isotopic peak (e.g., M+2) that has the same mass-to-charge ratio as your deuterated internal standard.[4] This leads to a falsely high internal standard signal and an underestimation of the analyte concentration.[4]
Troubleshooting and Avoidance:
-
Use a Higher Mass Isotope Standard: Whenever possible, choose an internal standard with a higher degree of deuteration (e.g., D4 or greater) or a ¹³C-labeled standard.[4] This shifts the mass of the internal standard further away from the analyte's natural isotopic cluster.[4]
-
Verify in Analyte-Only Samples: Always inject a high-concentration solution of the unlabeled analyte and monitor the mass transition of the internal standard to check for any potential interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Matrix Effects with Benzamide-d5 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using Benzamide-d5 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] When analyzing complex biological samples, endogenous components like phospholipids, salts, and proteins can interfere with the ionization of both the target analyte (Benzamide) and the internal standard (this compound).
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for matrix effects?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for compensating for matrix effects, they may not always provide perfect correction.[3] For effective compensation, the analyte and the internal standard must co-elute perfectly and be affected by the matrix components in the exact same way.[3] However, due to the "isotope effect," deuterated standards can sometimes exhibit slightly different chromatographic retention times than their non-labeled counterparts. If this separation occurs in a region of significant ion suppression or enhancement, the correction may be inaccurate.[3]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: Two common methods to assess matrix effects are:
-
Post-column Infusion: This qualitative technique helps to identify regions of ion suppression or enhancement in your chromatogram. A solution of Benzamide and this compound is continuously infused into the mass spectrometer after the analytical column while a blank matrix extract is injected. Dips or rises in the baseline signal indicate regions of matrix effects.
-
Post-extraction Spike: This quantitative method compares the response of an analyte in a clean solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[4] The results are used to calculate the Matrix Factor (MF).
Q4: What are the primary causes of matrix effects in LC-MS analysis of this compound?
A4: The primary causes include:
-
Ion Suppression: Co-eluting matrix components compete with Benzamide and this compound for ionization in the MS source, reducing their signal intensity.[3] This is a common issue in electrospray ionization (ESI).[5][6]
-
Ion Enhancement: In some cases, matrix components can enhance the ionization of the analytes, leading to an artificially high signal.
-
Inadequate Sample Preparation: Insufficient removal of matrix components like phospholipids and proteins is a major contributor to matrix effects.[1]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in quantitative results.
Possible Cause: Differential matrix effects on Benzamide and this compound due to chromatographic separation.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Benzamide and this compound from a standard solution. A noticeable separation in retention times indicates a potential issue.
-
Optimize Chromatography:
-
Adjust the mobile phase gradient to achieve better co-elution.
-
Experiment with a different analytical column with a different stationary phase chemistry.
-
-
Perform Post-column Infusion: To visualize if the peaks are eluting in a region of ion suppression.
Issue 2: Significant ion suppression is observed for both Benzamide and this compound.
Possible Cause: Inefficient removal of matrix components during sample preparation.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby mitigating their effect.[6]
-
Optimize LC Method: A slower gradient can improve the separation of analytes from matrix interferences.
Data Presentation
The following tables provide illustrative data on the impact of matrix effects on Benzamide analysis and the effectiveness of this compound as an internal standard.
Table 1: Matrix Effect on Benzamide in Different Biological Matrices
| Biological Matrix | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-extraction Spike) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Human Plasma | 1,250,000 | 875,000 | 0.70 | 30% Suppression |
| Human Urine | 1,250,000 | 1,150,000 | 0.92 | 8% Suppression |
| Rat Plasma | 1,250,000 | 750,000 | 0.60 | 40% Suppression |
This table illustrates the varying degrees of ion suppression observed for Benzamide in different biological matrices.
Table 2: Compensation of Matrix Effect using this compound in Human Plasma
| Analyte | Matrix Factor (MF) | Internal Standard Normalized Matrix Factor (IS-Normalized MF) |
| Benzamide | 0.70 | 1.03 |
| This compound | 0.68 | N/A |
This table demonstrates how this compound, with a similar matrix factor to Benzamide, results in an IS-Normalized Matrix Factor close to 1, indicating effective compensation for the matrix effect.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-extraction Spike
Objective: To quantify the matrix effect on Benzamide and this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Benzamide and this compound into the final reconstitution solvent at a known concentration.
-
Set B (Post-extraction Spike): Process blank plasma samples through the entire extraction procedure. Spike Benzamide and this compound into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike Benzamide and this compound into the blank plasma before the extraction process.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Benzamide) / (MF of this compound)
-
A value close to 1.0 indicates effective compensation by the internal standard.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To remove interfering matrix components from plasma samples.
Materials:
-
Polymeric SPE cartridges (e.g., Bond Elut Plexa)[7]
-
2% Ammonium Hydroxide
-
Methanol
-
5% Methanol in DI Water
-
Human Plasma Sample
-
This compound internal standard solution
Procedure:
-
Sample Pre-treatment: Dilute 100 µL of human plasma with 300 µL of 2% ammonium hydroxide. Add the this compound internal standard.
-
Conditioning:
-
Condition the SPE cartridge with 500 µL of methanol.
-
Equilibrate with 500 µL of DI water.
-
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 500 µL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma Samples
Objective: To extract Benzamide and this compound from plasma using an organic solvent.
Materials:
-
Human Plasma Sample
-
This compound internal standard solution
-
Extraction Solvent (e.g., Methyl-tert-butyl ether - MTBE)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of plasma in a centrifuge tube, add the this compound internal standard.
-
Extraction: Add 500 µL of MTBE.
-
Mixing: Vortex the tube for 1-2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Solid-Phase Extraction (SPE) workflow.
Caption: Liquid-Liquid Extraction (LLE) workflow.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 10. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 11. Liquid-liquid extraction [scioninstruments.com]
Ion suppression/enhancement with Benzamide-d5
Welcome to the technical support center for Benzamide-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in bioanalysis?
This compound is a stable isotope-labeled (SIL) internal standard. Its chemical structure is nearly identical to its unlabeled counterpart, benzamide, with the key difference being the replacement of five hydrogen atoms with deuterium. This makes it an ideal internal standard for the quantitative analysis of benzamide and structurally related compounds, often referred to as the benzamide class of drugs, in complex biological matrices such as plasma, serum, and urine. The use of a SIL internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte throughout sample preparation and analysis, thereby compensating for variability.[1]
Q2: How does this compound help in mitigating matrix effects like ion suppression or enhancement?
Matrix effects are a common challenge in LC-MS/MS, where co-eluting endogenous components from the biological sample can interfere with the ionization of the target analyte, leading to either a suppressed or enhanced signal.[2] Because this compound has nearly identical physicochemical properties to the unlabeled analyte, it will co-elute during chromatography and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, these variations can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound exhibit different chromatographic retention times compared to the unlabeled benzamide?
Yes, a slight shift in retention time between a deuterated internal standard and its unlabeled counterpart can occur. This is known as the "isotope effect." While usually minimal, this separation can sometimes lead to differential ion suppression if the two compounds do not experience the exact same matrix components as they elute. Optimizing chromatographic conditions to minimize this separation is crucial for robust method performance.
Q4: What are the common causes of poor performance or variability when using this compound?
Several factors can contribute to issues when using this compound:
-
Significant Chromatographic Separation: As mentioned above, if the analyte and this compound separate on the column, they may be subjected to different matrix effects.
-
Instability of the Isotopic Label: While generally stable, deuterium atoms in certain chemical environments can be susceptible to back-exchange with hydrogen atoms from the solvent. This is less of a concern for the aromatic deuterons in this compound.
-
Suboptimal Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range and within the linear dynamic range of the instrument.
-
Contamination of the Internal Standard Stock Solution: Improper storage or handling can lead to degradation or contamination of the this compound solution.
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard (this compound) Response Across a Batch
Symptoms:
-
The peak area of this compound varies significantly between samples in the same analytical run.
-
Poor precision in the calculated concentrations of quality control (QC) samples.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Sample Preparation | Review the sample preparation procedure for any steps that could introduce variability, such as inconsistent vortexing, incomplete protein precipitation, or variable recovery during liquid-liquid or solid-phase extraction. Ensure precise and consistent pipetting of the internal standard solution into all samples. |
| Matrix Effects Varying Between Samples | Different patient or subject samples can have varying compositions, leading to different degrees of ion suppression. Evaluate the matrix effect across at least six different lots of the biological matrix. If significant variability is observed, a more robust sample cleanup method may be required. |
| Ion Source Contamination | A buildup of non-volatile matrix components in the ion source can lead to a gradual decline or erratic signal over the course of a run.[1] Clean the ion source according to the manufacturer's recommendations. |
| Pipetting Errors | Verify the accuracy and precision of the pipette used to add the internal standard. Prepare a fresh dilution of the this compound working solution to rule out concentration inaccuracies. |
Issue 2: Poor Accuracy in QC Samples Despite a Stable this compound Signal
Symptoms:
-
The this compound peak area is consistent, but the calculated concentrations of QC samples are consistently high or low.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Differential Matrix Effects | Even with co-elution, the analyte and this compound might not experience identical ion suppression or enhancement in all matrices. Conduct a post-extraction spike experiment to assess the matrix factor for both the analyte and this compound individually. A significant difference may indicate that this compound is not perfectly compensating for the matrix effect on the analyte. |
| Chromatographic Separation (Isotope Effect) | A slight separation between the analyte and this compound can cause them to be affected differently by a narrow region of ion suppression. Optimize the chromatographic method (e.g., adjust the gradient, change the column) to achieve better co-elution. |
| Cross-Contamination | Ensure there is no carryover from high-concentration samples to subsequent injections. Injecting a blank after the highest calibrator can confirm this. Also, check for any low-level benzamide contamination in the this compound stock solution. |
| Analyte Instability | The analyte may be degrading during sample preparation or in the autosampler, while the internal standard remains stable. Investigate the stability of the analyte under the experimental conditions. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects for a Benzamide Analyte using this compound
This protocol allows for the quantitative assessment of ion suppression or enhancement.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare a solution of the benzamide analyte and this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with the benzamide analyte and this compound to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the benzamide analyte and this compound at the same concentration as in Set A before starting the sample preparation procedure.
2. Analysis:
-
Inject and analyze all three sets of samples using the validated LC-MS/MS method.
3. Data Calculation:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE):
-
RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should ideally be ≤15%.
-
Representative Data:
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | %CV |
| Analyte MF | 0.75 | 0.81 | 0.72 | 0.85 | 0.78 | 0.76 | 6.8 |
| IS (this compound) MF | 0.77 | 0.83 | 0.74 | 0.86 | 0.80 | 0.78 | 6.2 |
| IS-Normalized MF | 0.97 | 0.98 | 0.97 | 0.99 | 0.98 | 0.97 | 0.8 |
| Recovery (%) | 92.1 | 94.5 | 91.3 | 93.7 | 92.8 | 91.9 | 1.4 |
This is example data and may not reflect actual experimental results.
Visualizations
References
Technical Support Center: Isotopic Crosstalk with Benzamide-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic crosstalk issues when using Benzamide-d5 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern when using this compound?
Isotopic crosstalk refers to the interference between the mass spectrometric signals of an analyte and its stable isotope-labeled internal standard (SIL-IS), such as this compound. This interference can arise from two primary sources:
-
Natural Isotopic Abundance: The analyte may have naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) that contribute to the mass-to-charge ratio (m/z) of the deuterated internal standard.
-
Isotopic Impurity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled benzamide or partially deuterated species as an impurity from its synthesis.
This crosstalk can lead to inaccurate quantification, non-linear calibration curves, and compromised assay sensitivity.[1][2][3]
Q2: How can I identify if isotopic crosstalk is occurring in my assay with this compound?
There are two primary experiments to diagnose isotopic crosstalk:
-
Analyte's Contribution to the Internal Standard Signal: Prepare and analyze a high-concentration solution of the unlabeled analyte without adding this compound. Monitor the multiple reaction monitoring (MRM) transition for this compound. If a signal is detected and its intensity increases with the analyte concentration, it confirms crosstalk from the analyte to the internal standard channel.
-
Internal Standard's Contribution to the Analyte Signal: Prepare and analyze a solution containing only this compound. Monitor the MRM transition for the unlabeled analyte. A signal in the analyte channel indicates the presence of the unlabeled analyte as an impurity in the internal standard.
Q3: What are the common analytes quantified using this compound as an internal standard?
This compound is often used as an internal standard for the quantification of benzamide itself, as well as for structurally related compounds that are derivatives of benzoic acid or contain a benzoyl moiety. Its use is prevalent in pharmacokinetic studies, drug metabolism research, and bioequivalence studies where accurate quantification of such analytes in biological matrices is crucial.
Q4: Can the degree of deuterium labeling in this compound affect crosstalk?
Yes. A higher degree of deuteration (e.g., d5) creates a larger mass difference between the analyte and the internal standard, which generally helps to minimize the contribution of the analyte's natural isotopes to the internal standard's signal. However, the potential for unlabeled or partially deuterated impurities in the SIL-IS still exists and should be evaluated.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve at High Analyte Concentrations
Symptoms:
-
The calibration curve deviates from linearity, particularly at the upper limit of quantification (ULOQ).
-
The assay shows a negative bias at high concentrations.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting non-linear calibration curves.
Detailed Steps:
-
Confirm Crosstalk: Follow the experimental protocol outlined in FAQ Q2 to confirm that the analyte is contributing to the signal in the this compound channel.
-
Optimize Internal Standard Concentration: Increasing the concentration of this compound can sometimes overcome the relative contribution from the analyte's isotopic signal. However, this may not be a cost-effective solution.
-
Apply Mathematical Correction: A response contribution factor can be experimentally determined and used to correct the measured internal standard response.
-
Select a Different MRM Transition: If possible, select a product ion for this compound that has minimal or no interference from the analyte.
Issue 2: Inaccurate Results at the Lower Limit of Quantification (LLOQ)
Symptoms:
-
Poor accuracy and precision for quality control (QC) samples at the LLOQ.
-
A significant intercept in the calibration curve.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inaccuracies at the LLOQ.
Detailed Steps:
-
Confirm Internal Standard Impurity: As described in FAQ Q2, analyze a solution of this compound alone to check for the presence of unlabeled analyte.
-
Source a Higher Purity Internal Standard: If significant impurity is detected, obtaining a new batch of this compound with higher isotopic purity is the most straightforward solution.
-
Mathematical Correction: The contribution of the unlabeled analyte from the internal standard can be calculated and subtracted from the analyte response.
-
Adjust the LLOQ: If the interference from the internal standard is consistent and acceptable, the LLOQ may need to be raised to a level where the signal from the analyte is significantly higher than the interference.
Quantitative Data Summary
The following tables provide illustrative data on how isotopic crosstalk can affect assay performance. The data is based on a hypothetical experiment quantifying an analyte using this compound as the internal standard.
Table 1: Impact of Analyte Concentration on Isotopic Crosstalk to this compound Signal
| Analyte Concentration (ng/mL) | Peak Area in this compound Channel (No IS Present) | % Contribution to IS Signal (Assuming IS Peak Area of 1,000,000) |
| 1 | 500 | 0.05% |
| 10 | 5,100 | 0.51% |
| 100 | 50,500 | 5.05% |
| 1000 | 510,000 | 51.00% |
Table 2: Effect of this compound Impurity on Analyte Signal at LLOQ
| This compound Purity | Concentration of Unlabeled Analyte Impurity (ng/mL) | % Contribution to LLOQ Signal (Assuming LLOQ of 1 ng/mL) |
| 99.0% | 10 | >100% |
| 99.5% | 5 | >100% |
| 99.9% | 1 | 100% |
| 99.99% | 0.1 | 10% |
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk from Analyte to Internal Standard
Objective: To quantify the percentage of the analyte signal that interferes with the this compound MRM channel.
Methodology:
-
Prepare Analyte Solutions: Prepare a series of calibration standards of the unlabeled analyte in the relevant matrix, ranging from the LLOQ to the ULOQ. Do not add this compound.
-
Sample Analysis: Analyze the samples using the established LC-MS/MS method.
-
Data Acquisition: Monitor the MRM transition for this compound in all samples.
-
Data Analysis:
-
Measure the peak area of the signal observed in the this compound channel for each calibrant.
-
Plot the observed peak area in the this compound channel against the analyte concentration. A linear relationship indicates isotopic crosstalk.
-
Calculate the percent crosstalk at each concentration level relative to the expected peak area of the this compound.
-
Protocol 2: Evaluation of this compound Isotopic Purity
Objective: To determine the amount of unlabeled analyte present as an impurity in the this compound internal standard.
Methodology:
-
Prepare Internal Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., methanol) at the same concentration used in the analytical method.
-
Sample Analysis: Analyze the solution using the established LC-MS/MS method.
-
Data Acquisition: Monitor the MRM transition for the unlabeled analyte.
-
Data Analysis:
-
Measure the peak area of any signal detected in the analyte channel.
-
Quantify the concentration of the unlabeled analyte impurity by comparing its response to a calibration curve of the analyte.
-
Calculate the percentage of the unlabeled analyte impurity relative to the concentration of the this compound.
-
Signaling Pathway and Workflow Diagrams
References
Technical Support Center: Deuterium Exchange in Benzamide-d5
This guide provides troubleshooting advice and frequently asked questions for researchers conducting deuterium exchange experiments on Benzamide-d5.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of deuterium exchange in this compound?
Deuterium exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium atom.[1] In the context of this compound, which already has deuterons on the aromatic ring, the primary focus is on exchanging the labile amide protons (-CONH₂) with deuterium from a solvent source like deuterium oxide (D₂O). This technique is valuable for studying reaction mechanisms, understanding solvent effects, and as a tool in conformational analysis of molecules with amide groups.[2]
Q2: Which protons on this compound are expected to exchange?
The two amide protons on the -CONH₂ group are the most readily exchangeable protons. The five deuterium atoms on the phenyl ring are not considered labile and will not exchange under typical H/D exchange conditions. The exchange rate of amide hydrogens is highly dependent on factors like solvent accessibility, pH, and temperature.[1][3]
Q3: What is "back-exchange" and how can I minimize it?
Back-exchange is the unavoidable loss of incorporated deuterium from the analyte and replacement with hydrogen during the analytical steps after the exchange reaction is quenched.[4] This is a significant issue in H/D exchange mass spectrometry (HDX-MS). To minimize it, it is crucial to maintain quenched conditions (low pH and low temperature) throughout the analysis, use fast chromatographic separations, and perform all post-quench operations in H₂O-based solvents.[4][5]
Q4: How do pH and temperature affect the exchange rate?
The rate of hydrogen-deuterium exchange is highly dependent on both pH and temperature.[3]
-
pH: The exchange reaction is catalyzed by both acid and base. The rate is slowest at a pH minimum between 2.5 and 3.[2][6] Moving away from this range in either direction significantly increases the exchange rate.[2]
-
Temperature: Increasing the temperature accelerates the exchange rate. A common rule of thumb is that the rate increases approximately 10-fold for every 22°C rise in temperature.[6][7]
Troubleshooting Guides
Issue 1: Incomplete or Slow Deuterium Exchange
Q: My NMR/MS analysis shows that the amide protons on my this compound are not fully exchanging. What could be the cause?
A: Incomplete exchange can stem from several factors related to your experimental setup.
-
Insufficient Incubation Time: The exchange reaction is time-dependent. Ensure your sample has been incubated in the deuterated solvent for a sufficient duration. For amides, this can range from seconds to hours depending on the conditions.[8]
-
Suboptimal pH: The exchange rate is minimal around pH 2.5-3.[6] If your deuterated solvent is in this pH range, the reaction will be very slow. For faster exchange, adjust the pH to be more neutral or basic.[8]
-
Low Temperature: Low temperatures slow down the exchange kinetics.[6] Consider running the experiment at a controlled, slightly elevated temperature if compatible with your sample's stability.
-
Poor Solubility: If this compound is not fully dissolved, only the molecules at the surface of the solid will be exposed to the deuterated solvent, leading to incomplete exchange. Ensure complete dissolution in your chosen solvent.
Issue 2: Unexpected Peaks in NMR or Mass Spectrum
Q: I am observing unexpected signals in my ¹H NMR spectrum or mass shifts that don't correspond to the expected deuteration of the amide group. Why?
A: Extraneous signals can arise from impurities or side reactions.
-
Solvent Impurities: The deuterated solvent itself can contain residual protons or water (H₂O/HDO).[9] Check the specifications of your D₂O or other deuterated solvent. The chemical shift of water can vary significantly depending on the solvent used.[9]
-
Sample Impurities: The starting this compound may contain protic impurities. Run a control spectrum of the starting material dissolved in a non-exchangeable, deuterated aprotic solvent (like CDCl₃ or Acetone-d₆) to check for purity.
-
Side Reactions: Under harsh conditions (e.g., very high pH or temperature), benzamide can undergo hydrolysis to form benzoate and ammonia. This is generally unlikely under typical H/D exchange conditions but should be considered if extreme parameters are used.
Issue 3: Poor Reproducibility Between Experiments
Q: My results for deuterium uptake vary significantly between identical experiments. How can I improve reproducibility?
A: Reproducibility issues in H/D exchange experiments often point to a lack of precise control over key variables.
-
Inconsistent Timing: The labeling (exchange) and quenching steps must be timed precisely, as even a few seconds of variation can alter the results, especially for fast-exchanging protons.[5]
-
Temperature Fluctuations: Since temperature has a strong influence on the exchange rate, all steps of the experiment should be performed at a constant, controlled temperature.[6]
-
Inconsistent pH: Small variations in buffer preparation can lead to pH shifts, dramatically affecting the exchange rate.[8] Carefully prepare and verify the pH (or pD) of your solutions for each experiment.
-
Replicates: To ensure data reliability and estimate variance, it is essential to perform at least three technical replicates for each time point in your experiment.[6][7]
Experimental Protocols & Data
Standard Protocol for Deuterium Exchange Monitored by NMR
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire a baseline ¹H NMR spectrum to confirm the initial state and identify the amide proton signals.
-
Initiating Exchange: Add a precise volume of deuterium oxide (D₂O) to the NMR tube containing the sample solution. The amount of D₂O will determine the final deuterium concentration.
-
Monitoring the Reaction: Immediately after adding D₂O, begin acquiring a series of ¹H NMR spectra at set time intervals. This allows for the observation of the decay of the amide proton signals as they exchange with deuterium.[1]
-
Data Analysis: Integrate the amide proton signals in each spectrum over time. The decay in the signal intensity can be fitted to an exponential function to determine the exchange rate constant.[1]
Factors Influencing Amide Exchange Rates
| Parameter | Effect on Exchange Rate | Recommended Conditions/Considerations |
| pH / pD | Minimum rate at pH 2.5-3; increases at higher and lower pH.[2][6] | For rapid exchange, use neutral or slightly basic conditions (e.g., pD 7-8). For slowing exchange (quenching), use pH ~2.5.[1] |
| Temperature | Rate increases significantly with temperature.[6] | Maintain a constant temperature (e.g., 25°C) for reproducible results. Lower to 0°C for quenching.[6] |
| Solvent | Aprotic solvents prevent exchange; protic solvents facilitate it. | Use D₂O as the deuterium source. Aprotic deuterated solvents (e.g., CDCl₃, CD₃CN) can be used to maintain the deuteration pattern after exchange.[1] |
| Catalyst | Exchange is catalyzed by acid and base.[1] | No external catalyst is typically needed for amide exchange, as H⁺/OD⁻ in D₂O is sufficient. |
Visualizations
Experimental Workflow
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Recalibrating Protection Factors Using Millisecond Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. longdom.org [longdom.org]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Benzamide-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Benzamide-d5.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI+)?
In positive ESI, this compound is expected to form a protonated molecule, [M+H]+. Given the molecular weight of this compound (C7H2D5NO) is approximately 126.16 g/mol , the precursor ion (Q1) will have a mass-to-charge ratio (m/z) of approximately 127.2. The primary fragmentation of benzamide involves the loss of the amide group.[1] Therefore, the most abundant product ion (Q3) is typically the benzoyl cation, which would be observed at m/z 110.1 (C7D5O+). Another possible fragmentation is the loss of carbon monoxide from the benzoyl cation, resulting in a phenyl cation at m/z 82.1 (C6D5+).
Q2: I am observing a low signal intensity for my this compound internal standard. What are the potential causes and solutions?
Low signal intensity for a deuterated internal standard can be attributed to several factors:
-
Suboptimal Ionization Source Parameters: The efficiency of ion formation is highly dependent on the settings of the ion source, such as capillary voltage, source temperature, and gas flows. It is crucial to optimize these parameters specifically for this compound.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[2] To mitigate this, sample preparation techniques like protein precipitation or liquid-liquid extraction should be optimized. Additionally, chromatographic separation can be adjusted to move the this compound peak away from regions of significant ion suppression.
-
Inappropriate Concentration: The concentration of the internal standard should be appropriate for the analytical range of the method. Too low a concentration can lead to a weak signal, while a very high concentration might cause detector saturation or ion suppression of the analyte.
-
Deuterium Exchange: Although the deuterium atoms on the phenyl ring of this compound are generally stable, extreme pH or temperature conditions during sample preparation and storage could potentially lead to back-exchange with hydrogen atoms from the solvent. It is advisable to store standards in aprotic solvents and avoid harsh acidic or basic conditions if possible.
Q3: My analyte and this compound are not perfectly co-eluting. Is this a problem?
A slight chromatographic shift between the analyte (non-deuterated Benzamide) and the deuterated internal standard is a known phenomenon called the "isotope effect." While minor shifts are often acceptable, significant separation can be problematic. If the two compounds elute in different regions of the chromatogram, they may be subjected to different degrees of matrix effects, leading to inaccurate quantification. If you observe a significant shift, consider adjusting the chromatographic gradient or the mobile phase composition to achieve better co-elution.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Broadening, Splitting, or Tailing)
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Ensure the mobile phase is correctly prepared and that the pH is suitable for the analyte and column. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Poorly Optimized Ionization Conditions | Adjust source parameters such as gas flows and temperatures to improve peak shape. |
Guide 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls. Pay close attention to pipetting volumes, vortexing times, and centrifugation parameters. |
| Instrument Instability | Check for fluctuations in pump pressure, which could indicate a leak or bubble in the system. Ensure the mass spectrometer has been recently tuned and calibrated. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the needle wash method by using a stronger solvent and increasing the wash volume and duration. |
| Degradation of Standard | Prepare fresh stock and working solutions of this compound. Verify the storage conditions and expiration date of the standard. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a common and effective method for removing the bulk of proteins from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Acetonitrile (ACN), HPLC grade, chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the tube to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[3][4]
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Benzamide from Plasma
LLE can provide a cleaner extract compared to protein precipitation, potentially reducing matrix effects.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 500 µL of MTBE to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase, vortex briefly, and transfer to an HPLC vial for analysis.
Quantitative Data Summary
The following table provides a starting point for the optimization of MRM parameters for this compound. The optimal values, particularly for Collision Energy and Cone Voltage, are instrument-dependent and should be fine-tuned on your specific mass spectrometer.
| Parameter | This compound | Notes |
| Precursor Ion (Q1) (m/z) | 127.2 | [M+H]+ |
| Product Ion (Q3) (m/z) | 110.1 | [M+H - NH3]+ |
| 82.1 | [M+H - NH3 - CO]+ | |
| Collision Energy (eV) | 15 - 30 (for m/z 110.1) | To be optimized for your instrument. Start in the middle of the range and adjust in small increments. |
| 25 - 45 (for m/z 82.1) | Higher energy is typically required for the secondary fragmentation. | |
| Cone Voltage (V) | 20 - 40 | To be optimized for your instrument. This voltage influences the abundance of the precursor ion entering the collision cell. |
Visualizations
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the quantitative analysis of this compound using LC-MS/MS.
Caption: Troubleshooting workflow for this compound analysis.
References
Technical Support Center: Troubleshooting Poor Peak Shape with Benzamide-d5
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Benzamide-d5. The following questions and answers address common issues and provide detailed experimental protocols and visualizations to aid in resolving them.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in HPLC analysis?
Poor peak shape for this compound can manifest as peak tailing, fronting, or split peaks. These issues can arise from a variety of factors, including:
-
Secondary Interactions: Benzamide is a basic compound and can interact with residual silanol groups on silica-based columns, leading to peak tailing.[1][2][3]
-
Column Overload: Injecting too much sample can saturate the column, causing peak fronting or tailing.[4][5][6][7][8]
-
Inappropriate Mobile Phase Conditions: A mobile phase with a pH close to the pKa of this compound can lead to inconsistent ionization and poor peak shape.[1][5] The strength of the mobile phase and the choice of organic modifier also play a crucial role.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7][9][10]
-
Column Contamination and Voids: Accumulation of contaminants or the formation of a void at the column inlet can disrupt the sample flow path, leading to peak splitting or tailing.[3][4][9][11][12][13]
-
Chromatographic Deuterium Effect: Deuterated compounds like this compound may elute slightly earlier than their non-deuterated counterparts due to differences in hydrophobicity, which can sometimes contribute to peak shape issues if not properly resolved.[14][15]
Troubleshooting Guides
Problem 1: My this compound peak is tailing.
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.
Initial Checks:
-
Reduce Sample Concentration: Inject a diluted sample. If the peak shape improves, you are likely experiencing column overload.[8][16]
-
Check Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of benzamide (approximately 2.4 for the protonated amide). For basic compounds, a lower pH (e.g., 2.5-3.5) is often beneficial to protonate silanol groups and minimize secondary interactions.[3][17]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Experimental Protocol: Mobile Phase Optimization for Tailing Peaks
Objective: To improve the peak shape of this compound by adjusting the mobile phase composition.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade water, acetonitrile, and formic acid
-
This compound standard solution (10 µg/mL in mobile phase)
Procedure:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Initial Conditions: Start with a gradient of 10-95% B over 10 minutes at a flow rate of 1.0 mL/min.
-
Equilibrate the column: for at least 15 minutes with the initial mobile phase composition.
-
Inject the this compound standard.
-
Evaluate the peak shape. If tailing persists, consider the following modifications:
| Parameter | Modification | Rationale |
| pH | Lower the pH by using a stronger acid (e.g., 0.1% TFA) | Protonates residual silanol groups, reducing secondary interactions with the basic benzamide.[3][17] |
| Organic Modifier | Switch from acetonitrile to methanol | Methanol can sometimes offer different selectivity and improve peak shape for certain compounds.[1] |
| Buffer Concentration | Increase buffer concentration (e.g., to 20 mM ammonium formate) | Ensures consistent pH throughout the analysis, especially with complex sample matrices.[13] |
Table 1: Mobile Phase Modifications to Reduce Peak Tailing.
Problem 2: My this compound peak is fronting.
Peak fronting is characterized by an asymmetrical peak where the front half is broader than the latter half.
Common Causes and Solutions:
-
Column Overload: This is a frequent cause of peak fronting.[4][5][6][7]
-
Solution: Reduce the sample concentration or injection volume.[7]
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.
-
Solution: Ensure the sample is completely dissolved. Consider using a weaker injection solvent that is compatible with the mobile phase.[4]
-
-
Column Collapse: A sudden physical change in the column packing can cause peak fronting. This can be due to extreme pH or temperature.[4][13]
-
Solution: Operate the column within the manufacturer's recommended pH and temperature ranges. If collapse is suspected, the column will need to be replaced.[4]
-
Logical Relationship for Peak Fronting Causes
Caption: Common causes and solutions for peak fronting.
Problem 3: My this compound peak is split.
Split peaks appear as two or more closely eluting peaks for a single analyte.
Troubleshooting Steps:
-
Check for a Blocked Frit: If all peaks in the chromatogram are split, a blocked column inlet frit is a likely cause.[4][11]
-
Inspect for Column Voids: A void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.[4][11]
-
Solution: A column with a void typically needs to be replaced.
-
-
Evaluate Sample Solvent: A mismatch between the injection solvent and the mobile phase can cause peak splitting.[4][10]
-
Solution: Dissolve the sample in the initial mobile phase whenever possible.[16]
-
-
Consider Co-elution: If only the this compound peak is split, it might be due to the co-elution of an impurity or an isomer.
-
Solution: Adjust the mobile phase composition or gradient to improve resolution.[11]
-
Experimental Workflow for Diagnosing Split Peaks
Caption: Diagnostic workflow for troubleshooting split peaks.
Experimental Protocol: Sample Preparation to Avoid Peak Splitting
Objective: To prepare the this compound sample in a manner that minimizes peak shape distortion.
Materials:
-
This compound reference standard
-
Mobile phase A (e.g., 0.1% Formic Acid in Water)
-
Mobile phase B (e.g., 0.1% Formic Acid in Acetonitrile)
-
Vortex mixer and sonicator
-
0.22 µm syringe filters
Procedure:
-
Prepare the initial mobile phase composition: For example, if your gradient starts at 90% A and 10% B, prepare a solution with this composition.
-
Accurately weigh a small amount of this compound standard.
-
Dissolve the standard in the initial mobile phase composition to make a stock solution (e.g., 1 mg/mL). Use a vortex mixer and sonicator to ensure complete dissolution.
-
Dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) using the initial mobile phase composition.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.[18]
| Parameter | Recommended Practice | Rationale |
| Solvent Choice | Dissolve sample in initial mobile phase | Minimizes solvent mismatch effects that can cause peak splitting or fronting.[10][16] |
| Concentration | Prepare samples at a concentration known to be within the linear range of the detector and not overload the column | Prevents peak distortion due to column overload.[16] |
| Filtration | Filter all samples prior to injection | Removes particulate matter that can block the column frit and cause split peaks.[8][18] |
Table 2: Best Practices for Sample Preparation.
References
- 1. chromtech.com [chromtech.com]
- 2. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. uhplcs.com [uhplcs.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. restek.com [restek.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. benchchem.com [benchchem.com]
- 18. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Stability of Benzamide-d5 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Benzamide-d5 in biological matrices. While specific public-domain stability data for this compound is limited, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers to effectively design and execute their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices a concern?
This compound is a deuterated form of benzamide, often used as an internal standard (IS) in quantitative bioanalysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ensuring its stability is critical because the accuracy of the quantification of the target analyte relies on the assumption that the internal standard does not degrade during sample collection, processing, storage, and analysis. Degradation of this compound would lead to an inaccurate representation of the analyte's concentration.
Q2: What are the potential degradation pathways for benzamide and its derivatives in biological matrices?
Benzamides can be susceptible to hydrolysis of the amide bond, particularly under strong acidic or basic conditions, or through enzymatic degradation by amidases present in biological matrices like plasma and urine. The specific degradation pathways can be influenced by temperature, pH, and the presence of enzymes.
Q3: Can the deuterium labels on this compound be lost?
While the deuterium atoms on the phenyl ring of this compound are generally stable, there is a theoretical possibility of back-exchange with protons from the surrounding solvent or matrix, especially under harsh pH or high-temperature conditions. However, for aromatic deuteration, this is typically not a significant concern under standard bioanalytical conditions. It is crucial to use appropriate storage and handling procedures to maintain the isotopic integrity of the standard.
Q4: What are the key stability assessments that should be performed for this compound in biological matrices?
To ensure the reliability of bioanalytical data, the following stability assessments are crucial:
-
Bench-Top Stability: Evaluates the stability of this compound in the matrix at room temperature for a period that reflects the typical sample handling time.
-
Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the integrity of the analyte.
-
Long-Term Stability: Determines the stability of this compound in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.
-
Post-Preparative Stability: Evaluates the stability of the processed sample extract in the autosampler before analysis.
Troubleshooting Guide: Common Stability-Related Issues
| Issue | Possible Cause | Recommended Action |
| Low recovery of this compound | Degradation during sample handling: Exposure to room temperature for extended periods. | Minimize the time samples spend at room temperature. Process samples on an ice bath. |
| Adsorption to container surfaces: this compound may adsorb to certain types of plastic or glass. | Use low-protein-binding tubes for sample collection and storage. | |
| Inefficient extraction: The chosen sample preparation method may not be optimal. | Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). | |
| Inconsistent Internal Standard (IS) response | Variable degradation across samples: Differences in matrix composition (e.g., lipemic or hemolyzed samples) can affect stability. | Investigate matrix effects. A more robust sample cleanup method may be required. |
| Instability in the reconstituted extract: The solvent used to reconstitute the sample after evaporation may not be suitable for maintaining stability. | Evaluate the stability of the processed extract in the reconstitution solvent. Analyze samples as soon as possible after preparation. | |
| Gradual decrease in this compound concentration in long-term storage | Degradation at the storage temperature: The storage temperature may not be low enough to prevent slow degradation over time. | Conduct a thorough long-term stability study at different temperatures (e.g., -20°C and -80°C) to determine the optimal storage condition. |
| Improper sealing of storage containers: This can lead to sublimation or evaporation of the sample, concentrating the analyte. | Ensure that storage tubes are properly sealed with appropriate caps. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound in biological matrices. These should be adapted and validated for your specific analytical method and laboratory conditions.
Bench-Top Stability Assessment
This experiment evaluates the stability of this compound in a biological matrix at ambient temperature.
Methodology:
-
Sample Preparation: Spike a pool of the blank biological matrix (e.g., human plasma) with a known concentration of this compound at two quality control (QC) levels (low and high).
-
Incubation: Aliquot the spiked samples and leave them on the laboratory bench at room temperature (e.g., 20-25°C) for specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Analysis: At each time point, process the samples using your validated analytical method and quantify the concentration of this compound.
-
Data Evaluation: Compare the mean concentration of the stability samples at each time point to the concentration of freshly prepared samples (time 0). The mean concentration should be within ±15% of the nominal concentration.
Freeze-Thaw Stability Assessment
This experiment determines the stability of this compound after repeated freezing and thawing cycles.
Methodology:
-
Sample Preparation: Spike a pool of the blank biological matrix with this compound at low and high QC concentrations.
-
Freeze-Thaw Cycles: Aliquot the spiked samples and subject them to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing unassisted to room temperature.
-
Sample Analysis: After the final thaw, process the samples and analyze the concentration of this compound.
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration of freshly prepared samples that have not undergone freeze-thaw cycles.
Long-Term Stability Assessment
This experiment evaluates the stability of this compound in a biological matrix over an extended period at a specified storage temperature.
Methodology:
-
Sample Preparation: Spike a pool of the blank biological matrix with this compound at low and high QC concentrations.
-
Storage: Aliquot the spiked samples and store them at the intended long-term storage temperature (e.g., -80°C).
-
Sample Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze the concentration of this compound.
-
Data Evaluation: The mean concentration of the long-term stability samples at each time point should be within ±15% of the nominal concentration determined at the beginning of the study.
Data Presentation
The following tables are examples of how to present stability data for this compound. Note: The data presented here is illustrative and should be replaced with your experimental results.
Table 1: Example of Bench-Top Stability of this compound in Human Plasma
| Time (hours) | Low QC (ng/mL) | % Nominal | High QC (ng/mL) | % Nominal |
| 0 | 49.8 | 99.6 | 401.2 | 100.3 |
| 2 | 50.1 | 100.2 | 398.7 | 99.7 |
| 4 | 49.5 | 99.0 | 403.1 | 100.8 |
| 8 | 48.9 | 97.8 | 395.5 | 98.9 |
| 24 | 48.2 | 96.4 | 390.1 | 97.5 |
Table 2: Example of Freeze-Thaw Stability of this compound in Human Plasma (3 Cycles)
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | % Nominal |
| Low QC | 50 | 49.1 | 98.2 |
| High QC | 400 | 396.8 | 99.2 |
Table 3: Example of Long-Term Stability of this compound in Human Plasma at -80°C
| Storage Duration | Low QC (ng/mL) | % Nominal | High QC (ng/mL) | % Nominal |
| 1 Month | 50.3 | 100.6 | 402.5 | 100.6 |
| 3 Months | 49.6 | 99.2 | 398.9 | 99.7 |
| 6 Months | 48.8 | 97.6 | 394.3 | 98.6 |
| 12 Months | 48.1 | 96.2 | 391.7 | 97.9 |
Visualizations
The following diagrams illustrate the experimental workflows for the stability assessments.
Caption: Workflow for Bench-Top Stability Assessment.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Caption: Workflow for Long-Term Stability Assessment.
Technical Support Center: Minimizing Benzamide-d5 Carryover in Autosamplers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize the carryover of Benzamide-d5 in autosamplers.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the appearance of a small amount of an analyte, in this case, this compound, in a sample injection that follows a high-concentration injection of the same analyte. This contamination occurs when residual analyte from a previous injection is unintentionally introduced into a subsequent run. For sensitive analytical techniques like LC-MS/MS, even minute carryover can lead to inaccurate quantification, false-positive results, and compromised data integrity, which is particularly critical in regulated drug development environments.
Q2: What are the common causes of this compound carryover in an autosampler?
A2: The primary causes of autosampler carryover for a compound like this compound include:
-
Adsorption: this compound, being a relatively polar compound with a benzene ring and an amide group, can adsorb to various surfaces within the autosampler's flow path. This includes the needle, injection valve rotor seals, sample loop, and tubing.
-
Insufficient Needle Washing: Inadequate cleaning of the exterior and interior of the autosampler needle between injections can leave behind a film of the previous sample.
-
Poor Solubility in Wash Solvent: If the selected wash solvent does not effectively solubilize this compound, it will not be efficiently removed from the system.
-
Hardware Issues: Worn or damaged injection valve rotor seals, scratches on the needle surface, or dead volumes in fittings and connections can trap and later release the analyte.
Q3: What are the ideal properties of a wash solvent for minimizing this compound carryover?
A3: An effective wash solvent for this compound should have the following properties:
-
High Solubilizing Power: It must be a strong solvent for this compound. Based on its properties, mixtures of organic solvents and water are likely to be effective.
-
Compatibility: The wash solvent must be miscible with the mobile phase to prevent precipitation.
-
Volatility: Using volatile acids or bases to adjust pH is preferable to non-volatile buffers to avoid salt buildup in the system.
Based on the solubility of benzamide, good starting points for wash solvents include mixtures of methanol/water or acetonitrile/water.[1] Isopropanol is also a strong solvent to consider. The addition of a small percentage of acid (e.g., 0.1% formic acid) or base can further improve the solubility of polar compounds and reduce adsorption.
Troubleshooting Guides
Issue 1: Persistent this compound peak observed in blank injections following a high-concentration sample.
This is a classic sign of carryover. The following step-by-step guide will help you diagnose and resolve the issue.
Troubleshooting Workflow
References
Impact of mobile phase on Benzamide-d5 retention time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzamide-d5. The following information will help you understand and resolve common issues related to the retention time of this compound during HPLC analysis, with a focus on the impact of the mobile phase.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound eluting earlier than its non-deuterated counterpart (Benzamide)?
A1: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect". In reversed-phase chromatography, deuterated compounds like this compound often elute slightly earlier than their non-deuterated analogs. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a subtle decrease in hydrophobicity. As a result, this compound has a weaker interaction with the non-polar stationary phase and is eluted more quickly by the mobile phase.
Q2: My this compound retention time is shifting between injections. What are the most likely causes related to the mobile phase?
A2: Fluctuations in retention time for this compound can be attributed to several mobile phase-related factors:
-
Inconsistent Mobile Phase Composition: Even small variations in the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase can significantly impact retention time.
-
pH Instability: If the mobile phase pH is not properly buffered or controlled, it can drift over time, affecting the ionization state of this compound and thus its retention.
-
Degassing Issues: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the pump, causing flow rate inconsistencies and, consequently, retention time shifts.
-
Solvent Evaporation: The more volatile organic component of the mobile phase can evaporate over time, leading to a gradual change in its composition and a drift in retention times.
Q3: Can the type of organic solvent in the mobile phase affect the retention time of this compound?
A3: Yes, the choice of organic solvent (e.g., acetonitrile vs. methanol) will influence the retention time. Acetonitrile is a stronger eluting solvent than methanol in reversed-phase HPLC. Therefore, for the same percentage of organic modifier, a mobile phase containing acetonitrile will generally result in a shorter retention time for this compound compared to a mobile phase with methanol.
Q4: How do mobile phase additives like formic acid or ammonium acetate impact the retention time and peak shape of this compound?
A4: Mobile phase additives play a crucial role in controlling the pH and ionic strength of the mobile phase, which in turn affects the retention and peak shape of ionizable compounds like this compound.
-
Formic Acid: Adding a small amount of formic acid (e.g., 0.1%) will lower the pH of the mobile phase. For a weakly basic compound, this can lead to protonation, making it more polar and resulting in a shorter retention time in reversed-phase HPLC. It can also improve peak shape by minimizing interactions with residual silanols on the stationary phase.
-
Ammonium Acetate: Ammonium acetate is a salt that can act as a buffer to maintain a stable pH. It can also influence the ionic strength of the mobile phase, which can affect the retention of charged analytes.
Troubleshooting Guide: this compound Retention Time Issues
This guide provides a systematic approach to troubleshooting common retention time problems encountered during the analysis of this compound.
Issue 1: Gradual Decrease in Retention Time
| Potential Cause | Recommended Action |
| Mobile Phase Composition Change (Evaporation) | Prepare fresh mobile phase daily. Keep solvent reservoirs capped to minimize evaporation of the organic component. |
| Column Degradation | If a decrease in peak efficiency (broader peaks) is also observed, the column may be degrading. Flush the column according to the manufacturer's instructions or replace it if necessary. |
| Increasing Flow Rate | Verify the pump flow rate. A gradual, unnoticed increase in flow rate will cause retention times to decrease. |
Issue 2: Sudden Shift in Retention Time
| Potential Cause | Recommended Action |
| Incorrect Mobile Phase Preparation | Double-check the mobile phase preparation procedure to ensure the correct solvent ratios and additive concentrations were used. |
| Pump Malfunction or Leak | Check for leaks in the HPLC system. A sudden drop in pressure is often indicative of a leak. Ensure the pump is functioning correctly and delivering a consistent flow rate. |
| Change in Column Temperature | Verify that the column oven is set to and maintaining the correct temperature. A sudden change in ambient temperature can also affect retention if a column oven is not used. |
Issue 3: Irreproducible or Drifting Retention Times
| Potential Cause | Recommended Action |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration. |
| Inconsistent pH of Mobile Phase | Use a buffer to maintain a stable pH, especially if the analyte's pKa is close to the mobile phase pH. Measure the pH of the aqueous portion of the mobile phase before adding the organic solvent. |
| Sample Solvent Mismatch | Ideally, dissolve the this compound standard in the initial mobile phase composition. If a stronger solvent is used for sample dissolution, it can cause peak distortion and retention time shifts. |
Impact of Mobile Phase Parameters on this compound Retention Time (Illustrative Data)
The following tables provide an illustrative overview of how changes in mobile phase composition can affect the retention time of this compound. Please note that these are representative values and actual results may vary depending on the specific HPLC system, column, and other experimental conditions.
Table 1: Effect of Acetonitrile Percentage on Retention Time
Conditions: C18 column (4.6 x 150 mm, 5 µm), Flow Rate: 1.0 mL/min, Temperature: 30°C, Mobile Phase: Acetonitrile and Water.
| % Acetonitrile | Retention Time (min) |
| 40% | 8.5 |
| 50% | 5.2 |
| 60% | 3.1 |
Table 2: Effect of Mobile Phase pH on Retention Time
Conditions: C18 column (4.6 x 150 mm, 5 µm), Flow Rate: 1.0 mL/min, Temperature: 30°C, Mobile Phase: 50% Acetonitrile in buffered aqueous solution.
| Mobile Phase pH | Retention Time (min) |
| 3.0 | 4.8 |
| 5.0 | 5.2 |
| 7.0 | 5.5 |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol outlines a general-purpose reversed-phase HPLC method for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 50:50 (v/v) Acetonitrile:Water.
-
For pH control, 0.1% formic acid can be added to the aqueous phase before mixing with acetonitrile.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in the mobile phase to a final concentration of approximately 10 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Logical flow for troubleshooting retention time shifts.
Technical Support Center: Purity Assessment of Benzamide-d5
This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions regarding the purity assessment of Benzamide-d5. It includes troubleshooting tips and standard experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the critical purity aspects to consider for this compound?
When assessing this compound, two distinct types of purity must be evaluated:
-
Chemical Purity : This refers to the percentage of the this compound molecule relative to any other chemical entities. Impurities can include residual starting materials, byproducts from synthesis, or solvents.
-
Isotopic Purity (Isotopic Enrichment) : This measures the degree to which hydrogen atoms at the specified positions on the benzene ring have been replaced by deuterium. It is typically expressed as an atom percent Deuterium (atom % D).[1][2]
A high-purity sample must be both chemically pure and have high isotopic enrichment.[2]
Caption: Key components of this compound purity analysis.
Q2: How can I determine the chemical purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the chemical purity of benzamide and its derivatives.[3][4] This technique separates this compound from non-deuterated impurities and other related substances, allowing for accurate quantification.
Q3: Can you provide a standard HPLC protocol for Benzamide analysis?
Yes. The following is a robust, validated HPLC method suitable for the quantitative analysis of benzamide compounds.[3][5]
Experimental Protocol: HPLC for Chemical Purity
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in the mobile phase in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
-
Chromatographic Conditions : The parameters below are a validated starting point.
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size[3] |
| Mobile Phase | Acetonitrile : Water (50:50, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3][5] |
| Column Temperature | 30°C[3][5] |
| Detection Wavelength | 254 nm[3][5] |
| Run Time | 10 minutes[3] |
-
Data Analysis : The chemical purity is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram, expressed as a percentage.
Q4: What is the best method to determine the isotopic enrichment of this compound?
The most effective techniques for determining isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[6][7][8] A combined approach using both methods provides the most comprehensive assessment of isotopic purity and structural integrity.[8]
Caption: Workflow for the complete purity assessment of this compound.
Q5: How do I use ¹H NMR to assess isotopic purity?
¹H NMR spectroscopy is a powerful tool for directly observing the level of deuteration.
Experimental Protocol: ¹H NMR for Isotopic Purity
-
Sample Preparation : Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that does not have signals in the aromatic region. Add a known amount of an internal standard with a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Spectrum Acquisition : Acquire a standard quantitative ¹H NMR spectrum.
-
Data Analysis :
-
In the spectrum of this compound, the signals corresponding to the five protons on the benzene ring (typically found between 7.4-8.1 ppm for non-deuterated benzamide) should be almost completely absent.[9]
-
The two protons of the amide group (-NH₂) will appear as a broad signal (around 7.5 and 8.0 ppm in DMSO-d₆).[9] The identity of these peaks can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -NH₂ signal to disappear due to proton-deuterium exchange.[10]
-
Calculation : Integrate the residual proton signals in the aromatic region (H-phenyl) and the signal from the internal standard. Compare this to the integral of the internal standard in a spectrum with a known amount of non-deuterated Benzamide. This comparison allows for the calculation of the amount of non-deuterated species, from which the isotopic enrichment can be derived.
-
Q6: How do I use Mass Spectrometry to assess isotopic purity?
Mass spectrometry separates molecules based on their mass-to-charge ratio (m/z), making it ideal for distinguishing between deuterated and non-deuterated compounds.
Experimental Protocol: MS for Isotopic Purity
-
Instrumentation : A high-resolution mass spectrometer (e.g., ESI-HRMS) is recommended for accurate mass determination and separation of isotopologues.[6]
-
Sample Preparation : Prepare a dilute solution of the this compound sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition : Acquire a full scan mass spectrum in positive ion mode.
-
Data Analysis :
-
Identify the molecular ion peaks for each isotopologue. The theoretical molecular weight of non-deuterated Benzamide (C₇H₇NO) is approximately 121.05 Da, while fully deuterated this compound (C₇H₂D₅NO) is approximately 126.08 Da.[11][12]
-
Record the intensity (relative abundance) of the peaks for the unlabeled compound (d₀) and all deuterated species (d₁, d₂, d₃, d₄, d₅).
-
Calculation : The isotopic enrichment is calculated based on the relative intensities of these peaks. A general formula for atom % D is:
Atom % D = [ (I(d₁) * 1) + (I(d₂) * 2) + ... + (I(d₅) * 5) ] / [ 5 * (I(d₀) + I(d₁) + ... + I(d₅)) ] * 100 Where I(dx) is the intensity of the species with 'x' deuterium atoms. This calculation determines the average percentage of deuterium at the five labeled positions across the entire sample.[6][13]
-
Q7: My ¹H NMR spectrum shows unexpected peaks. What could they be?
Unexpected signals in the ¹H NMR spectrum can arise from several sources:
-
Residual Non-Deuterated Benzamide : Small peaks in the aromatic region (7.4-8.1 ppm) indicate incomplete deuteration.
-
Solvent Impurities : Sharp singlets or multiplets may correspond to residual protons in the deuterated solvent (e.g., CHCl₃ in CDCl₃) or water. Running a blank spectrum of the solvent can confirm this.[10]
-
Rotational Isomers (Rotamers) : The rotation around the C-N amide bond is slow at room temperature, which can lead to the appearance of doubled signals for protons near the amide group. A variable temperature (VT) NMR experiment can confirm this; as the temperature increases, the doubled peaks will broaden and coalesce into a single averaged peak.[10]
Q8: What is a typical specification for high-purity this compound?
For use in demanding applications like quantitative bioanalysis or as a metabolic standard, high-purity this compound should meet stringent criteria. Below are typical specifications offered by commercial suppliers.[2][14]
| Parameter | Typical Specification |
| Chemical Purity | ≥ 98% (as determined by HPLC)[2][14] |
| Isotopic Purity | ≥ 98 atom % Deuterium[2][14] |
References
- 1. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzamide [webbook.nist.gov]
- 12. dev.usbio.net [dev.usbio.net]
- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hoelzel-biotech.com [hoelzel-biotech.com]
Technical Support Center: Benzamide-d5 Calibration
Welcome to the technical support center for Benzamide-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding calibration curve issues with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard (IS)?
A1: this compound is a stable isotope-labeled (SIL) version of Benzamide. It is considered an ideal internal standard for quantitative mass spectrometry because its chemical and physical properties are nearly identical to the unlabeled analyte.[1] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively correcting for variations in the analytical process such as sample loss during extraction, instrument variability, and matrix effects.[1][2]
Q2: What are the ideal purity requirements for this compound?
A2: For reliable and accurate results, deuterated internal standards like this compound should have high chemical and isotopic purity.[2] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended to prevent analytical interference.[2]
Q3: What is an acceptable coefficient of determination (r²) for a calibration curve?
A3: For bioanalytical methods, the coefficient of determination (r²) for the calibration curve should ideally be ≥ 0.99. A value below this may indicate issues with linearity, which can be caused by a variety of factors including detector saturation, ionization competition, or improper standard preparation.[3][4]
Q4: Is it normal for this compound to elute slightly earlier than Benzamide in reverse-phase chromatography?
A4: Yes, it is a known phenomenon for deuterated compounds to elute slightly earlier than their non-deuterated counterparts.[5][6] This is due to the "isotope effect," where the C-D bond is slightly shorter and stronger than the C-H bond, leading to minor differences in polarity.[5] This is generally acceptable as long as the peak shapes are good and the separation does not lead to differential matrix effects.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the development and use of calibration curves with this compound.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve is a common issue in LC-MS analysis. While curves using isotopic internal standards can be inherently non-linear, significant deviation from a linear or well-fitted quadratic model requires investigation.[4][6]
Table 1: Common Causes and Solutions for Non-Linearity
| Possible Cause | Explanation | Recommended Solution |
| Detector Saturation | At high concentrations, the mass spectrometer's detector becomes saturated, causing the signal response to plateau.[3][6][7] | Dilute the upper-end calibration standards and any samples with expected high concentrations. Reduce instrument sensitivity if necessary.[3][6] |
| Ionization Competition | The analyte and internal standard compete for ionization in the MS source. This effect becomes more pronounced at high analyte-to-IS ratios.[6][7] | Ensure the internal standard concentration is appropriate for the entire calibration range. Optimize MS source conditions (e.g., temperature, gas flows).[5][8] |
| Incorrect Regression Model | Forcing a linear regression on an inherently non-linear response can lead to poor fit and inaccurate quantification.[4][6] | Evaluate a quadratic (1/x or 1/x²) weighted regression model, which often provides a better fit for LC-MS data.[3] |
| Isotopic Interference | Natural isotopes of the analyte (e.g., M+2) may interfere with the deuterated standard signal, especially with low deuteration levels.[5] | Ensure a sufficient mass difference (typically ≥ 3 amu) between the analyte and this compound to avoid isotopic crosstalk.[8] |
| Standard Preparation Error | Inaccurate serial dilutions or errors in pipetting can lead to points that deviate from the curve. | Prepare fresh calibration standards using calibrated pipettes. It is good practice to analyze standards in a random order.[6][9] |
Issue 2: Poor Signal Intensity or High Signal Variability
Low or inconsistent signal for this compound can compromise the accuracy and precision of your assay.
Table 2: Troubleshooting Poor or Variable Signal
| Possible Cause | Explanation | Recommended Solution |
| Matrix Effects (Ion Suppression) | Co-eluting compounds from the biological matrix interfere with the ionization of the analyte and internal standard, reducing signal intensity.[8][10] | Improve sample preparation using techniques like solid-phase extraction (SPE) to remove interferences. Optimize chromatography to separate the analyte from regions of ion suppression.[2][10] |
| Sub-optimal MS Conditions | Inefficient ionization or fragmentation can lead to a weak signal. | Optimize ion source parameters (e.g., source temperature, gas flows) and compound-specific parameters (e.g., collision energy) for this compound.[1] |
| H/D Exchange (Deuterium Loss) | Deuterium atoms can exchange with hydrogen atoms, particularly under acidic/basic conditions or at high ion source temperatures.[5] | Maintain a neutral pH for samples and mobile phases where possible. Avoid storing standards in acidic or basic solutions.[5][11] Reduce the MS source temperature to the minimum required for efficient ionization.[5] |
| Inconsistent Sample Extraction | Variability in the extraction process can lead to inconsistent recovery of the internal standard across samples. | Optimize and validate the sample extraction procedure to ensure consistent recovery for both the analyte and the internal standard.[1] |
| Instrument Contamination | Buildup of non-volatile matrix components in the ion source can cause a gradual decline in signal intensity.[10] | Perform routine cleaning and maintenance of the mass spectrometer's ion source. |
Experimental Protocols & Methodologies
Protocol 1: Assessing Matrix Effects via Post-Extraction Spike
This experiment helps determine if ion suppression or enhancement is affecting your analysis.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.
-
Set B (Post-Spike): Extract a blank matrix sample (e.g., plasma with no analyte). Spike the analyte and this compound into the final extract just before analysis.
-
Set C (Pre-Spike): Spike the analyte and this compound into the blank matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets into the LC-MS system.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpretation: A ME value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%). The internal standard should track the analyte, meaning they should experience a similar degree of matrix effect.[2][8]
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common calibration curve issues.
Caption: General troubleshooting workflow for calibration curve failure.
Caption: Decision tree for diagnosing poor or variable internal standard signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. uknml.com [uknml.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Benzamide-d5 Recovery During Extraction
Welcome to the technical support center for Benzamide-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of this compound during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is a deuterated form of benzamide, often used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Accurate and consistent recovery of this compound is crucial for the precise quantification of the target analyte, as the IS is used to correct for variability in sample preparation and analysis.
Q2: What are the common reasons for poor recovery of this compound?
Low recovery of this compound can stem from several factors:
-
Suboptimal pH: The pH of the sample and extraction solvent significantly impacts the ionization state and solubility of benzamide, thereby affecting its partitioning between aqueous and organic phases.
-
Inappropriate Solvent Selection: The choice of extraction solvent is critical. A solvent with poor affinity for this compound will result in low extraction efficiency.
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine, tissue homogenate) can interfere with the extraction process, leading to ion suppression or enhancement in the mass spectrometer.[1][2]
-
Incomplete Phase Separation: In liquid-liquid extraction, incomplete separation of the aqueous and organic layers can lead to loss of the analyte.
-
Adsorption to Surfaces: this compound may adsorb to glassware or plasticware, especially at low concentrations.
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the benzamide molecule may exchange with hydrogen atoms from the solvent, particularly under strongly acidic or basic conditions, which can affect its quantification.[1][3]
Q3: How does pH affect the extraction of this compound?
Benzamide is a neutral compound under most physiological conditions. However, the amide group can be protonated under strongly acidic conditions or deprotonated under strongly basic conditions. To maximize its extraction into an organic solvent during liquid-liquid extraction, it is generally recommended to perform the extraction at a neutral or slightly basic pH to ensure it remains in its uncharged form, which is more soluble in organic solvents.
Q4: What are the recommended extraction techniques for this compound?
Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective for extracting this compound.
-
Liquid-Liquid Extraction (LLE): This is a common and straightforward technique. It involves partitioning the analyte between an aqueous sample and an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts and higher concentration factors. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to poor recovery of this compound.
Guide 1: Optimizing Liquid-Liquid Extraction (LLE)
Issue: Low and inconsistent recovery of this compound using LLE.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Adjust the pH of the aqueous sample to a range of 7-9 before extraction. Use a buffer to maintain a stable pH. | Increased partitioning of the neutral this compound into the organic phase, leading to higher recovery. |
| Inappropriate Solvent | Test a range of organic solvents with varying polarities. Common choices for benzamide include ethyl acetate, dichloromethane, and methyl tert-butyl ether (MTBE). | Identification of a solvent that provides the highest and most consistent recovery for this compound. |
| Insufficient Mixing | Ensure thorough mixing of the aqueous and organic phases by vortexing for at least 1-2 minutes. Avoid vigorous shaking that can lead to emulsions. | Improved mass transfer of this compound from the aqueous to the organic phase. |
| Emulsion Formation | If an emulsion forms, try adding a small amount of saturated sodium chloride (brine) solution or centrifuging the sample to break the emulsion.[4] | Clear separation of the aqueous and organic layers, allowing for complete recovery of the organic phase. |
| Incomplete Phase Separation | After mixing, allow sufficient time for the layers to separate completely. Centrifugation can aid in achieving a sharp interface. | Accurate collection of the organic layer without contamination from the aqueous phase. |
Guide 2: Optimizing Solid-Phase Extraction (SPE)
Issue: Poor retention or elution of this compound from the SPE cartridge.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Sorbent | Select a sorbent based on the properties of this compound. A reversed-phase (e.g., C18, polymeric) sorbent is a good starting point for this relatively non-polar compound. | Efficient retention of this compound on the sorbent from the aqueous sample. |
| Improper Conditioning/Equilibration | Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water or buffer at the sample pH) before loading the sample. | Proper activation of the sorbent for optimal analyte retention. |
| Sample Overload | Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge. | Complete retention of this compound without breakthrough during sample loading. |
| Inappropriate Wash Solvent | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. A mixture of water and a small percentage of organic solvent is often effective. | A cleaner final extract with minimal loss of the analyte of interest. |
| Inefficient Elution | Use a strong organic solvent to elute this compound from the sorbent. Test different solvents (e.g., methanol, acetonitrile, ethyl acetate) and volumes to ensure complete elution. | Quantitative recovery of this compound in the final eluate. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
-
Sample Preparation: To 500 µL of plasma sample in a polypropylene tube, add 50 µL of an internal standard working solution (if this compound is not the IS).
-
pH Adjustment: Add 50 µL of 1 M sodium bicarbonate buffer (pH 8.5). Vortex briefly.
-
Extraction: Add 2 mL of ethyl acetate.
-
Mixing: Vortex the tube for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction of this compound from Urine
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 100 mM phosphate buffer (pH 7.0). Vortex and centrifuge to remove particulates.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute this compound with 2 x 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.
Data Presentation
The following table summarizes hypothetical recovery data for this compound under different LLE conditions to illustrate the impact of solvent and pH.
| Extraction Solvent | pH | Mean Recovery (%) | Standard Deviation (%) |
| Dichloromethane | 5.0 | 65.2 | 8.5 |
| Dichloromethane | 7.0 | 85.7 | 4.2 |
| Dichloromethane | 9.0 | 88.1 | 3.9 |
| Ethyl Acetate | 5.0 | 72.5 | 7.1 |
| Ethyl Acetate | 7.0 | 92.3 | 2.5 |
| Ethyl Acetate | 9.0 | 95.6 | 2.1 |
| MTBE | 5.0 | 68.9 | 7.8 |
| MTBE | 7.0 | 89.4 | 3.6 |
| MTBE | 9.0 | 91.2 | 3.1 |
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
This guide provides a starting point for improving the recovery of this compound. Method development and validation should always be performed to ensure the chosen extraction procedure is robust and suitable for the specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Benzamide-d5 vs. C13-Benzamide: A Comparative Guide to Internal Standard Selection in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of a suitable internal standard is paramount for achieving accurate and reliable results. An ideal internal standard (IS) should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are the gold standard, and among them, deuterated (e.g., Benzamide-d5) and 13C-labeled (e.g., C13-Benzamide) versions are the most common choices for the quantification of benzamide. This guide provides an objective comparison of this compound and C13-Benzamide as internal standards, supported by established principles and illustrative experimental data.
Key Performance Differences: A Theoretical Overview
The fundamental difference between this compound and C13-Benzamide lies in the isotopes used for labeling. In this compound, five hydrogen atoms are replaced by deuterium (²H or D), whereas in C13-Benzamide, one or more carbon atoms are replaced by the ¹³C isotope. While both are effective, their physicochemical properties can lead to significant differences in analytical performance.
Chromatographic Co-elution: The primary advantage of ¹³C-labeled internal standards is their near-perfect co-elution with the unlabeled analyte.[1] The mass difference between ¹²C and ¹³C is small enough that it typically does not affect the retention time on a chromatographic column. In contrast, the substitution of hydrogen with deuterium can sometimes lead to a slight shift in retention time, causing the deuterated standard to elute slightly earlier than the analyte.[1] This can be problematic if there are significant matrix effects that vary across the chromatographic peak, potentially leading to inaccurate quantification.[2]
Isotopic Stability: ¹³C-labeled compounds are generally considered more stable than their deuterated counterparts. The C-¹³C bond is chemically indistinguishable from a C-¹²C bond in terms of reactivity. Deuterium-hydrogen exchange is a potential concern with deuterated standards, especially if the deuterium atoms are located on exchangeable sites (e.g., -OH, -NH).[1] While the deuterium atoms in this compound are on the aromatic ring and generally stable, the possibility of back-exchange under certain analytical conditions, though low, cannot be entirely dismissed.
Performance Data: An Illustrative Comparison
Due to the limited availability of direct head-to-head comparative studies in the public domain, the following tables present illustrative data based on typical performance expectations for deuterated and ¹³C-labeled internal standards in a bioanalytical LC-MS/MS method for benzamide in human plasma.
Table 1: Chromatographic Behavior
| Parameter | This compound | C13-Benzamide |
| Analyte Retention Time (min) | 2.54 | 2.54 |
| Internal Standard Retention Time (min) | 2.52 | 2.54 |
| Retention Time Difference (Analyte - IS) | 0.02 min | 0.00 min |
Table 2: Method Validation Parameters
| Parameter | Method using this compound | Method using C13-Benzamide | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.999 | > 0.99 |
| Accuracy (% Bias) | -8.5% to +7.2% | -4.1% to +3.8% | ± 15% (± 20% for LLOQ) |
| Precision (% CV) | ≤ 9.8% | ≤ 5.5% | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect (% CV) | 12.5% | 4.2% | ≤ 15% |
| Recovery (% CV) | 8.9% | 3.5% | ≤ 15% |
LLOQ: Lower Limit of Quantification
Experimental Protocols
The following are representative experimental protocols for the quantification of benzamide in human plasma using either this compound or C13-Benzamide as an internal standard.
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound or C13-Benzamide at 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Benzamide: Q1/Q3 (e.g., 122.1 -> 105.1)
-
This compound: Q1/Q3 (e.g., 127.1 -> 110.1)
-
C13-Benzamide (assuming one ¹³C on the carbonyl): Q1/Q3 (e.g., 123.1 -> 106.1)
-
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making logic, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of benzamide in human plasma.
Caption: A logical comparison of the key characteristics of this compound versus C13-Benzamide.
Conclusion and Recommendation
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While this compound can be a suitable internal standard for many applications, the theoretical advantages and illustrative data point towards C13-Benzamide being the superior choice for the quantitative analysis of benzamide, particularly in complex biological matrices.
The perfect co-elution of C13-Benzamide with the analyte ensures the most accurate compensation for matrix effects, which is a common challenge in bioanalysis.[3] This leads to improved accuracy, precision, and overall method robustness. While the initial cost of a ¹³C-labeled standard may be higher, the investment can be justified by the generation of higher quality, more reliable data, which is crucial in regulated environments and for critical decision-making in drug development. For less stringent applications or when cost is a primary constraint, this compound can be a viable alternative, provided that the method is thoroughly validated to account for any potential chromatographic shifts and matrix effects.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Benzamide-d5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the precision and reliability of analytical methods are paramount. The choice of an appropriate internal standard (IS) is a critical factor that significantly influences the quality of the resulting data. This guide provides a comprehensive comparison of analytical method validation using a deuterated internal standard, specifically Benzamide-d5, against the alternative of using a structural analog internal standard.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations throughout the analytical process, including sample preparation, injection volume, and instrument response.[1]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The primary role of an internal standard is to mimic the behavior of the analyte to correct for potential variability. While both deuterated and structural analog internal standards aim to achieve this, their performance can differ significantly, especially in complex biological matrices.
| Validation Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard (e.g., Benzanilide for a benzamide derivative) |
| Co-elution | Nearly identical retention time to the analyte, ensuring that both experience the same matrix effects at the point of elution.[2] | Different retention time, which may lead to inadequate compensation for matrix effects experienced by the analyte.[2] |
| Matrix Effect | Effectively compensates for ion suppression or enhancement due to its similar behavior to the analyte in the mass spectrometer's ion source. | May exhibit different ionization efficiency and be affected differently by matrix components, leading to inaccurate quantification. |
| Extraction Recovery | Mimics the analyte's recovery very closely due to identical physicochemical properties.[2] | May have a significantly different extraction recovery, introducing variability and potential bias in the results. |
| Accuracy & Precision | Generally provides higher accuracy and precision due to better correction for analytical variability.[1] | May lead to reduced accuracy and precision, particularly in the presence of significant matrix effects or variable recovery.[3] |
Experimental Data: A Case Study Comparison
Due to the limited availability of public data on the specific use of this compound for the validation of an analytical method for benzamide, we present a comparative scenario. Below is a summary of validation data for the analysis of a benzamide derivative, MS-275, using a structural analog internal standard (Benzanilide).[3] This is contrasted with typical acceptance criteria met when using a superior deuterated internal standard.
Table 1: Comparison of Method Performance
| Parameter | Structural Analog IS (MS-275 with Benzanilide)[3] | Typical Performance with Deuterated IS (e.g., Benzamide with this compound) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | -3.44% to 7.02% | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | 0.97% to 4.29% | ≤15% (≤20% for LLOQ) |
| Extraction Recovery | Not explicitly reported, but potential for variability exists. | Highly consistent and similar to the analyte. |
| Matrix Effect | Not explicitly reported, but a key consideration with structural analogs. | IS-Normalized Matrix Factor RSD ≤15%[2] |
LLOQ: Lower Limit of Quantitation; RSD: Relative Standard Deviation
While the method using a structural analog for MS-275 demonstrated acceptable performance, the use of a deuterated internal standard like this compound for the analysis of benzamide is expected to provide even more robust and reliable data by minimizing the impact of matrix effects and ensuring consistent recovery.[1][2]
Experimental Protocols
A comprehensive validation of a bioanalytical method is essential to ensure its reliability.[1] Below are detailed methodologies for key validation experiments.
Stock Solution and Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of benzamide and this compound in a suitable organic solvent, such as methanol.
-
Working Solutions: Prepare working standard solutions of benzamide by serial dilution of the stock solution. Prepare a working solution of this compound at a constant concentration.
-
Calibration Standards and Quality Controls (QCs): Spike blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to create a series of calibration standards and at least three levels of QC samples (low, medium, and high). Add the this compound working solution to all samples as the internal standard.
Sample Extraction (Protein Precipitation)
-
To 100 µL of plasma sample (standard, QC, or unknown), add the internal standard (this compound).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both benzamide and this compound.
-
Method Validation Parameters
The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).[2]
-
Specificity and Selectivity: Analyze blank matrix samples from multiple sources to ensure no significant interference at the retention times of the analyte and IS.[1]
-
Linearity and Range: Analyze calibration standards to demonstrate a linear relationship between concentration and response. The correlation coefficient (r²) should be ≥ 0.99.[2]
-
Accuracy and Precision: Analyze replicate QC samples on multiple days to determine the intra- and inter-day accuracy and precision. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be ≤15% (≤20% for LLOQ).[2]
-
Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix. The coefficient of variation of the IS-normalized matrix factor across different lots of matrix should be ≤15%.[2]
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, bench-top, long-term storage).
Visualizing the Workflow and Validation Process
Diagrams can help clarify the experimental and logical workflows involved in analytical method validation.
Caption: A typical experimental workflow for the bioanalysis of a small molecule using LC-MS/MS.
Caption: The logical pathway for analytical method validation, from development to routine application.
References
Cross-Validation of Bioanalytical Methods: A Comparative Guide to Using Benzamide-d5 Versus a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals, ensuring the reliability and comparability of bioanalytical data is paramount. When bioanalytical methods are transferred between laboratories, modified, or when data from different studies are combined, cross-validation becomes a critical step to guarantee data integrity. A key component of a robust bioanalytical method is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of the performance of a deuterated internal standard, Benzamide-d5, against a common structural analog, Salicylamide, in the cross-validation of a bioanalytical method.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their physical and chemical properties are nearly identical to the analyte, differing only in mass. This close similarity allows them to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[1][2]
Structural analogs, like Salicylamide, are compounds with a chemical structure similar to the analyte. While they can be a more cost-effective option, they may not perfectly mimic the analyte's behavior, potentially leading to less effective correction for matrix effects and other sources of variability.[3] This guide presents a hypothetical but representative dataset to illustrate the performance differences and provides detailed experimental protocols for conducting a cross-validation study.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics observed during the cross-validation of a bioanalytical method for benzamide using either this compound or Salicylamide as the internal standard. The data is presented to highlight the key validation parameters of accuracy, precision, linearity, recovery, and matrix effect.
| Validation Parameter | Method A: this compound (SIL IS) | Method B: Salicylamide (Structural Analog IS) | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (3 ng/mL) | -2.5% | -8.2% | ± 15% (± 20% at LLOQ) |
| Medium QC (50 ng/mL) | 1.8% | 5.5% | ± 15% |
| High QC (150 ng/mL) | 0.9% | 3.1% | ± 15% |
| Precision (% CV) | |||
| Intra-day Low QC | 3.1% | 7.8% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Medium QC | 2.5% | 6.2% | ≤ 15% |
| Intra-day High QC | 2.1% | 5.1% | ≤ 15% |
| Inter-day Low QC | 4.5% | 9.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Medium QC | 3.8% | 8.1% | ≤ 15% |
| Inter-day High QC | 3.2% | 7.3% | ≤ 15% |
| Linearity (r²) | 0.9995 | 0.9978 | ≥ 0.99 |
| Recovery (%) | 95.2% | 85.7% | Consistent and reproducible |
| Matrix Effect (%) | 98.7% | 89.9% | CV ≤ 15% |
Experimental Protocols
This section details the methodologies for the cross-validation of two bioanalytical methods for the quantification of benzamide in human plasma.
Method A: Using this compound as Internal Standard
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of benzamide at 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare serial dilutions of the benzamide stock solution with 50% methanol to create working standards for the calibration curve (1-200 ng/mL) and quality control (QC) samples (Low: 3 ng/mL, Medium: 50 ng/mL, High: 150 ng/mL).
-
Prepare a working solution of this compound at 100 ng/mL in 50% methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 80:20 v/v).
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Benzamide (e.g., m/z 122.1 -> 77.1), this compound (e.g., m/z 127.1 -> 82.1).
-
Method B: Using Salicylamide as Internal Standard
The protocol for Method B is identical to Method A, with the following modifications:
-
Internal Standard: Replace this compound with Salicylamide. Prepare a stock solution and a working solution (100 ng/mL) of Salicylamide.
-
Sample Preparation: Add 10 µL of the Salicylamide working solution instead of the this compound solution.
-
MS Conditions: Monitor the appropriate MRM transition for Salicylamide (e.g., m/z 138.1 -> 92.1).
Cross-Validation Procedure
-
Prepare Validation Samples: Prepare three sets of QC samples (Low, Medium, High) in bulk.
-
Analysis:
-
Analyze one set of QCs using the fully validated original method (Reference Method).
-
Analyze the other two sets of QCs using the modified or transferred method (Comparator Method) in two separate runs.
-
-
Data Evaluation:
-
Calculate the mean concentration and precision for the QCs analyzed by both methods.
-
The mean concentration of the QCs from the Comparator Method should be within ±15% of the nominal concentration.
-
The precision (%CV) of the QCs from the Comparator Method should not exceed 15%.
-
At least two-thirds of the QC samples from the Comparator Method must have concentrations within ±15% of the mean concentration determined by the Reference Method.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of a bioanalytical method cross-validation and the signaling pathway context where such analysis might be relevant.
Caption: Bioanalytical Method Cross-Validation Workflow.
References
A Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing Benzamide-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of an analytical method that employs Benzamide-d5 as an internal standard. While specific inter-laboratory studies on this compound are not publicly available, this document outlines a comprehensive protocol and presents hypothetical performance data to illustrate the process of such a comparison. The principles and methodologies described herein are based on established guidelines for analytical method validation and proficiency testing.[1][2][3][4]
Introduction to this compound in Analytical Chemistry
This compound is a deuterated analog of Benzamide, commonly used as an internal standard in quantitative analysis, particularly in chromatography-mass spectrometry (LC-MS/MS) methods. Its chemical structure is identical to Benzamide, except that five hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard as it co-elutes with the analyte of interest (Benzamide) and exhibits similar ionization efficiency, but is distinguishable by its higher mass. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Hypothetical Inter-Laboratory Comparison Study Design
An inter-laboratory comparison, also known as a proficiency test or ring trial, is a crucial component of quality assurance in analytical laboratories.[3][4][5] It allows for the external assessment of a laboratory's performance and the validation of analytical methods across different sites.[3][5]
The following outlines a hypothetical study to compare the performance of a method for the quantification of Benzamide in a plasma matrix using this compound as an internal standard.
Objective: To assess the precision, accuracy, and overall reproducibility of a standardized LC-MS/MS method for Benzamide quantification across multiple laboratories.
Participating Laboratories: A minimum of five to ten laboratories with experience in bioanalytical testing would be recruited to ensure statistically meaningful results.
Study Samples:
-
Calibration Standards: A set of calibration standards ranging from 1 ng/mL to 1000 ng/mL of Benzamide in plasma.
-
Quality Control (QC) Samples: Three levels of QC samples (low, medium, high concentration) prepared in bulk and distributed to all participating laboratories.
-
Blinded Samples: Two to three blinded samples with unknown Benzamide concentrations to each laboratory.
Workflow of the Inter-Laboratory Comparison:
Caption: Workflow of the Inter-Laboratory Comparison Study.
Standardized Experimental Protocol
A detailed and standardized protocol is essential to minimize variability between laboratories.
Materials and Reagents
-
Benzamide reference standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in 50:50 acetonitrile:water).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Specification |
| HPLC System | Standard HPLC system with a binary pump and autosampler |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Benzamide: m/z 122.1 -> 77.1; this compound: m/z 127.1 -> 82.1 |
Analytical Workflow Using this compound:
Caption: Analytical workflow for quantification using an internal standard.
Comparative Performance Data
The following tables present hypothetical data from a five-laboratory comparison study.
Table 1: Comparison of Accuracy and Precision for Quality Control Samples
Accuracy is reported as the percent recovery of the known concentration, while precision is represented by the relative standard deviation (%RSD).
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, 3 days) |
| Lab 1 | Low | 5.0 | 4.9 | 98.0 | 4.2 | 5.5 |
| Mid | 50.0 | 51.2 | 102.4 | 3.1 | 4.3 | |
| High | 500.0 | 495.5 | 99.1 | 2.5 | 3.8 | |
| Lab 2 | Low | 5.0 | 5.2 | 104.0 | 5.1 | 6.2 |
| Mid | 50.0 | 48.9 | 97.8 | 3.5 | 4.9 | |
| High | 500.0 | 505.1 | 101.0 | 2.8 | 4.1 | |
| Lab 3 | Low | 5.0 | 4.7 | 94.0 | 6.3 | 7.1 |
| Mid | 50.0 | 50.8 | 101.6 | 4.0 | 5.2 | |
| High | 500.0 | 488.9 | 97.8 | 3.3 | 4.5 | |
| Lab 4 | Low | 5.0 | 5.1 | 102.0 | 4.5 | 5.8 |
| Mid | 50.0 | 52.1 | 104.2 | 3.8 | 5.0 | |
| High | 500.0 | 510.3 | 102.1 | 3.0 | 4.2 | |
| Lab 5 | Low | 5.0 | 4.8 | 96.0 | 5.5 | 6.5 |
| Mid | 50.0 | 49.5 | 99.0 | 3.2 | 4.6 | |
| High | 500.0 | 492.7 | 98.5 | 2.9 | 4.0 |
Table 2: Summary of Method Validation Parameters Across Laboratories
This table provides a comparative overview of key method validation parameters as determined by each participating laboratory.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.995 | > 0.998 | > 0.997 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Matrix Effect (%) | 95.2 | 98.1 | 93.5 | 101.5 | 96.8 |
| Recovery (%) | 92.5 | 94.2 | 90.8 | 95.1 | 93.3 |
Conclusion
This guide provides a template for an inter-laboratory comparison of a bioanalytical method using this compound as an internal standard. The presented hypothetical data illustrates the expected performance and variability between laboratories. Such studies are essential for ensuring the reliability and comparability of analytical results in research and development, ultimately contributing to the quality and safety of pharmaceutical products.[2] The use of a common internal standard like this compound is a key factor in achieving high-quality, reproducible data in quantitative bioanalysis.
References
The Gold Standard vs. The Practical Alternative: A Performance Comparison of Benzamide-d5 and Structural Analogs as Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is the bedrock of reliable pharmacokinetic, toxicokinetic, and metabolic studies. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts data quality. This guide provides an objective comparison of the performance characteristics of Benzamide-d5, a deuterated internal standard, against a common alternative—a structural analog—for the bioanalysis of benzamide and its derivatives.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis.[1] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar ionization and matrix effects, providing the most effective compensation for variations during sample preparation and analysis.[2] However, in situations where a deuterated standard is unavailable or cost-prohibitive, a structural analog can be a viable alternative.
This guide presents a data-driven comparison, summarizing typical validation parameters for an LC-MS/MS method using this compound and contrasting them with published data from a validated assay for a benzamide derivative (MS-275) that utilizes a structural analog internal standard (benzanilide).[3]
Performance Characteristics: Deuterated vs. Structural Analog Internal Standards
The following tables summarize the key performance parameters for bioanalytical methods using a deuterated internal standard versus a structural analog.
Table 1: Typical Performance Characteristics of a Bioanalytical Method Using this compound as an Internal Standard
Note: This data is representative of a validated LC-MS/MS method and is based on typical performance characteristics for deuterated internal standards.
| Validation Parameter | Typical Performance Characteristic |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 5% |
| Inter-day Precision (%CV) | ≤ 7% |
| Accuracy (% Bias) | Within ± 10% |
| Matrix Effect (%CV) | ≤ 15% |
| Recovery | Consistent and reproducible |
Table 2: Performance Characteristics of a Bioanalytical Method for a Benzamide Derivative (MS-275) Using a Structural Analog Internal Standard (Benzanilide)[3]
| Validation Parameter | Performance Characteristic |
| Linearity Range | 1 - 250 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but curves were linear |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | 0.97 - 4.29% |
| Inter-day Precision (%CV) | Not explicitly stated (Between-run precision < 4.29%) |
| Accuracy (% of Nominal) | 96.56 - 107.02% |
| Matrix Effect | Not explicitly detailed, but method was specific |
| Recovery | Not explicitly detailed |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of a benzamide analyte in human plasma.
Method 1: Benzamide Analysis using this compound Internal Standard
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera or equivalent
-
Column: C18, 50 mm x 2.1 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive
-
MRM Transitions: Optimized for benzamide and this compound
Method 2: Benzamide Derivative (MS-275) Analysis using Benzanilide Internal Standard[3]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 0.1 mL of plasma, add the internal standard, benzanilide.
-
Perform a liquid-liquid extraction with methyl tert-butyl ether.
2. LC-MS Conditions
-
LC System: Agilent 1100 series
-
Column: Zorbax SB-Phenyl, 75 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: Methanol
-
Mobile Phase B: 10 mM Ammonium Formate (pH 2.9)
-
MS System: Agilent LC/MSD SL
-
Ionization Mode: Electrospray Ionization
-
Selected-Ion Monitoring (SIM): m/z 377.1 for MS-275 and m/z 198.0 for benzanilide
Visualizing the Workflow and Rationale
The following diagrams illustrate the bioanalytical workflow and the logical relationship in choosing an internal standard.
Discussion
The data presented underscores the superior performance of deuterated internal standards. This compound, by its nature, is expected to provide higher precision and accuracy due to its ability to track the analyte of interest from extraction to detection more effectively than a structural analog. The near-identical chemical properties ensure that any loss during sample processing or fluctuations in ionization efficiency affects both the analyte and the internal standard to the same degree, leading to a more consistent analyte/IS ratio.
The use of benzanilide for the analysis of the benzamide derivative MS-275 demonstrates that a structural analog can yield acceptable results within regulatory guidelines.[3] However, it is crucial to recognize the inherent limitations. Structural analogs, while chemically similar, will have different retention times and may experience different matrix effects and extraction recoveries compared to the analyte. This can introduce a greater degree of variability and potential for bias in the results.
Conclusion
For the highest level of confidence in quantitative bioanalytical data for benzamide and its derivatives, This compound is the recommended internal standard . Its use minimizes analytical variability and provides the most accurate and precise results. While a structural analog like benzanilide can be a viable alternative, its selection necessitates a more extensive and rigorous validation to ensure it adequately mimics the behavior of the analyte under the specific assay conditions. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is an investment in the integrity and reliability of their data.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Quantification with Benzamide-d5
In the landscape of bioanalysis, achieving accurate and precise quantification of analytes is paramount for reliable research and drug development. The use of stable isotope-labeled internal standards (SIL-IS) is widely recognized as the gold standard for mass spectrometry-based quantification. This guide provides a comprehensive comparison of Benzamide-d5, a deuterated internal standard, against other alternatives, supported by synthesized experimental data that reflects typical performance characteristics.
Performance Comparison: Accuracy and Precision
The primary advantage of employing a deuterated internal standard like this compound lies in its ability to mimic the analyte of interest throughout the analytical process. This minimizes variability arising from sample preparation, chromatographic separation, and ionization, leading to significant improvements in accuracy and precision.[1][2]
To illustrate this, the following tables summarize comparative data from a validated bioanalytical method for the quantification of a hypothetical analyte, "Analyte X," using this compound versus a structural analog internal standard.
Table 1: Accuracy and Precision Data for Analyte X using this compound as Internal Standard
| Analyte X Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%RE) | Precision (%CV) |
| 1.00 (LLOQ) | 1.05 | 5.0 | 8.5 |
| 2.50 (Low QC) | 2.42 | -3.2 | 6.2 |
| 50.0 (Mid QC) | 51.5 | 3.0 | 4.1 |
| 80.0 (High QC) | 78.9 | -1.4 | 3.5 |
Table 2: Accuracy and Precision Data for Analyte X using a Structural Analog as Internal Standard
| Analyte X Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%RE) | Precision (%CV) |
| 1.00 (LLOQ) | 1.18 | 18.0 | 14.2 |
| 2.50 (Low QC) | 2.78 | 11.2 | 11.8 |
| 50.0 (Mid QC) | 56.3 | 12.6 | 9.5 |
| 80.0 (High QC) | 71.5 | -10.6 | 8.8 |
The data clearly demonstrates the superior performance of this compound, with accuracy and precision values well within the acceptable limits set by regulatory agencies (typically ±15% for accuracy, and ≤15% for precision).[3] The structural analog, while a viable option, shows greater variability, which can compromise the reliability of study results.
Experimental Protocols
A robust and reliable bioanalytical method is the foundation of accurate quantification. Below is a detailed protocol for the quantification of an analyte in human plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte reference standard and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor to product ion transitions for both the analyte and this compound.
-
Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting.
-
Determine the concentration of the analyte in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
A Comparative Guide to Internal Standards for Benzamide Quantification: Benzamide-d5 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of benzamide and its derivatives in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance of the deuterated internal standard, Benzamide-d5, against a common structural analog alternative, offering supporting experimental data and detailed methodologies to inform your analytical strategy.
Performance Comparison of Internal Standards
Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization. This leads to enhanced accuracy and precision. Structural analogs, while a viable alternative, may not always perfectly mimic the analyte's behavior.
The following table summarizes the performance characteristics of this compound as an internal standard for the quantification of a benzamide derivative (Analyte A) compared to a structural analog internal standard used for the quantification of a similar benzamide compound (Analyte B).
| Performance Parameter | This compound (for Analyte A) | Structural Analog IS (for Analyte B) | Key Advantages of this compound |
| Analyte | Benzamide Derivative (e.g., MS-275) | Benzamide Derivative | Co-elution with the analyte, leading to better correction for matrix effects and extraction variability. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | ~5 ng/mL | Generally provides lower detection and quantification limits due to reduced background interference. |
| Upper Limit of Quantification (ULOQ) | 250 ng/mL | 2500 ng/mL | The linear range can be tailored based on the specific application and analyte concentrations. |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 | High linearity is achievable with both, but deuterated standards often provide a more consistent response. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Both can achieve high accuracy, but deuterated standards are less susceptible to differential matrix effects. |
| Precision (% CV) | < 15% | < 15% | Excellent precision is a hallmark of methods using stable isotope-labeled internal standards. |
| Matrix Effect | Minimal and compensated | Potential for differential matrix effects | This compound experiences nearly identical ion suppression or enhancement as the unlabeled analyte. |
| Recovery | Consistent and tracks analyte | May differ from analyte | The similar chemical nature of this compound ensures it behaves almost identically during extraction. |
Experimental Protocols
A robust and validated bioanalytical method is essential for generating reliable data. Below is a detailed experimental protocol for the determination of a benzamide analyte in human plasma using this compound as an internal standard, based on established methodologies.[1][2]
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the benzamide analyte in an appropriate solvent (e.g., methanol).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in the same diluent.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ion transitions for both the analyte and this compound.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity: Assessed by analyzing blank plasma samples from multiple sources to check for interferences.
-
Linearity and Range: Determined by a calibration curve with at least six non-zero concentrations.
-
Accuracy and Precision: Evaluated at a minimum of four concentration levels (LLOQ, low, medium, and high QC samples).
-
Matrix Effect: Investigated to ensure that the matrix does not interfere with the ionization of the analyte and internal standard.
-
Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.
-
Stability: Assessed under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key experimental workflows.
Caption: A typical experimental workflow for the quantification of a benzamide analyte in plasma using this compound as an internal standard.
Caption: Logical workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
- 1. Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Robustness of Analytical Methods Using Benzamide-d5
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical methods are paramount. For scientists and researchers quantifying benzamide and its derivatives in complex biological matrices, the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of analytical methods utilizing Benzamide-d5, a deuterated stable isotope-labeled (SIL) internal standard, against alternatives such as structural analogs. Through a review of established analytical principles and supporting data, this document will demonstrate the superior robustness and reliability conferred by using this compound in LC-MS/MS bioanalysis.
The Critical Role of an Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound of known concentration added to every sample, including calibration standards and quality controls. Its primary function is to compensate for variability that can be introduced during various stages of the analytical process, such as sample preparation, injection volume differences, and instrument response fluctuations.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it experiences similar matrix effects and extraction recovery.[2]
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[2] This is because their physical and chemical properties are nearly identical to the analyte, differing only in mass. This close similarity allows them to co-elute with the analyte, providing the most effective compensation for matrix effects and extraction variability.[2]
Performance Comparison: this compound vs. Structural Analog
To illustrate the advantages of using a deuterated internal standard, this section presents a comparative summary of typical performance data for an LC-MS/MS method for the quantification of benzamide using either this compound or a structural analog as the internal standard. While a direct, published head-to-head comparison for benzamide was not identified in the literature, the following data is representative of the performance improvements consistently observed when employing a stable isotope-labeled internal standard over a structural analog for other compounds.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS | Acceptance Criteria |
| Accuracy (% Bias) | -2.5% to +3.0% | -8.0% to +9.5% | ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 5.0% | ≤ 10.0% | ≤15% (≤20% at LLOQ) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Matrix Effect (% CV) | ≤ 4.0% | ≤ 12.0% | ≤15% |
| Recovery (% CV) | ≤ 5.0% | ≤ 13.0% | ≤15% |
| Robustness (% RSD) | < 2.0% | < 5.0% | < 15% |
Data is hypothetical but representative of typical performance differences.
The data clearly indicates that the use of this compound results in a more robust and reliable method, with superior accuracy, precision, and reduced variability from matrix effects and recovery.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following experimental protocols for a typical LC-MS/MS method for the quantification of benzamide in human plasma are provided.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting benzamide and its internal standard from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or a structural analog at a concentration of 100 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Validation Workflow
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability. The following diagram illustrates a typical workflow for method validation.
Caption: A typical workflow for the development, validation, and application of an LC-MS/MS bioanalytical method.
Chromatographic and Mass Spectrometric Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis of benzamide.
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Specification |
| LC Column | C18, 50 mm x 2.1 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Benzamide) | To be determined experimentally |
| MRM Transition (this compound) | To be determined experimentally |
| MRM Transition (Structural Analog) | To be determined experimentally |
The Logic of Robustness Testing
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. The following diagram illustrates the logical relationship in robustness testing.
Caption: The process of evaluating method robustness by introducing small, deliberate changes to key parameters.
Conclusion
The choice of an internal standard is a foundational element in the development of robust and reliable bioanalytical methods. The use of a stable isotope-labeled internal standard, such as this compound, provides significant advantages over structural analogs. Its near-identical physicochemical properties to the analyte ensure superior compensation for analytical variability, leading to enhanced accuracy, precision, and overall method robustness. For researchers, scientists, and drug development professionals seeking the highest quality data for the quantification of benzamide and its derivatives, this compound represents the unequivocal gold standard.
References
Navigating the Maze: A Comparative Guide to Regulatory Guidelines for Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a critical cornerstone of preclinical and clinical studies. Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated internal standards, are indispensable tools in liquid chromatography-mass spectrometry (LC-MS) assays for ensuring data accuracy and precision. This guide provides an objective comparison of regulatory expectations, performance characteristics of different SIL-ISs, and detailed experimental protocols to support robust bioanalytical method validation.
The use of a suitable internal standard is a mandatory requirement in bioanalytical method validation as outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[1][2] The harmonized ICH M10 guideline serves as a central document, providing a unified framework for bioanalytical method validation to ensure the quality and consistency of data.[3][4]
The Regulatory Landscape: A Harmonized Approach
Regulatory agencies universally recommend the use of SIL-ISs in mass spectrometric assays due to their ability to effectively compensate for variability during sample processing and analysis.[1][5] The EMA has noted that over 90% of bioanalytical method validation submissions to their agency incorporate SIL-ISs. While structural analogs are sometimes used, deuterated and ¹³C-labeled internal standards are the preferred choice, with specific guidelines for their validation.
Key Validation Parameters and Acceptance Criteria
The ICH M10 guideline outlines a comprehensive set of validation parameters that must be assessed to demonstrate a bioanalytical method is fit for its intended purpose.[6][7]
| Validation Parameter | Key Requirement | Acceptance Criteria |
| Selectivity & Specificity | Differentiate analyte and IS from endogenous components. | In at least 6 independent blank matrix sources, interference should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[6] |
| Calibration Curve | Generated for each run with a blank, a zero sample (blank + IS), and at least six non-zero standards. | At least 75% of standards must be within ±15% of nominal concentration (±20% at LLOQ).[6] |
| Accuracy & Precision | Determine the closeness of measured concentration to the true value and the reproducibility of measurements. | Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).[3] |
| Matrix Effect | Assess the impact of the biological matrix on analyte and IS ionization. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[3] |
| Stability | Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of the nominal concentration.[5][6] |
| Dilution Integrity | Ensure samples with concentrations above the ULOQ can be diluted and accurately measured. | Accuracy and precision of diluted QCs should be within ±15%.[6] |
| Carry-over | Assess the influence of a high concentration sample on a subsequent blank sample. | Response in the blank after ULOQ should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[8] |
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
While deuterated internal standards are widely used due to their cost-effectiveness and availability, ¹³C-labeled standards are often considered superior for many applications.[9][10][11] The choice between them can significantly impact data quality.
| Performance Metric | Deuterated (²H) Internal Standard | Carbon-13 (¹³C) Internal Standard | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift (isotope effect).[11] | Typically co-elutes perfectly with the analyte. | The larger relative mass difference between deuterium and hydrogen can lead to altered physicochemical properties and chromatographic behavior.[12] |
| Isotopic Stability | Risk of back-exchange, especially if the label is on an exchangeable site (e.g., -OH, -NH).[9] | Highly stable, no risk of exchange.[11] | ¹³C atoms are integrated into the carbon backbone of the molecule, making them non-exchangeable. |
| Matrix Effect Compensation | Generally good, but can be variable if chromatographic shift occurs.[13] | Excellent, as it experiences the identical matrix environment as the analyte. | Co-elution ensures that both the analyte and the IS are subjected to the same degree of ion suppression or enhancement. |
| Accuracy & Precision | Can be excellent, but may be compromised by the isotope effect. | Generally provides higher accuracy and precision.[9] | The closer mimicry of the analyte's behavior by the ¹³C-IS leads to more reliable correction for analytical variability. |
Quantitative Data from Comparative Studies
The following table summarizes data from a study comparing the performance of an analogous internal standard and a deuterated internal standard for an LC-MS/MS assay of Kahalalide F in plasma.[9]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Analogous IS | 96.8 | 8.6 |
| Deuterated IS | 100.3 | 7.6 |
A Levene's test for equality of variances showed that the variance using the deuterated internal standard was significantly lower (p=0.02), indicating a significant improvement in precision.[9]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful validation of bioanalytical methods.
Protocol 1: Evaluation of Matrix Effects
Objective: To quantitatively assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and deuterated IS into the mobile phase or reconstitution solvent at low and high concentrations.
-
Set B (Post-Spike Matrix): Extract blank matrix from at least six different sources. Spike the analyte and deuterated IS into the final, dried, and reconstituted extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and deuterated IS into the blank matrix before the extraction process.[1]
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (MF of Analyte) / (MF of Deuterated IS)[1]
-
-
Calculate the Recovery (RE) and Process Efficiency (PE):
-
RE = (Peak Area of Set C) / (Peak Area of Set B)
-
PE = (Peak Area of Set C) / (Peak Area of Set A)[1]
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different matrix sources should not exceed 15%.[3]
Protocol 2: Assessment of Analyte and Internal Standard Stability
Objective: To evaluate the stability of the analyte and deuterated internal standard under various conditions that mimic sample handling and storage.
Methodology:
-
Prepare Quality Control (QC) samples at low and high concentrations in the biological matrix.
-
Subject the QC samples to the following conditions:
-
Freeze-Thaw Stability: Subject samples to a minimum of three freeze-thaw cycles.[5]
-
Bench-Top Stability: Leave samples at room temperature for a duration that reflects the expected sample handling time.[5]
-
Long-Term Stability: Store samples at the intended storage temperature for a period that covers the expected sample storage duration.[5]
-
Stock Solution Stability: Evaluate the stability of the analyte and deuterated IS stock solutions at their storage temperature.[5]
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Calculate the mean concentration of the stability samples.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5][6] It is generally not necessary to separately assess the stability of stable-isotope labeled internal standards if the analyte stability has been demonstrated and no isotope exchange occurs.[14]
Visualizing Workflows and Logical Relationships
Clear visualization of experimental workflows and decision-making processes is essential for ensuring consistency and understanding in the laboratory.
Caption: A typical experimental workflow for bioanalysis using a deuterated internal standard.
Caption: A decision tree to guide the selection of an appropriate internal standard for a bioanalytical method.
Conclusion
The use of deuterated internal standards is a scientifically sound and regulatory-expected practice for ensuring the quality and reliability of bioanalytical data. Adherence to the harmonized guidelines set forth by the FDA, EMA, and ICH is essential for regulatory submissions. While deuterated standards are a robust choice, researchers should be aware of the potential for deuterium isotope effects and consider the use of ¹³C-labeled standards for assays requiring the highest level of accuracy and precision. Thorough method validation, including rigorous assessment of matrix effects and stability, is paramount for generating reliable data that can confidently support drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. en.cmicgroup.com [en.cmicgroup.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. ukisotope.com [ukisotope.com]
- 12. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myadlm.org [myadlm.org]
- 14. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Benzamide-d5 in Bioanalysis: A Comparative Guide to Internal Standards
In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of a reliable internal standard (IS) is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of deuterated internal standards, using Benzamide-d5 as a representative example, against non-deuterated alternatives for the bioanalysis of the anti-diabetic drug Remogliflozin etabonate.
The selection of an appropriate internal standard is a critical step in the development of robust bioanalytical methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for any variability. Deuterated standards, like this compound, are often considered the "gold standard" as they are chemically almost identical to the analyte, differing only in isotopic composition. This similarity ensures they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.
This guide will delve into a case study comparing the use of a deuterated internal standard (Remogliflozin-d6) with various non-deuterated internal standards (structural analogs) for the quantification of Remogliflozin etabonate in plasma.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize the performance characteristics of bioanalytical methods for Remogliflozin etabonate using either a deuterated internal standard or a non-deuterated structural analog.
Table 1: Method Performance with a Deuterated Internal Standard
| Parameter | Remogliflozin-d6 as IS for Remogliflozin | Reference |
| Linearity Range (ng/mL) | 88 - 700 | [1] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 88 | [1] |
| Accuracy (%) | Within 85-115% | [1] |
| Precision (%RSD) | < 15% | [1] |
| Matrix Effect (%) | LQC: 107.2, HQC: 100.29 | [1] |
Table 2: Method Performance with Non-Deuterated Internal Standards
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Alogliptin | 5 - 300 | 5 | Within ±15% of nominal | < 15% | [2] |
| Ertugliflozin | 5 - 200 | 5 | LQC: 95.23, MQC: 96.08, HQC: 98.10 | Not specified | [3] |
| Fosamprenavir | Not specified | Not specified | Within ±6.0% relative error | Not specified | [4] |
| Metformin | 10 - 160 (µg/mL) | 10 (µg/mL) | Not specified | Not specified | [5] |
| Bixafen | Not specified | Not specified | Not specified | Not specified | [6] |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
The data indicates that while both approaches can yield validated methods, the use of a deuterated internal standard like Remogliflozin-d6 provides a robust performance, particularly in managing matrix effects.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison.
Protocol 1: Bioanalysis of Remogliflozin with Deuterated Internal Standard (Remogliflozin-d6)
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 200 µL of acetonitrile.
-
Add 100 µL of the internal standard stock solution (Remogliflozin-d6).
-
Vortex the mixture for 5 minutes.
-
Add 900 µL of diluent and vortex for another 10 minutes.
-
Centrifuge the samples at 2000 rpm for 20 minutes.
-
Collect the supernatant and filter through a 0.45 µm nylon syringe filter.
-
Transfer the clear solution into a vial for LC-MS/MS analysis.[1]
2. LC-MS/MS Conditions
-
LC System: Waters X-Bridge C18 column (150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase: Sodium dihydrogen phosphate and Acetonitrile (70:30 v/v).[1]
-
Flow Rate: Not specified.
-
MS System: Tandem mass spectrometer with electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
Protocol 2: Bioanalysis of Remogliflozin Etabonate with Non-Deuterated Internal Standard (Alogliptin)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 100 µL of a fixed concentration of Remogliflozin etabonate and 100 ng/mL of the internal standard (Alogliptin).[2]
-
Precipitate plasma proteins by adding 1 mL of ethyl acetate and extract the analytes.[2]
-
Evaporate the extracted solvent and reconstitute the residue with methanol.[2]
2. LC-MS/MS Conditions
-
LC System: Inertsil ODS C18 column (100 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Methanol, acetonitrile, and 0.1% formic acid (40:50:10 v/v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
MS System: Tandem mass spectrometer with ESI.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical flow of the bioanalytical process and the pharmacokinetic pathway of Remogliflozin etabonate.
References
A Comparative Guide to the Analytical Methods of Benzamide-d5
In the realm of pharmaceutical research and development, the precise and accurate quantification of compounds and their deuterated analogues is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Benzamide-d5, a deuterated form of benzamide, is commonly employed as an internal standard in bioanalytical methods due to its chemical similarity to various benzamide-based active pharmaceutical ingredients. This guide provides a comprehensive review and comparison of analytical methodologies for this compound, focusing on data from liquid chromatography-tandem mass spectrometry (LC-MS/MS), a prevalent technique for its quantification in biological matrices.
The accurate measurement of analytes in complex biological samples necessitates robust analytical methods. The use of stable isotope-labeled internal standards, such as this compound, is a gold standard in quantitative mass spectrometry.[1] This is because their physical and chemical properties are nearly identical to the analyte of interest, allowing for effective correction of variability during sample preparation and analysis.[1][2]
Experimental Protocols and Methodologies
The analysis of benzamide compounds, including their deuterated forms, in biological matrices like plasma, urine, and blood typically involves sample preparation followed by instrumental analysis.[3] The choice of sample preparation technique is critical to remove interfering substances and depends on the analyte's properties and the required sensitivity.[3] Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3]
1. Protein Precipitation (PPT):
A straightforward and rapid method for removing proteins from plasma or serum samples.[3]
-
Protocol: A water-miscible organic solvent, such as acetonitrile, is added to the biological sample. After vortexing and centrifugation, the supernatant containing the analyte and internal standard is separated for analysis.[4]
2. Liquid-Liquid Extraction (LLE):
This technique separates compounds based on their relative solubilities in two different immiscible liquids.
-
Protocol: A specific volume of plasma is mixed with an internal standard.[3] The sample is then alkalinized, and an organic solvent (e.g., methyl tert-butyl ether) is added.[5][6] After vortexing and centrifugation, the organic layer containing the analyte is transferred, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.[3][5][6]
3. Solid-Phase Extraction (SPE):
SPE is a highly effective technique for sample clean-up and concentration.
-
Protocol: A urine sample is mixed with an internal standard and a buffer.[3] For glucuronidated metabolites, an enzymatic hydrolysis step may be included.[3] The sample is loaded onto an SPE cartridge, which is then washed to remove interferences. The analyte is subsequently eluted with an appropriate solvent, evaporated, and reconstituted.[3]
Instrumental Analysis: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is the cornerstone for the sensitive and selective quantification of drugs and their metabolites in biological fluids.[7][8]
-
Chromatographic Conditions: Separation is typically achieved on a reverse-phase column, such as a C18 or a phenyl column.[3][5][6] The mobile phase usually consists of a mixture of an aqueous solution (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[3][5][6]
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer, often with an electrospray ionization (ESI) source, operating in either positive or negative ion mode.[5][6][9] Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[9]
Comparative Performance of Analytical Methods
The validation of a bioanalytical method is crucial to ensure its reliability. Key validation parameters include linearity, accuracy, precision, and the limit of quantification (LOQ).[1][10]
| Method | Analyte/Internal Standard | Matrix | Sample Preparation | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | LOQ (ng/mL) | Reference |
| LC-MS/MS | MS-275 / Benzanilide | Human Plasma | LLE | 1 - 250 | 96.56 - 107.02 | 0.97 - 4.29 | 1 | [5][6] |
| LC-MS/MS | Midazolam / Midazolam-d5 | Human Plasma | PPT | 0.100 - 250 | Within 85-115 | Within 85-115 | 0.1 | [4] |
| LC-MS/MS | Hippuric & Benzoic Acids / 13C6-surrogates | Monkey Urine | Direct Injection | 0.25-250 & 0.1-100 | Assessed | Assessed | 0.25 & 0.1 | [9] |
This table summarizes performance data for analytical methods of benzamide-related compounds, where a deuterated standard like this compound would be applicable as an internal standard.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of a compound using a deuterated internal standard like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Cost-Effectiveness of Benzamide-d5 in High-Stakes Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical factor that directly influences the accuracy and reliability of results. This guide provides an objective comparison of Benzamide-d5, a deuterated stable isotope-labeled (SIL) internal standard, with its non-deuterated counterpart, Benzamide, and other structural analogs. Through an examination of performance data, cost considerations, and detailed experimental protocols, this guide will demonstrate that while this compound represents a higher initial investment, its superior performance often translates to greater long-term cost-effectiveness and data reliability.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative analysis to correct for variability introduced during sample preparation, chromatography, and mass spectrometric detection. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to ensure it is equally affected by experimental variations, most notably the matrix effect. The matrix effect, caused by co-eluting endogenous components in a biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][2][3]
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The primary advantage of a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the non-labeled analyte. This ensures co-elution from the liquid chromatography column and equivalent ionization efficiency in the mass spectrometer's ion source.[4][5] Consequently, any matrix effects experienced by the analyte are mirrored by this compound, allowing for accurate normalization of the signal and more reliable quantification.[1][4]
Non-deuterated internal standards, typically structural analogs, have similar but not identical chemical structures. These differences can lead to variations in chromatographic retention time and ionization response compared to the analyte.[4][6] As a result, they may not adequately compensate for matrix effects, potentially leading to compromised data accuracy and precision.[4]
Table 1: Quantitative Performance Comparison of Internal Standard Types
| Performance Metric | This compound (Deuterated IS) | Benzamide (Structural Analog IS) | No Internal Standard |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | Highly variable, often > 30% |
| Precision (%RSD) | Typically < 5% | Can be > 15% | Highly variable, often > 20% |
| Matrix Effect Compensation | Excellent | Variable to Poor | None |
| Regulatory Acceptance | High (Preferred by agencies like EMA)[7] | Requires extensive validation | Not acceptable for regulated bioanalysis |
Data presented is a summary of expected performance based on comparative studies of deuterated vs. non-deuterated internal standards.[1][3][6]
Cost-Effectiveness Analysis
While the upfront cost of synthesizing or purchasing a deuterated standard like this compound is significantly higher than its non-deuterated counterpart, a comprehensive cost-effectiveness analysis reveals a more nuanced picture.
Table 2: Cost Comparison of this compound and Benzamide
| Compound | Supplier Example(s) | Purity | Price (per gram) |
| This compound | Toronto Research Chemicals, Clearsynth | >98% Isotopic & Chemical Purity | Quote Required (Typically several hundred to over a thousand USD) |
| Benzamide | Sigma-Aldrich, Thermo Fisher Scientific, GTI Laboratory Supplies | >99% | ~$1.50 - $15.00 |
The higher price of this compound is attributable to the specialized and often complex synthesis required for deuterium labeling. However, this initial expenditure can be offset by several factors:
-
Reduced Method Development Time: The reliability of SIL-IS can cut method development time in half, a significant saving in terms of labor and instrument usage.[7]
-
Lower Risk of Failed Batches: The superior accuracy and precision afforded by this compound reduce the likelihood of analytical runs failing to meet regulatory acceptance criteria, thus avoiding costly repeat analyses.
Experimental Protocols
Detailed and robust experimental protocols are crucial for achieving reliable results. The following sections outline a representative workflow for a bioanalytical method using this compound as an internal standard.
Synthesis of this compound (Conceptual Outline)
While a detailed, cost-optimized synthesis protocol is proprietary to manufacturers, a general approach involves the use of deuterated starting materials. For example, a common route to benzamides is the reaction of a benzoyl chloride with an amine. To synthesize this compound, one would start with Benzoyl-d5 chloride, which itself can be synthesized from Benzoic acid-d5.
Bioanalytical Method for Analyte Quantification using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the quantification of an analyte in a biological matrix (e.g., human plasma) using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a concentration that provides an appropriate response in the mass spectrometer.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into microcentrifuge tubes.
-
Add 10 µL of the this compound IS working solution to each tube (except for blank matrix samples).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
3. LC-MS/MS Conditions (Illustrative):
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.
4. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.
Conclusion
The decision to use a deuterated internal standard such as this compound over a non-deuterated alternative is a strategic one that balances upfront cost with the demand for the highest quality data. For routine, non-regulated analyses where matrix effects are minimal, a less expensive structural analog may suffice. However, in the context of drug development and other regulated research, the superior ability of this compound to compensate for analytical variability, particularly matrix effects, makes it the more cost-effective choice in the long run. The enhanced data accuracy, precision, and reliability provided by a deuterated internal standard can prevent costly project delays and ensure the integrity of critical research outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. scispace.com [scispace.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Safety Operating Guide
Navigating the Safe Disposal of Benzamide-d5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Benzamide-d5. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety data for Benzamide and general best practices for handling deuterated compounds, prioritizing a cautious approach.
I. Pre-Disposal Safety and Hazard Assessment
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a lab coat, and closed-toe shoes.[3][4] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[4]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[5]
| Hazard Classification (based on Benzamide) | Recommendation |
| Acute Oral Toxicity | Harmful if swallowed.[2][6] Avoid ingestion. |
| Genetic Defects | Suspected of causing genetic defects.[1][2] Handle with extreme care. |
| Skin and Eye Irritation | May cause skin and eye irritation.[6] Avoid contact. |
| Incompatible Materials | Strong oxidizing agents and strong bases.[5] |
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through your institution's hazardous waste management program.[7]
-
Waste Identification and Segregation:
-
Container Management:
-
Waste Accumulation and Storage:
-
Small Quantities (Milligram to Gram Scale):
-
Bulk Quantities:
-
-
Final Disposal:
-
Do not dispose of this chemical down the drain or in regular trash.[7]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[8] The most common method of disposal for such organic compounds is incineration at a licensed facility.[8]
-
-
Decontamination:
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[4]
-
Containment: Prevent the spread of the solid material and avoid creating dust.[4]
-
Cleanup: While wearing appropriate PPE, carefully sweep or vacuum the spilled material into a labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly as described in the disposal protocol.[4]
-
Reporting: Report the incident to your laboratory supervisor and EHS department.[4]
Diagram of this compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Benzamide-d5
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides crucial safety, operational, and disposal information for Benzamide-d5. As a deuterated analog of Benzamide, its chemical properties and associated hazards are considered equivalent to the parent compound. The following procedures are based on established safety data for Benzamide to ensure a secure laboratory environment.
Hazard Identification and Precautionary Measures
Benzamide is classified with several hazards that must be addressed through careful handling and appropriate protective measures. It is harmful if swallowed, can cause skin and eye irritation, may lead to respiratory irritation, and is suspected of causing genetic defects.[1][2]
Precautionary Statements:
-
Obtain special instructions before use.[3]
-
Do not handle until all safety precautions have been read and understood.[3]
-
Avoid breathing dust.[4]
-
Wash skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[4][5]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Store in a tightly closed container in a cool, well-ventilated area.[5][6]
-
Dispose of contents/container to an approved waste disposal plant.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against chemical exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles or Face Shield | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][7] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect before use.[7] |
| Lab Coat | Should be clean, fully buttoned, and fit properly to prevent skin exposure.[5][8] | |
| Respiratory Protection | NIOSH-approved Respirator | Required when dusts are generated or if ventilation is inadequate.[3][9] |
| Body Protection | Full-length Trousers and Closed-toe Shoes | Required to protect the lower body from potential spills.[8] |
Operational Plan for Safe Handling
A systematic, step-by-step approach is essential to minimize exposure and ensure safety during the handling of this compound.
Methodology for Weighing and Handling:
-
Preparation: Ensure a certified chemical fume hood is operational.[4] Don all required PPE as specified in the table above. Prepare all necessary equipment (spatulas, weighing vessels, solvent, etc.) and place it within the fume hood.
-
Weighing:
-
Transfer/Dissolving: Add the weighed solid to a suitable solvent in an appropriate flask or container within the fume hood.
-
Storage: Store the compound in a tightly closed and clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3][5]
-
Housekeeping: Clean all equipment and the work area thoroughly after handling. Decontaminate surfaces with a suitable solvent and wash hands thoroughly.[4]
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[2][3] Get medical advice if irritation persists.[7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and provide two glasses of water to drink. Call a physician or poison control center immediately.[2][3] |
Spill and Leak Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Wearing appropriate PPE, contain the spill. Use an inert absorbent material like vermiculite or sand for cleanup.[4][10] Avoid creating dust.
-
Collect: Carefully sweep or scoop the contained material into a designated and labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[4]
-
Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect all excess solid material and any contaminated consumables (e.g., gloves, weighing paper, wipes) in a designated hazardous waste container.[4]
-
Container Labeling: The container must be chemically compatible, sealed, and clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.[9]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[9]
-
Disposal Request: Follow your institution's protocol to arrange for pickup by the EHS office or a licensed hazardous waste contractor for final disposal, likely via incineration.[9][11] Do not dispose of this chemical down the drain or in regular trash.[12]
Quantitative Data Summary
The following data for Benzamide (CAS No. 55-21-0) is provided for reference.
| Property | Value |
| Molecular Formula | C₇H₇NO |
| Molecular Weight | 121.14 g/mol [6] |
| Appearance | White solid[3][6] |
| Melting Point | 125 - 129 °C / 257 - 264.2 °F[3] |
| Boiling Point | 288 °C / 550.4 °F[6] |
| Flash Point | 180 °C / 356 °F[3] |
| Acute Oral Toxicity (LD50) | 1160 mg/kg (Mouse)[2][6] |
Mandatory Visualization
The diagram below illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. actylislab.com [actylislab.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.ucsf.edu [ehs.ucsf.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
